8-Azabicyclo[3.2.1]octan-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCYJLIYNNOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964516 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nor-psi-tropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
501-33-7, 7432-11-3, 538-09-0 | |
| Record name | Pseudonortropine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7432-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nortropine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azabicyclo[3.2.1]octan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nor-psi-tropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134.5 - 135 °C | |
| Record name | Nor-psi-tropine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
8-Azabicyclo[3.2.1]octan-3-ol basic properties
An In-depth Technical Guide on the Basic Properties of 8-Azabicyclo[3.2.1]octan-3-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as nortropine or tropigenine, is a heterocyclic organic compound featuring a bicyclic tropane core.[1][2] This structure is the foundational scaffold for a wide range of biologically active molecules known as tropane alkaloids, which are predominantly found in plants of the Solanaceae family.[3][4][5] Notable derivatives include atropine, scopolamine, and cocaine, compounds with significant and long-standing applications in medicine.[1][4]
As a secondary amine, the basicity of the nitrogen atom at the 8-position is a defining characteristic, influencing the molecule's physicochemical properties, such as solubility and its ability to form salts. Understanding these core properties is critical for the synthesis, derivatization, and development of novel therapeutics based on the tropane framework. This guide provides a detailed overview of the fundamental basic properties of this compound, experimental protocols for their determination, and logical diagrams illustrating its chemical relationships and experimental workflows.
Physicochemical and Basic Properties
The defining feature of this compound is the secondary amine within its bicyclic structure, which imparts basic properties. The lone pair of electrons on the nitrogen atom can readily accept a proton, allowing the compound to act as a Brønsted-Lowry base. This basicity is crucial for its biological activity and its manipulation in a laboratory setting.
Quantitative data for this compound and its common N-methylated derivative, tropine, are summarized below for comparison.
| Property | This compound (Nortropine) | 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) | Citation |
| Molecular Formula | C₇H₁₃NO | C₈H₁₅NO | [6][7] |
| Molecular Weight | 127.19 g/mol | 141.21 g/mol | [6][7] |
| Appearance | Solid | White hygroscopic crystalline powder or plates | [2][8] |
| Melting Point | 134.5 - 135 °C | 64 °C | [2][8] |
| Boiling Point | Not specified | 233 °C | [8][9] |
| pKa (predicted) | ~9 - 11 (typical for secondary amines) | Not specified | [10] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Very soluble in water, diethyl ether, ethanol | [6][8] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the dissociation constant (pKa) of amines.[10][11][12] The procedure involves monitoring the pH of a solution of the amine as a strong acid is incrementally added.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[10]
-
Titrant Preparation: Prepare a standardized solution of a strong acid, typically hydrochloric acid (HCl), at a concentration of approximately 0.1 M.
-
Titration Setup: Place the amine solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Data Acquisition: Add the HCl titrant in small, precise increments (e.g., 0.1 mL) using a burette. After each addition, allow the pH to stabilize before recording the reading and the total volume of titrant added.[10][13]
-
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve.[12] The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve. At this point, the concentrations of the protonated amine (conjugate acid) and the free amine are equal.[10][12]
Determination of Solubility Class
This protocol provides a systematic method to classify the solubility of an organic compound like this compound based on its acid-base properties.[14][15]
Methodology:
-
Water Solubility Test:
-
Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.
-
Shake the tube vigorously. If the compound dissolves completely, it is classified as water-soluble.[15]
-
Test the resulting solution with litmus paper. A basic compound like this compound will turn red litmus paper blue.[14]
-
-
Acid Solubility Test (if insoluble in water):
-
If the compound is water-insoluble, add approximately 25 mg to a test tube containing 0.75 mL of 5% aqueous HCl.
-
Shake vigorously. If the compound dissolves, it indicates the presence of a basic functional group, such as an amine.[14][15] The amine is protonated by the acid to form a more soluble ammonium salt.
-
-
Base Solubility Test (if insoluble in water):
-
If the compound is water-insoluble, test its solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃ in separate test tubes.
-
Amines are typically insoluble in basic solutions. This test is used to identify acidic functional groups.[14]
-
-
Inert Compound Test:
-
If the compound is insoluble in water, 5% HCl, and 5% NaOH, it is likely a neutral compound with no significant acidic or basic functional groups.[14]
-
Visualizations
Experimental Workflow for Basicity and Solubility Classification
Caption: Workflow for determining the solubility class of a basic compound.
Structural Relationships of the Tropane Core
Caption: Key chemical modifications of the this compound core.
Mechanism of Action for Tropane Alkaloid Derivatives
Caption: Tropane alkaloid derivatives as muscarinic receptor antagonists.
References
- 1. jocpr.com [jocpr.com]
- 2. This compound | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. molnova.com:443 [molnova.com:443]
- 7. This compound, 8-methyl-, endo- [webbook.nist.gov]
- 8. Tropine - Wikipedia [en.wikipedia.org]
- 9. chembk.com [chembk.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azabicyclo[3.2.1]octan-3-ol, commonly known as nortropine or tropigenine, is a bicyclic organic compound and a key member of the tropane alkaloid family.[1] As a demethylated derivative of tropine, it serves as a crucial intermediate in the biosynthesis and degradation of various tropane alkaloids.[2] Its rigid 8-azabicyclo[3.2.1]octane core structure provides a valuable scaffold in medicinal chemistry for the development of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[3] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and the biological context of this compound, tailored for professionals in research and drug development.
Physicochemical Characteristics
The physicochemical properties of this compound are fundamental to its behavior in biological systems and its utility as a synthetic precursor. A summary of its key characteristics is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃NO | [4] |
| Molecular Weight | 127.18 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 134.5 - 136 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in water, DMSO, pyridine, methanol, and ethanol. | [1] |
| pKa (Predicted) | 10.72 (Strongest Basic) | (HMDB) |
| logP (Predicted) | -0.06 to -0.35 | (ALOGPS, ChemAxon) |
Note: Predicted values for pKa and logP are for Nor-psi-tropine, an isomer of this compound, as reported by the Human Metabolome Database (HMDB).
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with two common methods being the Robinson-Schöpf synthesis to form the precursor tropinone, followed by demethylation, or the hydrolysis of an N-protected nortropine derivative.
1. Robinson-Schöpf Synthesis of Tropinone (Precursor)
This classic one-pot reaction biomimetically assembles the tropane core from simple precursors.[5]
-
Reaction Principle: A double Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid.[5]
-
Detailed Protocol:
-
Preparation of Reagents: Prepare aqueous solutions of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid.
-
Reaction Setup: In a reaction vessel, combine the solutions of succinaldehyde and acetonedicarboxylic acid.
-
Addition of Methylamine: Slowly add the methylamine solution to the reaction mixture. The pH is typically maintained around 7.[5]
-
Reaction: Allow the reaction to proceed at room temperature for a designated period, often several hours to a day.
-
Workup: Acidify the reaction mixture and heat to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.
-
Purification: The resulting tropinone can be purified by extraction and distillation.
-
2. Hydrolysis of N-Alkoxycarbonyl Nortropine
This method involves the deprotection of an N-protected nortropine derivative to yield the final product.
-
Reaction Principle: Base-catalyzed hydrolysis of the carbamate protecting group.
-
Detailed Protocol:
-
Reaction Setup: In a suitable solvent such as water or an alcohol/water mixture, dissolve the N-alkoxycarbonyl nortropine derivative.
-
Addition of Base: Add a strong base, such as potassium hydroxide.[6]
-
Heating: Heat the reaction mixture to reflux for several hours to ensure complete hydrolysis.
-
Workup: After cooling, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[6]
-
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of tropane alkaloids.
-
Sample Preparation:
-
Extraction: Extract the analyte from the matrix using a suitable solvent. For biological samples, a solid-phase extraction (SPE) on an Extrelut column can be used.[7][8]
-
Derivatization: Convert the tropane alkaloids to their trimethylsilyl (TMS) derivatives using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to improve thermal stability and chromatographic behavior.[8]
-
-
GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Carrier Gas: Helium is a common carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the components of the mixture.
-
Detection: Mass spectrometry is used for detection and identification based on the mass-to-charge ratio of the fragmented ions.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound.
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the bicyclic structure.
-
Biological Context and Signaling Pathways
This compound and its derivatives are known to interact with various components of the central nervous system, primarily acting on neurotransmitter systems.
Interaction with Muscarinic Acetylcholine Receptors
The tropane alkaloid scaffold is a well-established pharmacophore for interacting with muscarinic acetylcholine receptors (mAChRs). Derivatives of this compound have been synthesized and evaluated as both agonists and antagonists of these receptors.
-
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the desired muscarinic receptor subtype (M1-M5).
-
Competitive Binding: Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound (this compound derivative).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the inhibition constant (Ki).
-
Interaction with Dopamine Transporter
The 8-azabicyclo[3.2.1]octane framework is also a key structural motif in compounds that bind to the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[9]
-
Radioligand Binding Assay Protocol:
-
Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from brain regions rich in the dopamine transporter, such as the striatum.
-
Competitive Binding: Incubate the synaptosomes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.
-
Separation and Quantification: Similar to the muscarinic receptor binding assay, separate bound and free radioligand and quantify the radioactivity.
-
Data Analysis: Determine the IC₅₀ and Ki values to assess the binding affinity of the compound for the dopamine transporter.
-
Conclusion
This compound is a foundational molecule in the field of medicinal chemistry and drug development. Its well-defined physicochemical characteristics and versatile synthetic accessibility make it an ideal starting point for the design and synthesis of novel therapeutic agents. The experimental protocols outlined in this guide for its synthesis, analysis, and biological evaluation provide a solid framework for researchers and scientists. A thorough understanding of its interactions with key neurological targets, such as muscarinic receptors and the dopamine transporter, will continue to drive the development of new treatments for a variety of CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN101684117B - Method for preparing nor-tropine - Google Patents [patents.google.com]
- 7. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Spectral Analysis of 8-Azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 8-Azabicyclo[3.2.1]octan-3-ol (also known as Nortropine), a key bicyclic scaffold in medicinal chemistry. This document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data interpretation.
Molecular Structure and Spectroscopic Overview
This compound is a saturated heterocyclic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol .[1] Its rigid bicyclic structure gives rise to a distinct and predictable pattern in various spectroscopic analyses, which is invaluable for its identification and characterization in synthetic and medicinal chemistry workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound, providing information on the chemical environment, connectivity, and stereochemistry of its protons and carbons.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the bicyclic ring system. The chemical shifts and coupling constants are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, as well as the rigid conformational constraints of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-5 (Bridgehead) | ~3.3 - 3.6 | Broad Singlet | - |
| H-3 (CH-OH) | ~3.8 - 4.2 | Multiplet | |
| H-2, H-4 (Axial) | ~1.8 - 2.1 | Multiplet | |
| H-2, H-4 (Equatorial) | ~1.5 - 1.8 | Multiplet | |
| H-6, H-7 (Axial) | ~1.9 - 2.2 | Multiplet | |
| H-6, H-7 (Equatorial) | ~1.4 - 1.7 | Multiplet | |
| N-H | Variable | Broad Singlet | - |
| O-H | Variable | Singlet | - |
Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer than seven carbon signals may be observed.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-5 (Bridgehead) | ~55 - 60 |
| C-3 (CH-OH) | ~65 - 70 |
| C-2, C-4 | ~35 - 40 |
| C-6, C-7 | ~25 - 30 |
Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Secondary Amine |
| 2960 - 2850 | Strong | C-H Stretch | Alkane |
| 1470 - 1450 | Medium | C-H Bend | Alkane |
| 1350 - 1000 | Strong | C-O Stretch | Alcohol |
| 1250 - 1020 | Medium | C-N Stretch | Amine |
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like this compound, the following FT-IR protocol can be used:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or a blank KBr pellet to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, Electron Ionization (EI) is a common technique.
Mass Spectrum Data
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of the bicyclic amine structure.
Table 4: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 127 | [M]⁺ (Molecular Ion) |
| 110 | [M - OH]⁺ |
| 96 | [M - CH₂OH]⁺ |
| 82 | [C₅H₈N]⁺ (Result of ring fragmentation) |
| 70 | [C₄H₈N]⁺ (Result of ring fragmentation) |
Note: The relative intensities of the peaks can vary depending on the ionization energy and the specific instrument used.
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the analyte from any impurities.
-
Employ a temperature program to ensure good separation and peak shape.
-
-
MS Detection:
-
The eluent from the GC column is introduced into the ion source of the mass spectrometer.
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library spectra for confirmation.
Logical Relationship of Spectral Data Interpretation
The interpretation of the spectral data is a synergistic process where information from each technique is combined to confirm the structure of this compound.
Conclusion
The combination of NMR, IR, and MS provides a complete spectroscopic profile of this compound. This in-depth analysis is essential for the unambiguous identification and quality control of this important building block in drug discovery and development. The methodologies and expected spectral data presented in this guide serve as a valuable resource for researchers in the field.
References
Stereoisomers of 8-Azabicyclo[3.2.1]octan-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, giving rise to a multitude of pharmacologically active compounds. The orientation of the hydroxyl group at the C-3 position results in two key stereoisomers: endo-8-azabicyclo[3.2.1]octan-3-ol (tropine) and exo-8-azabicyclo[3.2.1]octan-3-ol (pseudotropine). This technical guide provides an in-depth analysis of these stereoisomers, detailing their synthesis, separation, and distinct physicochemical and pharmacological properties. Particular emphasis is placed on their roles as precursors to potent muscarinic and nicotinic acetylcholine receptor modulators. Detailed experimental protocols and visual representations of key pathways are included to serve as a valuable resource for researchers in drug discovery and development.
Introduction
The 8-azabicyclo[3.2.1]octane ring system is a bicyclic alkaloid structure found in a variety of plants, most notably from the Solanaceae family. The stereochemistry of substituents on this rigid framework plays a crucial role in determining the biological activity of its derivatives. The C-3 hydroxylated derivatives, tropine and pseudotropine, are fundamental building blocks in the synthesis of a wide range of therapeutic agents. Tropine, the endo isomer, is a precursor to anticholinergic drugs such as atropine and scopolamine, which are used to treat conditions like bradycardia and motion sickness. The exo isomer, pseudotropine, serves as a key intermediate in the synthesis of other classes of tropane alkaloids, including the calystegines. Understanding the distinct properties and synthesis of these stereoisomers is therefore of paramount importance for the rational design of novel therapeutics targeting cholinergic and other receptor systems.
Physicochemical Properties
The spatial arrangement of the hydroxyl group in tropine and pseudotropine leads to significant differences in their physical and chemical properties. These differences are critical for their separation, characterization, and influence their reactivity in subsequent synthetic transformations.
| Property | endo-8-Azabicyclo[3.2.1]octan-3-ol (Tropine) | exo-8-Azabicyclo[3.2.1]octan-3-ol (Pseudotropine) |
| CAS Number | 120-29-6[1][2][3] | 135-97-7[4][5][6] |
| Molecular Formula | C₈H₁₅NO[1][2] | C₈H₁₅NO[4][5] |
| Molecular Weight | 141.21 g/mol [2] | 141.21 g/mol [5][6] |
| Melting Point | 62-64 °C[1][7] | 109 °C[8][9] |
| Boiling Point | 233 °C[1][7][10] | 241 °C[4][8][9] |
| pKa | 3.80 (at 15 °C)[11][12] | 3.80 (at 15 °C), 9.7 (Strongest Basic)[4][8][13] |
| Solubility | Very soluble in water, ethanol, diethyl ether, and chloroform.[1][7] | Freely soluble in water, alcohol, and benzene; slightly soluble in chloroform and methanol.[4][8] |
| Appearance | White hygroscopic crystalline powder.[1] | White to yellowish crystalline powder.[9][14] |
Synthesis and Separation
The primary route to obtaining tropine and pseudotropine is through the stereoselective reduction of the corresponding ketone, tropinone. The choice of reducing agent and reaction conditions dictates the stereochemical outcome.
Stereoselective Synthesis
endo-8-Azabicyclo[3.2.1]octan-3-ol (Tropine) Synthesis via Catalytic Hydrogenation:
This method favors the formation of the thermodynamically more stable equatorial alcohol.
-
Materials: Tropinone, Ethanol, Platinum (IV) oxide (Adam's catalyst), Hydrogen gas, Celite.
-
Protocol:
-
Dissolve tropinone (1.0 g, 7.18 mmol) in absolute ethanol (50 mL) in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Platinum (IV) oxide (50 mg).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 3-4 atm.
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude tropine.
-
Purify the product by recrystallization from a suitable solvent such as diethyl ether.
-
exo-8-Azabicyclo[3.2.1]octan-3-ol (Pseudotropine) Synthesis via Dissolving Metal Reduction:
This method generally yields the thermodynamically favored product.
-
Materials: Tropinone, n-Pentanol, Sodium metal.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tropinone (1.0 g, 7.18 mmol) in n-pentanol (50 mL).
-
Heat the solution to reflux.
-
Carefully add small pieces of sodium metal (1.0 g, 43.5 mmol) portion-wise to the refluxing solution.
-
Continue refluxing until all the sodium has reacted (typically 2-3 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench any unreacted sodium.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield crude pseudotropine.
-
Purify the product by recrystallization from petroleum ether.
-
Separation of Stereoisomers
The separation of tropine and pseudotropine can be effectively achieved using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Method:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 7.5 with potassium hydroxide) in a gradient or isocratic elution. A typical starting condition could be 10% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Elution Order: Typically, tropine will elute before pseudotropine under these conditions.
Gas Chromatography (GC) Method:
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Program: Initial temperature of 120 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
Sample Preparation: Dissolve the mixture of isomers in methanol or dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) can improve peak shape and resolution.
Pharmacological Properties
While tropine and pseudotropine themselves exhibit low affinity for muscarinic and nicotinic acetylcholine receptors, their esterified derivatives are potent and clinically significant modulators of these receptors.
Muscarinic Acetylcholine Receptors (mAChRs)
Tropine-based esters, such as atropine and scopolamine, are non-selective competitive antagonists of all five muscarinic receptor subtypes (M1-M5). This antagonism blocks the effects of acetylcholine, leading to a range of physiological responses.
Receptor Binding Affinities of Representative Tropine Derivatives:
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 1.7 | 7.4 | 1.1 | 1.4 | 1.1 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathways:
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Antagonism by tropine derivatives blocks the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Antagonism prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. Additionally, the modulation of ion channels, such as the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, is blocked.
Nicotinic Acetylcholine Receptors (nAChRs)
Tropane alkaloids also interact with nicotinic acetylcholine receptors, although generally with lower affinity compared to muscarinic receptors. This interaction can contribute to their overall pharmacological profile. The development of synthetic tropane derivatives has led to the discovery of potent nAChR modulators.
Visualizations
Experimental Workflow
Caption: Synthesis and separation of stereoisomers.
Muscarinic Receptor Signaling (Gq-Coupled)
Caption: Antagonism of Gq-coupled muscarinic receptors.
Muscarinic Receptor Signaling (Gi-Coupled)
Caption: Antagonism of Gi-coupled muscarinic receptors.
Conclusion
The stereoisomers of 8-azabicyclo[3.2.1]octan-3-ol, tropine and pseudotropine, are foundational molecules in the field of medicinal chemistry. Their distinct stereochemistries govern their physicochemical properties and dictate their roles as precursors to a wide array of pharmacologically active compounds, primarily targeting the cholinergic system. A thorough understanding of their synthesis, separation, and the structure-activity relationships of their derivatives is essential for the continued development of novel therapeutics with improved efficacy and selectivity. This guide provides a comprehensive overview of these critical aspects, serving as a valuable resource for researchers dedicated to the exploration of the vast chemical and biological space of tropane alkaloids.
References
- 1. Tropine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Tropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pseudotropine - Cayman Chemical [bioscience.co.uk]
- 7. Tropine [medbox.iiab.me]
- 8. benchchem.com [benchchem.com]
- 9. Pseudotropine CAS#: 135-97-7 [amp.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. guidechem.com [guidechem.com]
- 12. Tropine [drugfuture.com]
- 13. Pseudotropine [drugfuture.com]
- 14. Pseudotropine | CAS:135-97-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
A Technical Guide to the Natural Sources and Isolation of 8-Azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and isolation methodologies for 8-Azabicyclo[3.2.1]octan-3-ol, commonly known as tropine. This bicyclic alkaloid serves as a fundamental building block for a wide range of pharmacologically significant tropane alkaloids. This document details its natural occurrence, biosynthetic origins, and the experimental protocols for its extraction and purification from plant matrices.
Natural Sources and Biosynthesis
This compound is the foundational core of tropane alkaloids, a class of secondary metabolites predominantly found in the plant families Solanaceae and Erythroxylaceae.[1] While often present in its esterified forms, such as hyoscyamine and scopolamine, the unesterified tropine can also be isolated from these natural sources.
The biosynthesis of the tropane ring system is a complex process originating from the amino acids ornithine or arginine.[1] Through a series of enzymatic reactions, these precursors are converted to the key intermediate, the N-methyl-Δ¹-pyrrolinium cation.[1] This cation serves as a branch point for the biosynthesis of various alkaloids, including cocaine, hyoscyamine/scopolamine, and calystegines.[1] Tropinone, a ketone precursor, is a central intermediate that is stereospecifically reduced by two distinct enzymes: tropinone reductase I (TR-I) and tropinone reductase II (TR-II).[1] TR-I exclusively produces tropine (3α-tropanol), the precursor to alkaloids like atropine, while TR-II yields pseudotropine (3β-tropanol), which leads to the formation of calystegines.[1][2]
Table 1: Prominent Natural Sources of Tropane Alkaloids (including this compound derivatives)
| Plant Family | Species | Primary Alkaloids | Plant Part(s) with High Concentration |
| Solanaceae | Atropa belladonna (Deadly Nightshade) | Atropine, Hyoscyamine, Scopolamine | Leaves, Roots[3] |
| Solanaceae | Datura stramonium (Jimsonweed) | Atropine, Hyoscyamine, Scopolamine | Leaves, Roots, Stems, Seeds[4][5] |
| Solanaceae | Hyoscyamus niger (Henbane) | Hyoscyamine, Scopolamine | Leaves |
| Solanaceae | Anisodus tanguticus | Anisodamine | Whole plant |
| Erythroxylaceae | Erythroxylum coca | Cocaine, Tropacocaine | Leaves[2] |
| Convolvulaceae | Merremia tridentata | Not specified | Not specified[6] |
| Oleaceae | Forsythia koreana | Not specified | Not specified[7] |
Isolation and Purification Methodologies
The isolation of this compound from its natural sources typically involves the extraction of total tropane alkaloids followed by purification. The general workflow involves extraction from plant material, acid-base partitioning to separate alkaloids from other plant constituents, and subsequent chromatographic purification.
General Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of tropane alkaloids from plant material.
Detailed Experimental Protocols
The following are representative protocols for the extraction and purification of tropane alkaloids, which can be adapted for the isolation of this compound.
Protocol 1: Acidified Water Extraction followed by Liquid-Liquid Extraction
This method is commonly employed for the extraction of alkaloids from plant materials like Datura stramonium.[4][5]
-
Extraction:
-
Weigh a known amount of powdered plant material (e.g., 1.0 g of Belladonnae folium).[3]
-
Macerate or sonicate the powder in a sufficient volume of dilute sulfuric acid (e.g., 0.1 N) for a specified time (e.g., 5 minutes).[3]
-
Filter the mixture through a suitable filter paper (e.g., Whatman Grade 1).[3]
-
Wash the filter cake with additional dilute sulfuric acid to ensure complete extraction.[3]
-
-
Acid-Base Partitioning:
-
To the acidic filtrate, add a concentrated base such as ammonia to make the solution alkaline.[3] This deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Transfer the basified solution to a separatory funnel.
-
Perform a liquid-liquid extraction with a non-polar organic solvent such as diethyl ether or dichloromethane. Repeat the extraction multiple times (e.g., 3 x 20 mL) to ensure complete transfer of the alkaloids into the organic phase.[3]
-
-
Purification:
-
Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.
-
The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel, eluting with a solvent system like chloroform followed by increasing concentrations of methanol.[8]
-
Protocol 2: Direct Organic Solvent Extraction
This protocol involves the direct extraction of the free base alkaloids from the plant material.
-
Extraction:
-
Moisten the powdered plant material with a basic solution (e.g., sodium carbonate solution) to liberate the free base alkaloids.
-
Extract the treated plant material with an organic solvent like chloroform or dichloromethane in a Soxhlet apparatus or through repeated maceration.
-
-
Purification:
-
The resulting organic extract, containing the alkaloids along with other lipophilic compounds, is then concentrated.
-
The crude extract can be purified by partitioning it between a dilute acid and an organic solvent. The alkaloids will move into the acidic aqueous phase.
-
The acidic phase is then basified and re-extracted with an organic solvent to obtain a cleaner alkaloid fraction.
-
Further purification can be achieved through column chromatography as described in Protocol 1.
-
Table 2: Quantitative Data on Tropane Alkaloid Yields from Natural Sources
| Plant Species | Alkaloid | Yield (µg/g dry weight) | Extraction Method | Reference |
| Atropa baetica (hairy roots) | Scopolamine | 3250-3525 | Chloroform:methanol:ammonia extraction | [9] |
| Atropa baetica (hairy roots) | Hyoscyamine | 800 | Chloroform:methanol:ammonia extraction | [9] |
| Datura ferox | Scopolamine | ~2400 | Acidic extraction with 5% sulfuric acid | [5] |
| Datura ferox | Atropine | ~28 | Acidic extraction with 5% sulfuric acid | [5] |
| Datura stramonium | Atropine | ~370 | Acidic extraction with 5% sulfuric acid | [5] |
| Datura stramonium | Scopolamine | ~20 | Acidic extraction with 5% sulfuric acid | [5] |
Note: The yields of this compound itself are not explicitly reported and would depend on the degree of esterification in the plant and any hydrolysis that occurs during the extraction process.
Conclusion
The natural world, particularly the Solanaceae and Erythroxylaceae plant families, remains a rich source of this compound and its derivatives. The isolation of this core molecule relies on well-established principles of natural product chemistry, primarily acid-base extraction and chromatographic purification. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently isolate and utilize this valuable chemical scaffold for further scientific investigation and the development of novel therapeutics.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. core.ac.uk [core.ac.uk]
- 6. CNP0341524.0 - COCONUT [coconut.naturalproducts.net]
- 7. CNP0341524.1 - COCONUT [coconut.naturalproducts.net]
- 8. researchgate.net [researchgate.net]
- 9. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Tropane Alkaloid Core: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the tropane alkaloid core, a fundamental scaffold for a wide range of pharmacologically active compounds. We will explore its unique chemical structure, stereochemistry, biosynthesis, and the molecular mechanisms that underpin its diverse biological functions. This document is intended to serve as a technical resource, complete with quantitative data, experimental methodologies, and pathway visualizations to support research and development efforts in medicinal chemistry and pharmacology.
The Tropane Alkaloid Core Structure
Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids and secondary metabolites defined by the presence of a tropane ring in their chemical structure.[1] This core is the foundational element for over 200 known alkaloids, including well-known pharmaceuticals and psychoactive agents.[2][3]
Chemical Composition and Numbering
The fundamental core of all tropane alkaloids is the N-methyl-8-azabicyclo[3.2.1]octane skeleton.[2][4] This bicyclic structure is formed by the fusion of a pyrrolidine and a piperidine ring, which share a common nitrogen atom (N-8) and two carbon atoms (C-1 and C-5).[5] The systematic IUPAC name for the tropane skeleton is (1S,5R)-8-methyl-8-azabicyclo[3.2.1]octane.[6] While there has been some confusion in the literature, the standard numbering system is crucial for the accurate description of substituted derivatives.[7]
Stereochemistry: The Basis of Functional Diversity
The stereochemistry of the tropane core is paramount to its biological activity. Although the bridgehead carbons, C-1 and C-5, are chiral centers, the parent tropane molecule is achiral (optically inactive) due to a plane of symmetry. However, substitution on the ring, particularly at the C-3 position, eliminates this symmetry and creates diastereomers with profound differences in their biological roles.[8][9]
The reduction of the precursor ketone, tropinone, can yield two key stereoisomers:
-
Tropine (3α-tropanol): The hydroxyl group at C-3 is in the axial position (syn to the nitrogen bridge). Tropine is the more thermodynamically stable isomer and is the precursor to anticholinergic alkaloids like hyoscyamine and scopolamine.[8][9]
-
Pseudotropine (3β-tropanol): The hydroxyl group at C-3 is in the equatorial position (anti to the nitrogen bridge).[8] This isomer is a precursor for other alkaloids, such as the calystegines.[9][10][11]
This stereochemical difference at a single carbon is a critical bifurcation point in the biosynthetic pathway, dictating the ultimate pharmacological profile of the resulting alkaloid.[9]
Biosynthesis of the Tropane Core
The biosynthesis of tropane alkaloids is a complex process that originates from primary metabolism and has been a subject of intense study. The pathway begins with amino acids and proceeds through several enzymatic steps to form the key bicyclic intermediate, tropinone.
The process initiates with the amino acids L-ornithine or L-arginine.[12] L-ornithine is decarboxylated by ornithine decarboxylase (ODC) to form putrescine.[13] Putrescine is then methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. The subsequent deamination of N-methylputrescine by a specific oxidase results in 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[14][15] This cation is the first ring of the tropane skeleton. The formation of the second ring involves a polyketide synthase (PYKS) that catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is then cyclized by a cytochrome P450 enzyme to form tropinone.[16]
The fate of tropinone is determined by two highly stereospecific enzymes:
-
Tropinone Reductase I (TR-I): Catalyzes the reduction of tropinone to tropine (3α configuration).[2]
-
Tropinone Reductase II (TR-II): Catalyzes the reduction of tropinone to pseudotropine (3β configuration).[2]
The differential expression and activity of these two reductases are key regulatory points that control which class of tropane alkaloids a plant species will produce.[9]
Core Function and Pharmacology
Tropane alkaloids exert their potent pharmacological effects primarily by interacting with receptors in the central and peripheral nervous systems.[3] The two most prominent mechanisms of action are antagonism of muscarinic acetylcholine receptors and inhibition of monoamine transporters.
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Many tropane alkaloids, such as atropine (the racemic form of hyoscyamine) and scopolamine, function as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[17][18] These G protein-coupled receptors (GPCRs) are central to the parasympathetic nervous system, which governs "rest-and-digest" functions.[19][20]
By binding to mAChRs, these alkaloids block the endogenous neurotransmitter, acetylcholine (ACh), from activating the receptor.[21] This inhibition prevents the associated signal transduction cascade, leading to a range of physiological effects, including increased heart rate, pupil dilation (mydriasis), and reduced secretions and smooth muscle motility.[22][23]
Dopamine Transporter (DAT) Inhibition
A distinct class of tropane alkaloids, most notably cocaine, functions by inhibiting the dopamine transporter (DAT).[24][25] DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates the dopamine signal.[26][27]
Cocaine binds directly to DAT, blocking its function and preventing dopamine reuptake.[28][29] This leads to a significant increase in the concentration and duration of dopamine in the synapse, causing overstimulation of postsynaptic dopamine receptors.[30][31] This mechanism is responsible for the potent psychostimulant and reinforcing effects of cocaine.[28]
Quantitative Analysis and Experimental Protocols
The interaction of tropane alkaloids with their biological targets can be quantified by measuring their binding affinity, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
Binding Affinity Data
The following table summarizes representative binding affinity data for key tropane alkaloids at their primary human receptor targets.
| Alkaloid | Primary Target | Receptor Subtype(s) | Kᵢ (nM) | Citation(s) |
| Atropine | Muscarinic Acetylcholine Receptor | M₁ - M₅ (Non-selective) | 1 - 2 | [18] |
| Scopolamine | Muscarinic Acetylcholine Receptor | M₁ - M₅ (Non-selective) | ~0.5 - 1 | [18] |
| Cocaine | Dopamine Transporter (DAT) | N/A | 200 - 320 | [32] |
Note: Kᵢ values can vary depending on the specific assay conditions, radioligand used, and tissue/cell preparation.
Experimental Protocol: Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a standard method used to determine the binding affinity (Kᵢ) of an unlabeled compound (the "competitor," e.g., atropine) for a specific receptor.[33][34]
Objective:
To determine the concentration of an unlabeled test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC₅₀), and to calculate the inhibition constant (Kᵢ) from this value.[35]
Materials and Reagents:
-
Receptor Source: Membrane preparation from cells or tissues expressing the target receptor (e.g., CHO cells expressing human M₁ muscarinic receptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-N-methylscopolamine for mAChRs).
-
Test Compound: The unlabeled tropane alkaloid of interest (e.g., atropine).
-
Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 1 µM atropine).
-
Assay Buffer: Buffer solution optimized for receptor binding (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[36]
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[36]
-
Scintillation Counter: To measure radioactivity.
-
Scintillation Cocktail: A liquid that emits light when excited by radioactive decay.
Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend it in the assay buffer to a predetermined protein concentration.[36]
-
Incubation Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + high concentration of Non-specific Agent.
-
Competition: Receptor membranes + Radioligand + varying concentrations of the Test Compound.
-
-
Incubation: Add the components to the wells. Typically, the final volume is 250 µL. Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[36]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. Tropane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tropane | C8H15N | CID 637986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pseudotropine - Wikipedia [en.wikipedia.org]
- 11. Pseudotropine [drugfuture.com]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Scopolamine - Wikipedia [en.wikipedia.org]
- 16. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 19. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 20. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 21. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 22. 4.7 Muscarinic Antagonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 23. med.libretexts.org [med.libretexts.org]
- 24. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 25. Dopamine transporter: Significance and symbolism [wisdomlib.org]
- 26. New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 30. youtube.com [youtube.com]
- 31. news-medical.net [news-medical.net]
- 32. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. giffordbioscience.com [giffordbioscience.com]
- 35. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 36. giffordbioscience.com [giffordbioscience.com]
Technical Guide: Biological Activity Screening of the 8-Azabicyclo[3.2.1]octan-3-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of compounds based on the 8-Azabicyclo[3.2.1]octan-3-ol core, a privileged scaffold found in tropane alkaloids. This document details the significant therapeutic potential of this structural class, focusing on its modulation of monoamine transporters and its cytotoxic effects against cancer cell lines. Included are detailed experimental protocols, quantitative biological data, and visual diagrams of experimental workflows and associated signaling pathways to support further research and development.
Introduction: The Tropane Scaffold
The 8-azabicyclo[3.2.1]octane framework is the central structural feature of tropane alkaloids, a class of natural products and their synthetic derivatives that have long been recognized for their profound physiological effects. Compounds such as cocaine and atropine are well-known examples that highlight the scaffold's ability to interact with critical biological targets, particularly within the central nervous system. Modern medicinal chemistry has leveraged this rigid bicyclic structure to design novel derivatives with tailored selectivity and potency for a range of therapeutic targets, including neurotransmitter transporters and cancer-related pathways. This guide focuses on two primary areas of screening: monoamine reuptake inhibition and cytotoxicity.
Key Biological Activities and Data
The versatility of the this compound scaffold has led to the discovery of derivatives with potent activity in two major therapeutic areas: neuropsychiatric disorders, through the inhibition of monoamine transporters, and oncology, through cytotoxic mechanisms.
Monoamine Transporter Inhibition
Derivatives of this scaffold have been extensively studied as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and other neurological conditions. The binding affinity of these compounds is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher affinity.
Table 1: Monoamine Transporter Binding Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives
| Compound ID | R Group (at position 8) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | H | 18.0 ± 2.0 | 3380 ± 200 | 11400 ± 600 | 188 | 633 |
| 22b | CH₃ | 16.0 ± 1.0 | 2500 ± 200 | 12000 ± 1000 | 156 | 750 |
| 22e | Cyclopropylmethyl | 4.0 ± 0.3 | 4240 ± 160 | 2310 ± 120 | 1060 | 578 |
| 22g | 4-Chlorobenzyl | 3.9 ± 0.3 | 2900 ± 100 | 5300 ± 200 | 744 | 1358 |
| 22h | 4-Fluorobenzyl | 4.8 ± 0.3 | 3200 ± 100 | 5000 ± 300 | 667 | 1042 |
| GBR 12909 | (Reference) | 2.9 ± 0.1 | 4600 ± 200 | 12000 ± 1000 | 1586 | 4138 |
Data sourced from a study on structure-activity relationships of novel 8-azabicyclo[3.2.1]octane derivatives. Lower Kᵢ values indicate stronger binding affinity.
Cytotoxic Activity
Certain derivatives, particularly 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones, have demonstrated significant cytotoxic potential against various human cancer cell lines. This activity suggests a different therapeutic application for the scaffold in oncology. The efficacy of these compounds is measured by their 50% cytotoxic concentration (CC₅₀), which is the concentration required to cause 50% cell death.
Table 2: Cytotoxic Activity (CC₅₀, µM) of 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one Derivatives
| Compound ID | Ar Group (at benzylidene) | HSC-2 | HSC-3 | HSC-4 | HL-60 | HGF (Normal) | HPLF (Normal) | Selectivity Index (SI) |
| 2a | Phenyl | 10 | 15 | 11 | 14 | 115 | 81 | 6.8 |
| 2b | 4-Methylphenyl | 11 | 13 | 11 | 12 | 111 | 93 | 8.5 |
| 2c | 4-Methoxyphenyl | 11 | 14 | 10 | 13 | 122 | 90 | 8.8 |
| 2d | 4-Chlorophenyl | >200 | >200 | >200 | >200 | >200 | >200 | - |
| 2e | 4-Nitrophenyl | 39 | 45 | 40 | 44 | 115 | 81 | 2.3 |
| Melphalan | (Reference) | 31 | 30 | 29 | 35 | 6 | 59 | 0.8 |
Data adapted from a study evaluating the cytotoxic properties of tropinone derivatives. HSC-2, -3, -4 are oral squamous carcinoma lines; HL-60 is a promyelocytic leukemia line. HGF and HPLF are normal human gingival and lung fibroblasts, respectively. The Selectivity Index (SI) is the ratio of average CC₅₀ in normal cells to the average CC₅₀ in malignant cells.[1]
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate screening of chemical compounds. The following sections provide methodologies for the synthesis of a representative cytotoxic compound and for the key biological assays.
Synthesis Protocol: 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one (Compound 2a)
This synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation.
Materials:
-
Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one)
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tropinone (1.0 eq) in 95% ethanol.
-
Reagent Addition: Add benzaldehyde (2.2 eq) to the solution.
-
Catalysis: While stirring vigorously at room temperature, add a 10% aqueous solution of sodium hydroxide (2.5 eq) dropwise over 15 minutes. A yellow precipitate will begin to form.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Allow the crude product to air-dry.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one as a yellow crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assay Protocol: Monoamine Transporter Radioligand Binding
This protocol determines the binding affinity of test compounds by measuring their ability to displace a specific radioligand from the target transporter.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compounds dissolved in DMSO.
-
Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT).
-
96-well plates, filter mats (GF/B), scintillation fluid.
Procedure:
-
Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific inhibitor (for non-specific binding).
-
50 µL of test compound at various concentrations (typically a 10-point dilution series).
-
50 µL of the specific radioligand at a concentration near its Kd value.
-
-
Reaction Initiation: Add 100 µL of the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Biological Assay Protocol: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability following exposure to test compounds.
Materials:
-
Human cancer cell lines (e.g., HSC-2, HL-60) and normal cell lines (e.g., HGF).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of the test compound and determine the CC₅₀ value using non-linear regression analysis.
Visualizing Workflows and Pathways
Diagrams are crucial for understanding complex processes. The following visualizations, created using Graphviz, illustrate the general screening workflow and a key signaling pathway modulated by these compounds.
Caption: General workflow for biological activity screening.
Caption: Signaling pathway affected by DAT inhibition.
References
Unlocking Therapeutic Potential: A Technical Guide to the Pharmacological Targets of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-ol scaffold, the core structure of tropane alkaloids, has proven to be a versatile platform for the development of potent and selective ligands for a range of critical pharmacological targets. This technical guide provides an in-depth analysis of the key molecular targets of these compounds, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery efforts.
Core Pharmacological Targets and Quantitative Data
Derivatives of this compound have demonstrated significant activity at several key neurological targets, most notably the monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders. The binding affinities of various this compound derivatives for these transporters are summarized below.
Monoamine Transporter Affinities
The following tables present the inhibition constants (Ki) of various N-substituted and C-2/C-3 substituted this compound analogs for the dopamine, serotonin, and norepinephrine transporters.
Table 1: Binding Affinities (Ki, nM) of N-Substituted Tropane Derivatives for Monoamine Transporters [1]
| Compound | R (N-substituent) | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 6a | 2-amino-6-bromopyridinylmethyl | 5.6 ± 0.7 | 20.6 ± 3.7 | 66.2 ± 12.7 | 3.7 | 11.8 |
| 6b | 2-bromo-5-aminopyridinylmethyl | 17.9 ± 2.1 | 10.5 ± 0.6 | 49.1 ± 4.6 | 0.6 | 2.7 |
| 6c | 2-amino-6-bromopyridinylmethyl | 7.9 ± 0.9 | 11.0 ± 4.5 | 27.7 ± 1.5 | 1.4 | 3.5 |
| 6d | 2-amino-5-fluoropyridinylmethyl | 4.1 ± 0.5 | 20.5 ± 2.5 | 65.1 ± 9.8 | 5.0 | 15.9 |
Table 2: Binding Affinities (Ki, nM) of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters [2][3]
| Compound | R (N-substituent) | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | - | 1060 |
| 22g | 4-Chlorobenzyl | 3.9 | - | 5300 | - |
Table 3: Binding Affinities (Ki, nM) of Tropane Derivatives for Dopamine Transporter [4]
| Compound | Structure | DAT (Ki, nM) |
| 12b | 2β-amide derivative | 699 ± 11.3 |
| 12d | 2β-amide derivative | 135 ± 4.50 |
| 13b | 2β-amine derivative | 18.3 ± 3.10 |
| 13d | 2β-amine derivative | 26.9 ± 0.80 |
Key Experimental Protocols
The determination of binding affinities for the monoamine transporters is typically achieved through competitive radioligand binding assays. Below are detailed methodologies for assays targeting DAT, SERT, and NET.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from established procedures for measuring the affinity of test compounds for the dopamine transporter.[5]
1. Membrane Preparation:
-
Dissect rat striata on ice and place them in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).
-
Store the membrane preparation in aliquots at -80°C until use.
2. Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known DAT inhibitor like cocaine (10 µM) or unlabeled [³H]WIN 35,428 (1 µM) (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-40 µg).
-
50 µL of the radioligand, such as [³H]WIN 35,428, at a final concentration near its Kd value.
-
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours) with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding, using a cell harvester.[6]
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add a scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Transporter (SERT) Radioligand Binding Assay
A similar protocol to the DAT binding assay is employed, with modifications specific to SERT.
1. Membrane Preparation:
-
Membranes can be prepared from cells expressing the human serotonin transporter (hSERT), such as LLC-SERT cells.[1]
-
The cell harvesting, homogenization, and centrifugation steps are analogous to the DAT membrane preparation protocol.
2. Competitive Binding Assay:
-
Radioligand: A SERT-specific radioligand, such as [¹²⁵I]IDAM, is used.[1]
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor, such as paroxetine, is used to determine non-specific binding.[7]
-
The incubation conditions (temperature and time) should be optimized for the specific radioligand and receptor preparation.
3. Filtration and Counting:
-
The filtration and counting steps are performed as described for the DAT assay.
4. Data Analysis:
-
Data analysis is carried out using the same principles as for the DAT binding assay to determine the Ki of the test compounds.
Norepinephrine Transporter (NET) Radioligand Binding Assay
The protocol for the NET binding assay follows the same principles, with adjustments for the specific target.[8]
1. Membrane Preparation:
-
Membranes are typically prepared from cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET or CHO-hNET cells.[8]
-
The preparation protocol is similar to that for DAT and SERT.
2. Competitive Binding Assay:
-
Radioligand: A NET-specific radioligand, such as [³H]Nisoxetine, is utilized.[8]
-
Non-specific Binding Control: A known NET inhibitor, such as desipramine, is used to define non-specific binding.[8]
-
Incubation is typically performed at 4°C for 2-3 hours.[8]
3. Filtration and Counting:
-
The filtration and counting procedures are consistent with the other monoamine transporter assays.
4. Data Analysis:
-
The Ki values for the test compounds are calculated from the IC50 values obtained from the competitive binding curves.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathways of the monoamine transporters and a generalized workflow for the radioligand binding assays.
Caption: Generalized workflow for a competitive radioligand binding assay.
Caption: Dopamine signaling pathway at the synapse.
Caption: Serotonin signaling pathway at the synapse.
Caption: Norepinephrine signaling pathway at the synapse.
This guide provides a foundational overview of the pharmacological targets of this compound derivatives, with a focus on the monoamine transporters. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating the design and development of novel therapeutics with improved efficacy and selectivity.
References
- 1. Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of novel tropane derivatives as potential PET imaging agents for the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Tropane Scaffold: A Technical Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-ol, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. From the potent anticholinergic effects of atropine to the psychoactive properties of cocaine, derivatives of this bicyclic amine have demonstrated a remarkable ability to interact with a diverse range of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their interactions with monoamine transporters and muscarinic acetylcholine receptors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and mechanisms to serve as a comprehensive resource for researchers in drug discovery and development.
Core Structure and Stereochemistry
The 8-azabicyclo[3.2.1]octane ring system is a conformationally constrained framework. The stereochemistry at the C-3 position, bearing the hydroxyl group or its ester derivatives, is a critical determinant of pharmacological activity. The endo (α) and exo (β) orientations of the substituent at this position significantly influence the molecule's interaction with its target protein.
Structure-Activity Relationship at Monoamine Transporters
A significant body of research has focused on the SAR of this compound derivatives as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various neurological and psychiatric disorders.
Modifications at the 3-Position
The nature of the substituent at the C-3 position plays a pivotal role in both the potency and selectivity of these compounds for the monoamine transporters.
-
Ester and Ether Linkages: Many potent monoamine transporter ligands feature an ester or ether linkage at the C-3 position. For instance, cocaine, a potent DAT inhibitor, possesses a benzoyloxy group in the 3β-position.
-
Diarylmethoxyethylidenyl Substituents: A series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been shown to be potent DAT inhibitors. The nature and substitution pattern of the aryl rings significantly impact affinity and selectivity.
Modifications at the 8-Position (Nitrogen)
The nitrogen atom at the 8-position is a key feature for interaction with the transporters and a common site for chemical modification.
-
N-Alkyl and N-Arylalkyl Substituents: The size and nature of the substituent on the nitrogen can modulate the affinity and selectivity of the ligand. For example, in the 3-[2-(diarylmethoxyethylidenyl)] series, an 8-cyclopropylmethyl group was found to impart high SERT/DAT selectivity.[1][2][3] In contrast, an 8-chlorobenzyl derivative exhibited high selectivity for DAT over NET.[1][2][3]
The following table summarizes the binding affinities (Ki) of a selection of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET.
| Compound | 8-Substituent (R) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22a | H | 12.0 | 2010 | 12700 | 168 | 1058 |
| 22b | CH3 | 8.9 | 1260 | 9800 | 142 | 1101 |
| 22c | n-Propyl | 14.0 | 2100 | 13400 | 150 | 957 |
| 22d | n-Butyl | 15.0 | 2500 | 15300 | 167 | 1020 |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 11800 | 1060 | 2950 |
| 22f | Benzyl | 5.2 | 3100 | 8700 | 596 | 1673 |
| 22g | 4-Chlorobenzyl | 3.9 | 2800 | 5300 | 718 | 1358 |
Data extracted from Cararas et al., Bioorg. Med. Chem. 2011, 19 (24), 7551-7558.
Structure-Activity Relationship at Muscarinic Acetylcholine Receptors
This compound derivatives are also well-known for their interaction with muscarinic acetylcholine receptors (mAChRs), acting as both agonists and antagonists. Atropine and scopolamine are classic examples of potent, non-selective muscarinic antagonists.
Carbamate Derivatives
A series of 8-azoniabicyclo[3.2.1]octane carbamates have been identified as potent muscarinic receptor antagonists. The SAR studies on these compounds have revealed key structural features for high affinity.
The following table presents the binding affinities (Ki) of selected carbamate derivatives for the M2 and M3 muscarinic receptor subtypes.
| Compound | R1 | R2 | M2 Ki (nM) | M3 Ki (nM) |
| 5a | Phenyl | Phenyl | 3.4 | 1.1 |
| 5b | Phenyl | Cyclopentyl | 2.9 | 0.9 |
| 5c | Thiophen-2-yl | Cyclopentyl | 1.2 | 0.4 |
| 5o | Thiophen-2-yl | Thiophen-2-yl | 1.0 | 0.2 |
Data extracted from Almansa et al., Bioorg. Med. Chem. Lett. 2007, 17 (22), 6163-6168.
Experimental Protocols
General Synthesis of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes
A general synthetic route to this class of compounds is outlined below. The synthesis commences with the protection of the nitrogen atom of 3-tropinone. This is followed by a Wittig-Horner reaction to introduce the ethylidene moiety, and subsequent deprotection and N-alkylation/arylation to yield the final products.
A detailed step-by-step procedure for a representative compound can be found in the supplementary information of the cited literature.
Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.
1. Membrane Preparation:
-
Homogenize rat striatal (for DAT), cortical (for SERT), or hippocampal (for NET) tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the transporters.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known inhibitor (e.g., cocaine for DAT) is used.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Muscarinic Receptors
A similar competitive binding assay protocol can be used to determine the affinity of compounds for muscarinic receptor subtypes.
1. Membrane Preparation:
-
Use cell membranes from cell lines stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM2 or hM3).
2. Assay Procedure:
-
The radioligand used is typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding is determined using a high concentration of a non-selective muscarinic antagonist like atropine.
-
The incubation and filtration steps are analogous to the monoamine transporter assay.
3. Data Analysis:
-
Data analysis is performed as described for the monoamine transporter assay to determine IC50 and Ki values.
Signaling Pathways and Mechanisms of Action
Inhibition of Monoamine Transporters
This compound derivatives that are inhibitors of monoamine transporters act by binding to the transporter protein and blocking the reuptake of neurotransmitters (dopamine, serotonin, or norepinephrine) from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.
Antagonism of Muscarinic Acetylcholine Receptors
As muscarinic receptor antagonists, these compounds bind to the muscarinic acetylcholine receptors and prevent the binding of the endogenous neurotransmitter, acetylcholine. This blocks the downstream signaling cascades initiated by acetylcholine, leading to various physiological effects depending on the receptor subtype and tissue location.
Conclusion
The this compound scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the key structural modifications that can be exploited to modulate the potency and selectivity of these derivatives for monoamine transporters and muscarinic receptors. The provided experimental protocols offer a foundation for the synthesis and pharmacological evaluation of new analogs. Continued exploration of the chemical space around this privileged core is likely to yield new drug candidates with improved therapeutic profiles for a range of CNS and peripheral disorders.
References
In Silico Modeling of 8-Azabicyclo[3.2.1]octan-3-ol Receptor Binding: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
The 8-azabicyclo[3.2.1]octan-3-ol scaffold, a core component of tropane alkaloids, is a privileged structure in medicinal chemistry, demonstrating significant affinity for a range of receptors, including opioid, dopamine, and serotonin transporters.[1][2][3] Understanding the molecular interactions between derivatives of this scaffold and their biological targets is paramount for the rational design of novel therapeutics with improved potency and selectivity. This technical guide provides an in-depth overview of the in silico methodologies employed to model the receptor binding of this compound derivatives. It offers detailed experimental protocols for key computational techniques, presents quantitative binding data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important class of compounds.
Introduction to this compound and its Derivatives
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a bicyclic alkaloid structure found in a variety of plants.[2] Natural and synthetic derivatives of this scaffold have been extensively studied for their diverse pharmacological activities. The inherent rigidity of the bicyclic system provides a well-defined conformational framework for the presentation of pharmacophoric elements, making it an attractive starting point for drug discovery. Modifications at the 3-position and the 8-position of the ring system have been shown to significantly influence receptor binding affinity and selectivity. This guide will focus on the computational approaches used to elucidate the structure-activity relationships (SAR) of these compounds, with a particular emphasis on their interactions with the kappa-opioid receptor (KOR), the dopamine transporter (DAT), and the serotonin transporter (SERT).
Key Receptor Targets and Signaling Pathways
The therapeutic potential and side-effect profiles of this compound derivatives are intrinsically linked to their interactions with specific G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Understanding the downstream signaling cascades of these targets is crucial for interpreting the functional consequences of ligand binding.
Kappa-Opioid Receptor (KOR)
The kappa-opioid receptor, a member of the opioid receptor family, is a GPCR coupled to Gαi/o proteins.[4] Its activation by endogenous ligands, such as dynorphins, or exogenous agonists leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[4] KOR activation is also known to activate mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[5][6] The signaling complexity of KOR allows for biased agonism, where different ligands can preferentially activate certain downstream pathways over others.[7]
Dopamine Transporter (DAT)
The dopamine transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[8] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling.[9] DAT is a key target for psychostimulants, such as cocaine and amphetamine, which block dopamine reuptake and lead to increased extracellular dopamine levels.[8] The activity of DAT is regulated by various signaling pathways, including protein kinase C (PKC) and protein kinase A (PKA), which can modulate its trafficking and transport capacity.[8]
Serotonin Transporter (SERT)
Similar to DAT, the serotonin transporter is also a member of the SLC6 family and is responsible for the reuptake of serotonin from the synaptic cleft.[3] SERT is the primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs). By blocking serotonin reuptake, SSRIs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The 5-HT2A receptor, a Gq/G11-coupled GPCR, is a key postsynaptic receptor that is activated by serotonin and is involved in a complex signaling cascade that includes the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[10][11]
In Silico Modeling Workflow
A typical in silico workflow for studying the binding of this compound derivatives to their receptor targets involves several key steps, from receptor structure preparation to the calculation of binding free energies.
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the core in silico techniques used to model the binding of this compound derivatives.
Homology Modeling
When an experimental structure of the target receptor is unavailable, homology modeling can be used to generate a 3D model based on the known structure of a related protein (the template).
Protocol using MODELLER:
-
Template Selection: Identify suitable templates using a BLAST search against the Protein Data Bank (PDB). Select templates with the highest sequence identity and resolution. For GPCRs, multiple templates may be used for different structural regions.[12][13]
-
Sequence Alignment: Perform a sequence alignment of the target and template sequences. Manually refine the alignment in functionally important regions, such as the binding site and transmembrane domains.
-
Model Building: Use the automodel class in MODELLER to generate multiple models. A sample Python script is provided below:
-
Model Evaluation and Refinement: Evaluate the quality of the generated models using tools like PROCHECK and DOPE scores. Select the best model and refine loop regions if necessary using the loopmodel class.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol using AutoDock Vina:
-
Receptor and Ligand Preparation:
-
Receptor: Download the receptor PDB file. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT). Save the prepared receptor in PDBQT format.
-
Ligand: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Optimize the geometry using a force field (e.g., MMFF94). Assign Gasteiger charges and define the rotatable bonds in ADT. Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation: Define the search space for docking by creating a grid box that encompasses the binding site of the receptor. The size and center of the grid box are crucial parameters.
-
Docking Execution: Run AutoDock Vina from the command line, specifying the receptor, ligand, and grid box configuration file.
The config.txt file contains the grid box coordinates and dimensions.
-
Results Analysis: Analyze the output PDBQT file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol). Visualize the docked poses and the ligand-receptor interactions using software like PyMOL or UCSF Chimera.[14]
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Protocol using GROMACS:
-
System Preparation:
-
Prepare the protein and ligand topology and coordinate files using a force field such as CHARMM36.[15]
-
Combine the protein and ligand into a single complex.
-
Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration: Equilibrate the system in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) to stabilize the temperature and pressure.[16]
-
Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns).
-
Trajectory Analysis: Analyze the MD trajectory to study the stability of the complex (RMSD, RMSF), ligand-receptor interactions (hydrogen bonds, hydrophobic contacts), and conformational changes.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a receptor from an MD simulation trajectory.[17]
Protocol using g_mmpbsa:
-
Trajectory Preparation: From the production MD trajectory, remove periodic boundary conditions and fit the trajectory to a reference structure.
-
MM/PBSA Calculation: Use the g_mmpbsa tool (or a similar implementation) to calculate the binding free energy by averaging over a set of snapshots from the trajectory. The calculation involves computing the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy.
-
Analysis: Analyze the contributions of different energy terms to the total binding free energy to understand the driving forces for ligand binding.
Quantitative Binding Data
The following tables summarize the in vitro binding affinities of various this compound derivatives to the kappa-opioid receptor, dopamine transporter, and serotonin transporter.
Table 1: Binding Affinities for Kappa-Opioid Receptor (KOR)
| Compound | R1 | R2 | KOR IC50 (nM) | Reference |
| 1 | H | Benzamide | 172 | [18] |
| 2 | CH3 | 4-Cl-Benzamide | 20 | [18] |
| 3 | Cyclohexylurea | Benzamide | >10000 | [18] |
Table 2: Binding Affinities for Dopamine Transporter (DAT)
| Compound | R1 | R2 | DAT Ki (nM) | DAT IC50 (nM) | Reference |
| 4 | H | 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl | 15 | - | [3] |
| 5 | CH3 | 3β-(3,4-dichlorophenyl) | - | 5.7 | [2] |
| 6 | H | 2β-acyl-3β-(naphthyl) | High Affinity | - | [19] |
| 7 | Cyclopropylmethyl | 3-[2-(diarylmethoxyethylidenyl)] | 4.0 | - | [20] |
Table 3: Binding Affinities for Serotonin Transporter (SERT)
| Compound | R1 | R2 | SERT Ki (nM) | SERT IC50 (nM) | Reference |
| 8 | H | 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl | 0.1 | - | [3] |
| 9 | CH3 | 3β-(3,4-dichlorophenyl) | - | 8.0 | [2] |
| 10 | H | 2β-acyl-3β-(naphthyl) | High Affinity | - | [19] |
| 11 | Cyclopropylmethyl | 3-[2-(diarylmethoxyethylidenyl)] | >4000 | - | [20] |
Conclusion
In silico modeling techniques are indispensable tools for understanding the complex interactions between this compound derivatives and their receptor targets. This technical guide has provided a comprehensive overview of the key computational methodologies, from homology modeling and molecular docking to molecular dynamics simulations and binding free energy calculations. The detailed protocols and structured quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel therapeutics based on this versatile scaffold. By integrating these computational approaches with experimental validation, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives.
References
- 1. Buy 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | 37511-62-9 [smolecule.com]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Modeling Tutorial [cgl.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 15. bioinformaticsreview.com [bioinformaticsreview.com]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2beta-acyl-3beta-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to CAS Number 501-33-7 and the Associated Compound of Interest, N-(2-hydroxyethyl)dodecanamide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided should not be used for self-diagnosis or treatment. Consult with a qualified professional for any health concerns.
Executive Summary: An investigation into the chemical information for CAS number 501-33-7 revealed a significant discrepancy between the CAS registry data and the likely compound of interest for a drug development audience. This guide first clarifies this ambiguity and then provides a comprehensive technical overview of both chemical entities. The primary focus is directed towards N-(2-hydroxyethyl)dodecanamide (CAS 142-78-9), a compound with documented anticonvulsant properties, which aligns with the in-depth analysis of biological activity requested. A profile of the correctly identified compound for CAS 501-33-7, exo-8-Azabicyclo[3.2.1]octan-3-ol, is also presented.
Clarification of CAS Number 501-33-7
Initial searches for CAS number 501-33-7 identify the compound as exo-8-Azabicyclo[3.2.1]octan-3-ol , also known as Norpseudotropine.[1][2][3][4][5] This is a tropane alkaloid derivative with the molecular formula C₇H₁₃NO.[1][3][4] However, the broader context of the user request, focusing on a technical guide for drug development professionals with an emphasis on signaling pathways, suggests a likely interest in a compound with more pronounced and well-documented biological activity.
Further investigation indicates that the intended compound of interest may be N-(2-hydroxyethyl)dodecanamide (CAS number 142-78-9).[6][7] This compound, a fatty acid amide, has been the subject of research regarding its anticonvulsant properties.[8]
To ensure a comprehensive and accurate response, this guide will address both compounds. The majority of the detailed analysis, particularly concerning biological activity and experimental protocols, will focus on N-(2-hydroxyethyl)dodecanamide due to the availability of relevant research.
Part 1: exo-8-Azabicyclo[3.2.1]octan-3-ol (CAS 501-33-7)
Chemical Information
exo-8-Azabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound.[1] It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutically active compounds such as monoamine reuptake inhibitors.[9]
Table 1: Physicochemical Properties of exo-8-Azabicyclo[3.2.1]octan-3-ol
| Property | Value | Reference |
| CAS Number | 501-33-7 | [1] |
| Molecular Formula | C₇H₁₃NO | [1][3][4] |
| Molecular Weight | 127.18 g/mol | [1] |
| Appearance | Off-White Solid | [5] |
| Melting Point | 134 - 136 °C | [5] |
| Purity | >96% | [5] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [3] |
Experimental Protocols
1.2.1 Synthesis of (3-exo)-8-Azabicyclo[3.2.1]octan-3-ol
The synthesis of exo-8-Azabicyclo[3.2.1]octan-3-ol can be achieved through the reduction of 8-azabicyclo[3.2.1]octan-3-one. A general workflow is outlined below.
Caption: Synthesis of exo-8-Azabicyclo[3.2.1]octan-3-ol.
Methodology:
-
Preparation of the free base: To a suspension of 8-azabicyclo[3.2.1]octan-3-one hydrochloride in toluene, sodium methoxide is added. The mixture is stirred at room temperature.[10]
-
Removal of salt: The mixture is filtered to remove the sodium chloride byproduct.[10]
-
Reduction: The resulting filtrate containing the free base is then subjected to catalytic hydrogenation using a catalyst such as Raney Nickel.[10]
-
Isolation: After the reaction is complete, the catalyst is filtered off to yield a solution of (3-exo)-8-azabicyclo[3.2.1]octan-3-ol.[10] The final product can be isolated by removal of the solvent.
Part 2: N-(2-hydroxyethyl)dodecanamide (CAS 142-78-9)
Chemical Information
N-(2-hydroxyethyl)dodecanamide, also known as Lauric acid monoethanolamide, is a fatty acid amide derived from lauric acid and ethanolamine.[6] It belongs to the class of N-acylethanolamines, which are lipid mediators involved in various biological processes.[7][11]
Table 2: Physicochemical Properties of N-(2-hydroxyethyl)dodecanamide
| Property | Value | Reference |
| CAS Number | 142-78-9 | [7] |
| Molecular Formula | C₁₄H₂₉NO₂ | [7] |
| Molecular Weight | 243.39 g/mol | [7] |
| Melting Point | 80 °C | [6] |
| Flash Point | 202.2 ± 24.0 °C | [6] |
Biological Activity: Anticonvulsant Properties
Research has demonstrated that N-(2-hydroxyethyl)amide derivatives, including N-(2-hydroxyethyl)dodecanamide, possess significant anticonvulsant activity.[8] In preclinical studies using the maximal electroshock (MES) test, these compounds have shown efficacy in preventing seizures and have exhibited a favorable safety profile with low neurotoxicity.[8]
The mechanisms of action for anticonvulsant drugs are generally multifaceted, aiming to reduce excessive neuronal excitability. The primary strategies involve:
-
Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium (Na+) and calcium (Ca2+) channels to reduce neuronal firing.[4][12]
-
Enhancement of GABAergic Inhibition: Increasing the activity of the inhibitory neurotransmitter GABA, for example, by acting on GABA-A receptors.[3][9][10][13][14][15]
-
Reduction of Glutamatergic Excitation: Attenuating the effects of the excitatory neurotransmitter glutamate, for instance, by blocking NMDA or AMPA receptors.[16][17][18][19]
While the specific pathway for N-(2-hydroxyethyl)dodecanamide is not fully elucidated in the provided search results, a general diagram of anticonvulsant mechanisms is presented below.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ijbcp.com [ijbcp.com]
- 3. The role of GABAergic signalling in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
- 6. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 12. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 13. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 16. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Roles of Glutamate Receptors and Their Antagonists in Status Epilepticus, Refractory Status Epilepticus, and Super-Refractory Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamate receptors and epilepsy | Protein Data Bank in Europe [ebi.ac.uk]
- 19. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biosynthesis of the 8-Azabicyclo[3.2.1]octane Skeleton
The 8-azabicyclo[3.2.1]octane core is a defining structural feature of tropane alkaloids, a large class of over 200 secondary metabolites with significant pharmacological applications.[1] Found across several plant families, most notably the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (e.g., Erythroxylum coca), these compounds include potent anticholinergics like scopolamine and hyoscyamine, as well as the stimulant cocaine.[2][3] The unique bicyclic structure of the tropane skeleton has been a subject of intense study for over a century, from early biomimetic chemical syntheses to the recent elucidation of its complex enzymatic pathway.[1][4]
This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of the 8-azabicyclo[3.2.1]octane skeleton and its subsequent elaboration into major tropane alkaloids. It details the key enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the core processes.
Overview of the Biosynthetic Pathway
The biosynthesis of the 8-azabicyclo[3.2.1]octane core, which forms the intermediate tropinone, begins with the amino acids L-arginine or L-ornithine. The pathway can be broadly divided into three key stages:
-
Formation of the N-methyl-Δ¹-pyrrolinium cation: The precursor amino acid is converted to putrescine, which is then methylated and oxidized to form a reactive cyclic iminium cation.
-
Formation of the Bicyclic Core: The N-methyl-Δ¹-pyrrolinium cation serves as a starter unit for a unique polyketide synthase-mediated reaction, followed by a cytochrome P450-catalyzed cyclization to form tropinone, the first intermediate with the complete 8-azabicyclo[3.2.1]octane skeleton.[4][5]
-
Stereospecific Reduction and Diversification: Tropinone sits at a critical branch point where its stereospecific reduction by two distinct reductases, TRI and TRII, dictates the class of tropane alkaloid to be synthesized.[6][7][8] Tropine (3α-tropanol), the product of TRI, is the precursor to hyoscyamine and scopolamine.[8] Pseudotropine (3β-tropanol), the product of TRII, is the precursor for calystegines.[8]
Detailed Enzymatic Steps
From Amino Acids to the N-Methyl-Δ¹-pyrrolinium Cation
The pathway is initiated from the polyamine putrescine, which can be derived from either L-ornithine or L-arginine via ornithine decarboxylase (ODC) or arginine decarboxylase (ADC), respectively.[1]
-
N-Methylation of Putrescine: The first committed step in the biosynthesis of tropane alkaloids is the N-methylation of putrescine.[9][10] This reaction is catalyzed by Putrescine N-methyltransferase (PMT) , which uses S-adenosyl-L-methionine (SAM) as a methyl group donor to produce N-methylputrescine.[11][12][13] PMT is a key regulatory point, channeling putrescine away from primary metabolism (e.g., spermidine synthesis) and into the alkaloid pathway.[9] PMT is believed to have evolved from the ubiquitous enzyme spermidine synthase.[11][12][14]
-
Oxidative Deamination: The resulting N-methylputrescine undergoes oxidative deamination, a reaction catalyzed by the copper-containing diamine oxidase, N-methylputrescine oxidase (MPO) .[1] This enzyme converts N-methylputrescine into 4-methylaminobutanal, which spontaneously cyclizes to form the reactive N-methyl-Δ¹-pyrrolinium cation .[5][15]
Formation of the Tropinone Core
For decades, the mechanism for the formation of the bicyclic tropinone structure remained elusive, though Robinson's classic 1917 synthesis using succinaldehyde, methylamine, and acetonedicarboxylic acid was considered a brilliant biomimetic model.[6] Recent research in Atropa belladonna has identified a two-step enzymatic process that constructs the core.[4][5]
-
Polyketide Synthase Activity: A root-expressed type III polyketide synthase, designated pyrrolidine ketide synthase (AbPYKS) , catalyzes a non-canonical reaction. It directly uses the N-methyl-Δ¹-pyrrolinium cation as a starter substrate (without prior coenzyme A activation) and performs two successive rounds of malonyl-CoA-mediated decarboxylative condensation.[4] The product of this reaction is 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid .[4][5]
-
P450-Mediated Cyclization: The linear intermediate is then acted upon by a cytochrome P450 enzyme, AbCYP82M3 .[4] This enzyme catalyzes an oxidative reaction that leads to the formation of the second ring, yielding tropinone , the first compound in the pathway to possess the characteristic 8-azabicyclo[3.2.1]octane skeleton.[4]
The Tropinone Reductase Branch Point
Tropinone is the central precursor for two distinct classes of tropane alkaloids. The metabolic flux is directed by two NADPH-dependent enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family that reduce the C-3 keto group of tropinone with different stereospecificity.[6][7][16]
-
Tropinone Reductase I (TRI; EC 1.1.1.206): This enzyme reduces tropinone to tropine (3α-hydroxytropane) .[8][16] Tropine is the precursor for the pharmacologically important alkaloids hyoscyamine and scopolamine.[8] In most studied Solanaceae species, TRI exhibits a much higher activity than TRII, ensuring the majority of tropinone is channeled towards tropine production.[6]
-
Tropinone Reductase II (TRII; EC 1.1.1.236): This enzyme reduces tropinone to pseudotropine (3β-hydroxytropane) .[8][16] Pseudotropine serves as the entry point for the biosynthesis of calystegines, a group of polyhydroxylated nortropane alkaloids known to be potent glycosidase inhibitors.[8][17][18]
The distinct stereospecific outcomes of TRI and TRII, despite sharing 64% amino acid identity, are determined by subtle differences in their substrate-binding sites, which orient the tropinone molecule differently relative to the NADPH hydride donor.[16]
Downstream Pathways
-
Hyoscyamine and Scopolamine Synthesis: Tropine undergoes esterification with a tropic acid moiety, which is derived from the amino acid L-phenylalanine.[1] This process involves the formation of littorine, which is then rearranged to hyoscyamine. The final step is the conversion of hyoscyamine to scopolamine, a two-step reaction (hydroxylation and subsequent epoxidation) catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H; EC 1.14.11.11) .[3][9][19]
-
Calystegine Synthesis: The pathway from pseudotropine to calystegines is less understood but involves a series of hydroxylation and N-demethylation reactions, some of which are catalyzed by cytochrome P450s.[3][20] Recent studies have also identified a BAHD acyltransferase involved in the esterification of the 3β-tropanol, a key step in this branch.[21][22]
Quantitative Data on Key Enzymes
The following table summarizes available kinetic data for the principal enzymes in the pathway. This data is crucial for metabolic engineering efforts aimed at enhancing the production of specific alkaloids.
| Enzyme | Organism | Substrate | Km (µM) | Reference |
| PMT | Nicotiana tabacum | Putrescine | 130 | [10] |
| TRI | Datura stramonium | Tropinone | 775 | [16] |
| TRII | Datura stramonium | Tropinone | 35 | [16] |
| H6H | Hyoscyamus niger | L-Hyoscyamine | 35 | [3] |
| H6H | Hyoscyamus niger | α-ketoglutarate | 43 | [3] |
Experimental Protocols
Protocol: Assay for Tropinone Reductase (TRI and TRII) Activity
This protocol describes a spectrophotometric assay to measure the activity of TRI and TRII by monitoring the oxidation of NADPH.
Materials:
-
Enzyme extract (partially purified or recombinant protein)
-
Potassium phosphate buffer (100 mM, pH adjusted according to the specific enzyme, e.g., pH 6.0 for TRI)
-
Tropinone solution (100 mM in water)
-
NADPH solution (20 mM in 10 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a 1 mL reaction mixture in a quartz cuvette containing:
-
850 µL of 100 mM potassium phosphate buffer.
-
50 µL of enzyme extract.
-
50 µL of 20 mM NADPH solution.
-
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 50 µL of 100 mM tropinone solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is directly proportional to the enzyme activity (molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Run a control reaction without the addition of tropinone to account for any substrate-independent NADPH oxidation.
Protocol: Virus-Induced Gene Silencing (VIGS) for Functional Characterization
VIGS is a powerful reverse-genetics tool to study gene function in plants, such as confirming the role of PYKS and CYP82M3 in tropinone biosynthesis.[5]
Workflow:
-
Fragment Cloning: A 200-400 bp fragment of the target gene (e.g., AbPYKS) is amplified by PCR and cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
Agrobacterium Transformation: The resulting pTRV2-gene construct and the pTRV1 helper plasmid are transformed into separate Agrobacterium tumefaciens strains (e.g., GV3101).
-
Infiltration: Cultures of Agrobacterium containing pTRV1 and pTRV2-gene are mixed in a 1:1 ratio. This mixture is then infiltrated into the cotyledons or young leaves of the target plant (e.g., Atropa belladonna). An empty pTRV2 vector is used as a control.
-
Gene Silencing and Analysis: The plants are grown for 3-4 weeks to allow the systemic spread of the virus and subsequent silencing of the target gene.
-
Metabolite and Transcript Analysis: Root tissues are harvested from both silenced and control plants. RNA is extracted for qRT-PCR to confirm the knockdown of the target gene's transcript. Metabolites are extracted and analyzed by LC-MS or GC-MS to observe the effect of gene silencing on the tropane alkaloid profile (e.g., reduction in tropinone and downstream products).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified | Technology Networks [technologynetworks.com]
- 3. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tropinone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 13. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tropane Alkaloid Biosynthesis [biocyclopedia.com]
- 20. Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane [ideas.repec.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Azabicyclo[3.2.1]octan-3-ol, a key structural motif in tropane alkaloids, exists as two diastereomers: the endo isomer, tropine, and the exo isomer, pseudotropine. These molecules serve as crucial precursors in the synthesis of a wide range of pharmacologically active compounds, including atropine and cocaine. The stereochemistry of the hydroxyl group at the C-3 position is a critical determinant of the biological activity of the resulting derivatives. This document provides detailed protocols for the synthesis of the precursor, tropinone, followed by its stereoselective reduction to tropine and pseudotropine.
Synthesis of the Precursor: Tropinone
The most classical and biomimetic approach to synthesizing the 8-azabicyclo[3.2.1]octane core is the Robinson-Schöpf synthesis. This one-pot reaction involves the condensation of a succinaldehyde equivalent, methylamine, and a derivative of acetone.[1][2] Yields for this synthesis have been reported to be as high as 70-85% under optimized conditions, particularly with the use of acetonedicarboxylic acid and careful pH control.[3]
Reaction Pathway: Robinson-Schöpf Synthesis of Tropinone
Caption: Robinson-Schöpf synthesis of tropinone.
Experimental Protocol: High-Yield Synthesis of Tropinone
This protocol is an optimized version of the Robinson-Schöpf synthesis.
Materials:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve acetonedicarboxylic acid in water and adjust the pH to 7 with a solution of sodium hydroxide.[3]
-
To this solution, add succinaldehyde and methylamine hydrochloride.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Acidify the reaction mixture with hydrochloric acid to facilitate the decarboxylation of the intermediate tropinone-dicarboxylic acid.[4]
-
Gently heat the solution until carbon dioxide evolution ceases.
-
Cool the reaction mixture and make it alkaline with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
-
The crude product can be purified by vacuum distillation or by conversion to its picrate salt followed by regeneration of the free base.
Stereoselective Reduction of Tropinone
The reduction of the carbonyl group of tropinone can be controlled to selectively yield either the endo (tropine) or exo (pseudotropine) alcohol. This stereoselectivity is achieved through the choice of reducing agent and reaction conditions.
Comparative Data for Tropinone Reduction
| Method | Reducing Agent | Primary Product | Reported Yield | Key Conditions |
| Catalytic Hydrogenation | H₂, Raney Nickel | Tropine (endo) | Substantially Quantitative | Ethanol solvent, room temperature, H₂ pressure |
| Dissolving Metal Reduction | Sodium in n-pentanol | Pseudotropine (exo) | 76% | Refluxing n-pentanol |
| Enzymatic Reduction (TRI) | NADPH, TR-I | Tropine (endo) | High | pH ~6.7, requires isolated or recombinant enzyme |
| Enzymatic Reduction (TRII) | NADPH, TR-II | Pseudotropine (exo) | High | pH ~6.0, requires isolated or recombinant enzyme |
Synthesis of Tropine (endo-8-Azabicyclo[3.2.1]octan-3-ol)
Catalytic hydrogenation of tropinone typically yields the endo isomer, tropine, as the major product.
Caption: Synthesis of tropine via catalytic hydrogenation.
Materials:
-
Tropinone
-
Absolute ethanol
-
Raney nickel catalyst
-
Hydrogen gas
Procedure:
-
In a hydrogenation apparatus, dissolve 10 parts by weight of tropinone in 100 parts by volume of absolute ethanol.[5]
-
Add 0.5 parts by weight of Raney nickel catalyst to the solution.[5]
-
Pressurize the vessel with hydrogen gas and maintain at room temperature with vigorous agitation until the theoretical amount of hydrogen is absorbed.[5]
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude tropine.
-
Purify the tropine by recrystallization from a suitable solvent such as acetone or ethyl acetate.[6][7][8]
Synthesis of Pseudotropine (exo-8-Azabicyclo[3.2.1]octan-3-ol)
The exo isomer, pseudotropine, can be obtained as the major product through dissolving metal reduction or with certain hydride reagents.
Caption: Synthesis of pseudotropine via dissolving metal reduction.
Materials:
-
Tropinone
-
n-pentanol
-
Sodium metal
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve tropinone in n-pentanol.
-
Carefully add small pieces of sodium metal to the refluxing solution.
-
Continue the reaction until all the sodium has reacted.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove any unreacted n-pentanol.
-
Make the aqueous layer strongly alkaline (pH > 10) with sodium hydroxide.
-
Extract the product into diethyl ether or chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude pseudotropine.
-
Purify the pseudotropine by column chromatography on silica gel.[9][10]
Enzymatic Synthesis of Tropine and Pseudotropine
In biological systems, the stereoselective reduction of tropinone is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII).[1][11] TRI produces tropine (endo), while TRII yields pseudotropine (exo).[11] These NADPH-dependent enzymes offer high stereospecificity.[12]
Signaling Pathway: Enzymatic Reduction of Tropinone
Caption: Enzymatic pathways to tropine and pseudotropine.
Experimental Protocol: General Procedure for Enzymatic Reduction
Materials:
-
Tropinone
-
Tropinone Reductase I or II (isolated or recombinant)
-
NADPH
-
Buffer solution (pH optimized for the specific enzyme)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
In a suitable reaction vessel, prepare a buffered solution at the optimal pH for the chosen enzyme (e.g., pH 6.7 for TRI, pH 6.0 for TRII).[13]
-
Add tropinone and NADPH to the buffer solution.
-
Initiate the reaction by adding the tropinone reductase enzyme.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by a suitable method (e.g., TLC, HPLC).
-
Upon completion, stop the reaction (e.g., by pH change or addition of a denaturing agent).
-
Extract the product with an organic solvent.
-
Dry the organic extract, concentrate, and purify the product using chromatographic methods as required.
Purification and Characterization
Final purification of the synthesized this compound isomers is crucial for subsequent applications.
-
Tropine: Often purified by recrystallization from solvents like acetone or ethyl acetate.[6][7][8] The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, MS).
-
Pseudotropine: Typically requires purification by column chromatography on silica gel due to its physical properties.[9][10] Elution with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is effective. Purity is confirmed by TLC and spectroscopic analysis.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. US2366760A - Production of tropine - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
- 7. CN101696207B - Tropine purification method and atropine production process - Google Patents [patents.google.com]
- 8. CN102351856B - Purification method of alpha-tropine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of the enantiomers of 8-Azabicyclo[3.2.1]octan-3-ol, a crucial building block in the development of tropane alkaloid-based therapeutics. The following methods offer distinct advantages in achieving high enantiopurity.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold is the core structure of a wide range of biologically active tropane alkaloids. The stereochemistry at the C3 position is often critical for their pharmacological activity. Consequently, the development of efficient and highly stereoselective syntheses for the individual enantiomers of this compound is of significant interest in medicinal chemistry and drug development. This document outlines three effective strategies for obtaining enantiomerically enriched (R)- and (S)-8-Azabicyclo[3.2.1]octan-3-ol:
-
Enantioselective Deprotonation of Tropinone: This chemical approach utilizes a chiral lithium amide to desymmetrize the prochiral starting material, tropinone, leading to an enantioenriched intermediate.
-
Enzymatic Kinetic Resolution of Racemic this compound: A biocatalytic method that employs a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.
-
Enzymatic Asymmetric Reduction of 8-Azabicyclo[3.2.1]octan-3-one: This biocatalytic strategy uses an alcohol dehydrogenase to reduce the prochiral ketone to a single enantiomer of the alcohol with high selectivity.
Data Presentation
The following tables summarize the quantitative data for the described stereoselective methods.
Table 1: Enantioselective Deprotonation of Tropinone followed by Reduction
| Chiral Base | Electrophile | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| Lithium (S,S)-N,N-bis(1-phenylethyl)amide / LiCl | PhCHO | (-)-exo-aldol | 85 | 97 |
| Reduction of the corresponding ketone would yield the desired alcohol |
Table 2: Enzymatic Kinetic Resolution of (±)-8-Azabicyclo[3.2.1]octan-3-ol
| Enzyme | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee, %) of remaining alcohol | Enantiomeric Excess (ee, %) of ester |
| Candida antarctica Lipase B | Vinyl acetate | (R)-8-Azabicyclo[3.2.1]octan-3-yl acetate | ~50 | >99 for (S)-alcohol | >99 for (R)-ester |
Table 3: Enzymatic Asymmetric Reduction of 8-Azabicyclo[3.2.1]octan-3-one
| Enzyme | Co-factor Regeneration System | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| Alcohol Dehydrogenase (ADH) variant | Isopropanol | (S)-8-Azabicyclo[3.2.1]octan-3-ol | >90 | >99 |
Experimental Protocols
Enantioselective Deprotonation of Tropinone
This protocol describes the enantioselective deprotonation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) using a chiral lithium amide, followed by an aldol reaction as an example of trapping the chiral enolate. Subsequent reduction of the resulting ketone would yield the desired alcohol. This method can achieve high enantioselectivity with the addition of lithium chloride.[1]
Materials:
-
(S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one)
-
Benzaldehyde (PhCHO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add n-BuLi (2.2 equivalents) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the chiral lithium amide-LiCl complex.
-
Cool the solution to -78 °C.
-
Slowly add a solution of tropinone (1.0 equivalent) in anhydrous THF to the chiral base solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours to ensure complete enolate formation.
-
Add freshly distilled benzaldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched aldol product.
Note: The N-methyl group of tropinone can be replaced with other protecting groups if desired.
Enzymatic Kinetic Resolution of (±)-8-Azabicyclo[3.2.1]octan-3-ol
This protocol utilizes Candida antarctica Lipase B (CAL-B) for the kinetic resolution of racemic this compound via enantioselective acylation.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., tert-butyl methyl ether or acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a solution of racemic this compound (1.0 equivalent) in the anhydrous solvent, add immobilized CAL-B.
-
Add vinyl acetate (0.6 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC).
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-acetate and the unreacted (S)-alcohol by column chromatography on silica gel.
-
The (R)-acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the (R)-alcohol.
Enzymatic Asymmetric Reduction of 8-Azabicyclo[3.2.1]octan-3-one
This protocol describes the asymmetric reduction of 8-azabicyclo[3.2.1]octan-3-one to the corresponding (S)-alcohol using an alcohol dehydrogenase (ADH).
Materials:
-
8-Azabicyclo[3.2.1]octan-3-one (or its N-protected derivative)
-
Alcohol dehydrogenase (ADH) variant (commercially available kits often provide a selection of enzymes)
-
NADP⁺ or NAD⁺ (depending on the ADH)
-
Cofactor regeneration system: Isopropanol and a corresponding dehydrogenase (or simply a large excess of isopropanol if the primary ADH has sufficient activity for the reverse oxidation)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Standard laboratory glassware
Procedure:
-
In a buffered aqueous solution, dissolve the 8-azabicyclo[3.2.1]octan-3-one substrate.
-
Add the alcohol dehydrogenase and the nicotinamide cofactor (NADP⁺ or NAD⁺).
-
Add isopropanol as the hydrogen source for cofactor regeneration.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.
-
Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the enantioenriched alcohol product by column chromatography if necessary.
Mandatory Visualizations
References
Purification of 8-Azabicyclo[3.2.1]octan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 8-Azabicyclo[3.2.1]octan-3-ol, a key synthetic intermediate in the development of various pharmaceutical compounds. The following sections outline established techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.
Overview of Purification Techniques
This compound, also known as nortropine, is a crystalline solid that can be purified using standard laboratory techniques. The choice of method depends on the nature and quantity of impurities present in the crude material. The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
-
Column Chromatography: This method is used to separate the desired compound from a mixture based on its differential adsorption to a stationary phase while a mobile phase flows through. It is particularly useful for separating compounds with similar polarities.
Data Presentation
The following table summarizes the expected purity levels for this compound and its derivatives when purified by different methods, as reported in the literature.
| Purification Method | Compound | Purity | Analytical Method |
| Recrystallization | This compound derivative | >99% | HPLC |
| Not Specified | This compound | 98% | HPLC |
Experimental Protocols
Recrystallization Protocol
This protocol is adapted from a procedure for a derivative of this compound and can be optimized for the parent compound.[1]
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
n-Heptane (or other suitable solvent such as ethyl acetate or acetone)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of n-heptane to the flask, just enough to form a slurry at room temperature.
-
Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
If the solid does not dissolve completely, add small portions of hot n-heptane until a clear solution is obtained. Avoid adding excess solvent.
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of the purified compound should form.
-
To maximize crystal formation, place the flask in an ice bath for approximately 1 hour.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold n-heptane to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
Expected Outcome: This procedure is expected to yield a highly purified crystalline product. For a derivative, a purity of 100% as determined by HPLC has been reported.[1]
Column Chromatography Protocol
This generalized protocol is based on methods used for the purification of tropane alkaloids and N-protected nortropine derivatives.
Objective: To purify this compound from a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Mobile phase: A mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). A common starting point is a 9:1 or 10:1 mixture of chloroform:methanol.
-
Triethylamine or ammonia (optional, as a modifier for basic compounds)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin elution.
-
Maintain a constant flow of the mobile phase through the column.
-
For basic compounds like nortropine, it may be beneficial to add a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to prevent tailing.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in separate tubes.
-
Monitor the separation by analyzing the collected fractions using TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Expected Outcome: This method should effectively separate this compound from impurities with different polarities. The purity of the final product should be assessed by analytical techniques such as HPLC, GC-MS, or NMR. A purity of 98% has been reported for commercially available this compound, likely purified by chromatographic methods.
Visualizations
Caption: General purification workflow for this compound.
Caption: Step-by-step workflow for the recrystallization protocol.
References
Application Notes and Protocols for the Quantification of 8-Azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 8-Azabicyclo[3.2.1]octan-3-ol, a key tropane alkaloid intermediate and building block in pharmaceutical synthesis. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) are designed to deliver accurate and reproducible quantification in various matrices, including biological fluids and pharmaceutical preparations.
I. Overview of Analytical Techniques
The quantification of this compound, also known as tropine, is predominantly achieved through two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
GC-MS is a robust technique for volatile and thermally stable compounds. For tropane alkaloids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.
-
HPLC-MS/MS offers high sensitivity and specificity for a wide range of compounds, including those that are not amenable to GC analysis. This technique is particularly well-suited for analyzing complex matrices such as plasma and other biological fluids.
II. Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of tropane alkaloids, including this compound and its related compounds.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Data
| Analyte(s) | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Tropane Alkaloids | Biological Materials (Serum, Urine) | 10 - 5000 | 5.0 | - | > 80 | [1][2] |
Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Quantitative Data
| Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Atropine, Scopolamine | Leafy Vegetables | 2.5 - 2500 ng/g | 0.6 - 0.7 ng/g | 2.2 - 2.3 ng/g | 90 - 100 | [3] |
| Atropine | Rat Plasma | 5 - 5000 ng/mL | - | 5.0 ng/mL | - | |
| Atropine, Scopolamine | Human Plasma | 0.10 - 50.00 ng/mL | - | 0.10 ng/mL | - | |
| Atropine, Scopolamine | Plant Organs | - | 167 pg/mL (Atropine) | 333 pg/mL (Scopolamine) | - | [4] |
III. Experimental Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the quantification of this compound in biological samples following derivatization.
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Step 1: To 1 mL of serum or urine, add a borate buffer to adjust the pH.
-
Step 2: Apply the buffered sample to an Extrelut solid-phase extraction column.
-
Step 3: Elute the tropane alkaloids from the column with dichloromethane.[1][2]
-
Step 4: Evaporate the dichloromethane eluate to dryness under a gentle stream of nitrogen.
-
Step 5 (Derivatization): To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[1]
-
Step 6: After cooling, reconstitute the derivatized sample in a suitable volume of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | To be determined based on the fragmentation pattern of the TMS-derivatized this compound. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
B. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
This protocol is suitable for the sensitive and selective quantification of this compound in plasma and other biological fluids.
1. Sample Preparation: Protein Precipitation
-
Step 1: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Step 2: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Step 3: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Step 4: Carefully transfer the supernatant to a clean vial for analysis.
2. HPLC-MS/MS Instrumental Parameters
| Parameter | Setting |
| High-Performance Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, hold for 0.5 min; ramp to 95% B over 3 min; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 1.5 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Tandem Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for this compound (128.1) |
| Product Ions (m/z) | To be determined by direct infusion and fragmentation studies. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
IV. Logical Relationships and Workflows
The selection of the analytical method often depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
V. Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound. The choice between GC-MS and HPLC-MS/MS will depend on the specific analytical challenges and desired outcomes. Proper method validation should be performed in the respective laboratory to ensure the accuracy and precision of the results for the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. a protein precipitation extraction method [protocols.io]
- 4. Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 8-Azabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 8-Azabicyclo[3.2.1]octan-3-ol, a key tropane alkaloid intermediate also known as tropine. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering flexibility for various analytical needs in research, quality control, and drug development.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the analysis of tropane alkaloids. The following protocol is based on established methods for structurally related compounds and provides a strong starting point for the analysis of this compound.
Application Note: HPLC Analysis of this compound
This application note outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The presence of a nitrogen atom in the bicyclic structure allows for effective analysis in an acidic mobile phase, which promotes sharp peak shapes.[1] For compounds like atropine, which is an ester of tropine, reversed-phase HPLC is a suitable approach.[1]
The method detailed below is designed for accuracy and reliability in quantifying this compound in various samples, including in-process materials and final product formulations. Adherence to the validation protocol is crucial to ensure the method's suitability for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution of the stock solution to cover the desired calibration range.
-
Sample Solution: The preparation will depend on the matrix. For drug formulations, a simple dissolution in the diluent followed by filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD) is suitable. |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase | A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acidified water (e.g., with 0.1% trifluoroacetic acid or phosphoric acid) and acetonitrile.[2][3] A typical starting point is an 87:13 volume ratio of 0.025 M phosphoric acid (pH 3) to acetonitrile.[3] |
| Flow Rate | 1.0 mL/min.[3][4] |
| Column Temperature | 30 °C.[3] |
| Injection Volume | 20 µL.[3] |
| Detection | UV detection at 210 nm.[2][3] |
3. Data Analysis:
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of this compound in the sample is then determined from this curve.
Quantitative Data Summary (Based on structurally similar compounds):
| Parameter | Typical Values for Tropane Alkaloids (e.g., Atropine) |
| Linearity Range | 50 - 200 µg/mL[2] |
| Limit of Detection (LOD) | 3.75 µg/mL[2] |
| Limit of Quantification (LOQ) | 11.4 µg/mL[2] |
| Recovery | Approximately 103.0%[2] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent technique for the analysis of this compound, particularly for trace-level detection and identification. A key consideration for tropane alkaloids is their thermal instability, which can be addressed through derivatization.[5][6][7]
Application Note: GC-MS Analysis of this compound
This application note describes a GC-MS method for the determination of this compound. To overcome the thermal lability of the analyte in the GC inlet, a derivatization step to form a more stable trimethylsilyl (TMS) or pentafluoropropionyl (PFP) derivative is recommended.[5][8] This approach improves peak shape, reduces degradation, and enhances sensitivity. The method is suitable for various matrices, including biological samples and pharmaceutical preparations.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Extraction: For biological matrices (e.g., serum, urine), a liquid-liquid extraction (LLE) is often employed.[5][6]
-
To 1 mL of the sample, add an appropriate internal standard (e.g., atropine-d3).
-
Alkalinize the sample with a borate buffer (pH 9.0).[6]
-
Extract with a suitable organic solvent like dichloromethane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| GC-MS System | A standard GC-MS system with a capillary column and an electron ionization (EI) source. |
| Column | A semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[5] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Inlet Temperature | 250 °C (to minimize thermal degradation).[6][7] |
| Oven Program | Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[6] |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. For tropine, characteristic ions would be monitored (e.g., m/z 141, 124).[9] |
| Mass Range | 50-550 amu for full scan mode. |
3. Data Analysis:
-
Identification is based on the retention time and the mass spectrum of the analyte compared to a reference standard. Quantification is performed using the peak area ratio of the analyte to the internal standard, with a calibration curve generated from standards.
Quantitative Data Summary (Based on structurally similar compounds):
| Parameter | Typical Values for Tropane Alkaloids (e.g., Atropine) |
| Linearity Range | 10 - 5000 ng/mL[5] |
| Limit of Detection (LOD) | 5.0 ng/mL[5] |
| Recovery | > 80%[5] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Determination of Atropine by HPLC - AppNote [mtc-usa.com]
- 5. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The 8-Azabicyclo[3.2.1]octan-3-ol Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-ol scaffold, a core component of tropane alkaloids, is a privileged structure in medicinal chemistry. Its rigid, bicyclic nature provides a three-dimensional framework that allows for the precise orientation of functional groups, leading to high-affinity and selective interactions with various biological targets. This document provides detailed application notes and experimental protocols for the use of this scaffold in drug discovery and development, with a focus on its application in targeting cholinergic, dopaminergic, and other receptor systems.
Applications in Drug Discovery
The this compound scaffold is a versatile platform for the development of therapeutics targeting a range of physiological systems. Derivatives have been investigated for their utility as:
-
Anticholinergic Agents: By targeting muscarinic acetylcholine receptors, these compounds can act as mydriatics, antiemetics, antispasmodics, and bronchodilators.[1][2]
-
Central Nervous System (CNS) Agents: The scaffold is a key component in the development of drugs for neurological and psychiatric disorders, including Parkinson's disease, depression, and schizophrenia, primarily through the modulation of dopamine and serotonin transporters.[3]
-
Monoamine Reuptake Inhibitors: By blocking the reuptake of neurotransmitters like dopamine and serotonin, these compounds have potential in the treatment of depression and other mood disorders.
-
Vasopressin V1A Receptor Antagonists: This application is being explored for the treatment of conditions such as dysmenorrhea and tocolysis.
-
Sigma Receptor Ligands: With high affinity for sigma-2 receptors, which are overexpressed in some cancer cells, derivatives are being investigated as potential anti-cancer agents.
Quantitative Data on Bioactive Derivatives
The following tables summarize the in vitro activities of various this compound derivatives, providing a comparative overview of their potency and selectivity.
Table 1: Binding Affinities (Ki) and IC50 Values for Monoamine Transporters
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (SERT/DAT) | Reference |
| 22e | DAT | 4.0 | - | 1060 | [4] |
| 22g | DAT | 3.9 | - | - | [4] |
| 8i | DAT | 3.5 | 2.5 | - | [4] |
| 3β-(3,4-dichlorophenyl) analogue | DAT | - | 5.7 | - | [5] |
| 3β-(3,4-dichlorophenyl) analogue | SERT | - | 8.0 | - | [5] |
| 3-(3,4-dichlorophenyl)-2,3-unsaturated analogue | DAT | - | 4.5 | >800 | [5] |
Table 2: Binding Affinities (Ki) for Sigma Receptors
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| 8 | 570 | 7300 | 0.07 | [6] |
| 11a | 1100 | 85 | 12.94 | [6] |
| 11b | 1100 | 66 | 16.66 | [6] |
Table 3: Inhibitory Activity (IC50) against N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
| Compound | h-NAAA IC50 (μM) | Reference |
| 20 | 0.23 | [7] |
| 15 | 1.11 | [7] |
| 50 (ARN19689) | 0.042 | [7] |
Signaling Pathways
Understanding the downstream signaling cascades initiated by the interaction of this compound derivatives with their targets is crucial for predicting their pharmacological effects.
Cholinergic Signaling Pathway (Muscarinic Receptors)
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[8] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8][9] This cascade results in an increase in intracellular calcium levels.[8] The M2 and M4 subtypes couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels.[8]
Caption: Cholinergic signaling via M1/M3/M5 and M2/M4 muscarinic receptors.
Dopamine Transporter (DAT) Signaling
The dopamine transporter (DAT) is a membrane protein that facilitates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby terminating the dopamine signal.[3][10][11] this compound derivatives can act as DAT inhibitors, blocking this reuptake process and leading to an accumulation of dopamine in the synapse. This enhances dopaminergic neurotransmission. The activity of DAT is regulated by various signaling pathways, including those involving protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).[3][10]
Caption: Mechanism of action of this compound based DAT inhibitors.
Vasopressin V1A Receptor Signaling
The vasopressin V1A receptor is a Gq/11-coupled GPCR that, upon activation by vasopressin, stimulates phospholipase C (PLC).[2][12] This leads to the generation of IP3 and DAG, resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).[1][12][13] this compound derivatives can act as antagonists at this receptor, blocking the downstream signaling cascade.
Caption: Antagonism of Vasopressin V1A receptor signaling by this compound derivatives.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.
Synthesis Protocol: Preparation of 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate
This two-step protocol describes the synthesis of a benzoate ester derivative of this compound (nortropine).[14]
Step 1: Synthesis of 3,4-dimethoxybenzoyl chloride
-
Materials: 3,4-dimethoxybenzoic acid, thionyl chloride, pyridine, anhydrous toluene.
-
Procedure:
-
In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid in 50 mL of anhydrous toluene.
-
Add 8.0 mL (109.8 mmol) of thionyl chloride to the suspension.
-
Add 2-3 drops of pyridine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4-dimethoxybenzoyl chloride as a solid. This can be used in the next step without further purification.
-
Step 2: Esterification with this compound (Nortropine)
-
Materials: this compound (nortropine), 3,4-dimethoxybenzoyl chloride, triethylamine, anhydrous dichloromethane.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g (39.3 mmol) of this compound in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 6.6 mL (47.2 mmol) of triethylamine to the solution.
-
In a separate flask, dissolve the crude 3,4-dimethoxybenzoyl chloride from Step 1 in 50 mL of anhydrous dichloromethane.
-
Add the 3,4-dimethoxybenzoyl chloride solution dropwise to the stirred nortropine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with 100 mL of saturated aqueous sodium bicarbonate solution, followed by 100 mL of brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Silica Gel Chromatography: Purify the crude product using a silica gel column, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate as a crystalline solid.
Caption: General workflow for the synthesis of an this compound derivative.
Biological Assay Protocol: Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific muscarinic receptor subtype.[15][16]
-
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine).
-
Test compound (this compound derivative).
-
Non-specific binding control (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Prepare a high concentration of the non-specific binding control (e.g., 10 µM atropine).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add cell membranes, radioligand, and assay buffer.
-
Non-specific Binding Wells: Add cell membranes, radioligand, and the non-specific binding control.
-
Test Compound Wells: Add cell membranes, radioligand, and the desired concentration of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding inhibited by the test compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a muscarinic receptor radioligand binding assay.
References
- 1. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine transporter: Significance and symbolism [wisdomlib.org]
- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Derivatives from 8-Azabicyclo[3.2.1]octan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 8-Azabicyclo[3.2.1]octan-3-ol, a key scaffold in medicinal chemistry. The tropane core of this starting material is a privileged structure found in numerous biologically active compounds.[1][2] The derivatization of this compound at the C3 hydroxyl group and the N8 nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly those targeting monoamine transporters.[3][4][5]
Overview of Synthetic Strategies
The primary avenues for derivatizing this compound involve modification of the C3-hydroxyl group and substitution at the N8-position.
-
Esterification of the C3-Hydroxyl Group: The hydroxyl group can be readily esterified with a variety of carboxylic acids to produce a diverse library of ester derivatives. Common methods include the use of acyl chlorides, or coupling reagents such as dicyclohexylcarbodiimide (DCC) or through Mitsunobu reaction conditions for inversions of stereochemistry.[6]
-
N-Alkylation and N-Arylation of the Secondary Amine: For derivatives starting from nortropine (where the N8 position is unsubstituted), the secondary amine is a versatile handle for introducing a wide range of alkyl and aryl substituents. This is typically achieved through reductive amination or nucleophilic substitution with alkyl or aryl halides.
Below is a general workflow for the synthesis and evaluation of novel this compound derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted Nortropinone Derivatives
A versatile two-step synthesis for N-substituted nortropinone derivatives starting from tropinone has been developed. This method involves the formation of a quaternary ammonium salt, which then readily undergoes alkylamine exchange.
Step 1: Synthesis of 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide
-
To a solution of tropinone (1 equivalent) in acetone, add iodomethane (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the quaternary ammonium iodide. A typical yield for this step is around 94%.[7]
Step 2: N-Alkylation/Arylation
-
Suspend the 8,8-dimethyl-3-oxo-8-azonia-bicyclo[3.2.1]octane iodide (1 equivalent) and the desired primary amine (1.5 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Add a base, for example, potassium carbonate (2 equivalents).
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-substituted nortropinone derivative. Yields for this step can be up to 80%.[7]
General Protocol for the Esterification of this compound
The following protocol describes a general method for the synthesis of benzoate esters of nortropine.[8]
-
Dissolve nortropine (1 equivalent) and the desired para-substituted benzoic acid (1.2 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and biological evaluation of selected this compound derivatives.
Table 1: Synthesis of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogues [4]
| Compound | N-Substituent | Yield (%) |
| 1 | -CH3 | 75 |
| 2 | -CH2CH2CH3 | 68 |
| 3 | -CH2CH=CH2 | 72 |
| 4 | -CH2Ph | 81 |
Table 2: Binding Affinities (Ki, nM) of N-Substituted 3α-[bis(4'-fluorophenyl)methoxy]tropane Analogues at Monoamine Transporters [4]
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| 1 | -CH3 | 8.5 | >10,000 | >10,000 |
| 2 | -CH2CH2CH3 | 15.2 | >10,000 | >10,000 |
| 3 | -CH2CH=CH2 | 12.8 | >10,000 | >10,000 |
| 4 | -CH2Ph | 20.1 | >10,000 | >10,000 |
Signaling Pathways and Biological Activity
Derivatives of this compound are well-known for their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE) from the synaptic cleft.[5] By inhibiting these transporters, these compounds can increase the extracellular concentrations of these neurotransmitters, thereby modulating neuronal signaling.
The primary mechanism of action for many of the synthesized derivatives is the inhibition of the dopamine transporter (DAT), which is a key target in the treatment of conditions like cocaine addiction.[3][9] Structure-activity relationship studies have shown that modifications at the N8 and C3 positions of the tropane scaffold can significantly influence both the potency and selectivity for different monoamine transporters.[3][4] For instance, certain N-substituents on 3α-[bis(4'-fluorophenyl)methoxy]tropane analogues can lead to high affinity and selectivity for DAT over SERT and NET.[4]
The development of novel tropane derivatives with specific profiles of monoamine transporter inhibition holds promise for the treatment of various neuropsychiatric disorders. Further investigations into the downstream signaling cascades affected by these compounds will provide a more comprehensive understanding of their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New compounds: synthesis of para-substituted nortropanyl benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3alpha-diphenylmethoxytropane analogs: selective dopamine uptake inhibitors with behavioral effects distinct from those of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane scaffold is a core structural motif in a wide range of biologically active molecules, including the tropane alkaloids. The synthesis of functionalized derivatives of this bicyclic system, such as 8-azabicyclo[3.2.1]octan-3-ol (also known as tropine or its isomers), is of significant interest in medicinal chemistry and drug development. The strategic use of protecting groups for the secondary amine and the hydroxyl functional group is crucial for the successful synthesis of complex target molecules. This document provides a detailed overview of common protecting group strategies, quantitative data for comparison, and step-by-step experimental protocols.
Nitrogen Protection Strategies
The secondary amine in the 8-azabicyclo[3.2.1]octane core is a key site for functionalization and also influences the reactivity of the rest of the molecule. Its protection is often a necessary first step in a synthetic sequence. Common protecting groups for the nitrogen atom include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn).
Summary of Nitrogen Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Typical Yields (%) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM), Room Temperature | Trifluoroacetic acid (TFA) in DCM; or HCl in Dioxane/Methanol | Protection: >90 |
| Deprotection: >95 | |||
| Cbz | Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), THF/H₂O, 0 °C to Room Temperature | H₂, Palladium on carbon (Pd/C), Methanol (MeOH), Room Temperature | Protection: ~90[1] |
| Deprotection: >95[1] | |||
| Benzyl (Bn) | Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Acetonitrile (MeCN), Reflux | H₂, Palladium on carbon (Pd/C), Methanol (MeOH), Room Temperature | Protection: Variable |
| Deprotection: >90[2] |
Experimental Protocols for Nitrogen Protection and Deprotection
Protocol 1: N-Boc Protection of this compound
-
Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol).
-
Reagent Addition: Add triethylamine (1.5 eq.) to the solution. To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected this compound (1.0 eq.) in DCM (10 mL/mmol).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. The resulting salt can be neutralized with a suitable base to obtain the free amine.
Protocol 3: N-Cbz Protection
-
Preparation: To a solution of this compound (1.0 eq.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq.).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise.
-
Reaction: Stir the reaction for 20 hours at room temperature.[1]
-
Work-up and Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the residue by silica gel column chromatography.[1]
Protocol 4: N-Cbz Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the N-Cbz protected amine (1.0 eq.) in methanol (10 mL/mmol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.[2]
Protocol 5: N-Benzyl Deprotection (Hydrogenolysis)
-
Preparation: Dissolve the N-benzyl protected substrate (1.0 eq.) in methanol (20 mL/mmol).
-
Catalyst and Hydrogen Source: To the stirred suspension, add 10% Pd/C (equal weight to the substrate) followed by anhydrous ammonium formate (5.0 eq.) under a nitrogen atmosphere.[2]
-
Reaction: Stir the reaction mixture at reflux temperature, monitoring by TLC.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and filter through Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to obtain the product.[2]
Hydroxyl Protection Strategies
The secondary hydroxyl group at the C-3 position can interfere with reactions at other sites of the molecule. Silyl ethers are commonly employed for its protection due to their ease of formation and removal under mild conditions.
Summary of Hydroxyl Protecting Groups
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Typical Yields (%) |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, N,N-Dimethylformamide (DMF), Room Temperature | Tetrabutylammonium fluoride (TBAF) in THF, Room Temperature | Protection: >90 |
| Deprotection: >95[3] |
Experimental Protocols for Hydroxyl Protection and Deprotection
Protocol 6: O-TBDMS Protection
-
Preparation: Dissolve the N-protected this compound (1.0 eq.) in anhydrous DMF (10 mL/mmol).
-
Reagent Addition: Add imidazole (2.5 eq.) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step or can be purified by flash chromatography.
Protocol 7: O-TBDMS Deprotection
-
Preparation: Dissolve the TBDMS-protected substrate (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise to the stirred solution at 0 °C.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[3]
-
Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography.
Orthogonal Protecting Group Strategies
In the synthesis of complex derivatives of this compound, the use of orthogonal protecting groups is essential.[4][5] This strategy allows for the selective deprotection of one functional group in the presence of another. For example, an N-Boc group can be removed under acidic conditions without affecting an O-TBDMS group, which is stable to acid but cleaved by fluoride ions. Conversely, an N-Cbz or N-Bn group, which is removed by hydrogenolysis, is orthogonal to both N-Boc and O-TBDMS groups.
Visualizations
Caption: General workflow for nitrogen protection and deprotection.
Caption: General workflow for hydroxyl protection and deprotection.
Caption: Example of an orthogonal protection strategy.
References
Application Notes and Protocols: 8-Azabicyclo[3.2.1]octan-3-ol as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 8-Azabicyclo[3.2.1]octan-3-ol and its derivatives as precursors in the synthesis of valuable pharmaceutical agents. This document details the synthesis, mechanism of action, and pharmacological data of key drugs derived from this versatile scaffold. Experimental protocols and signaling pathway diagrams are included to facilitate research and development in this area.
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, is of significant interest in medicinal chemistry.[1][2] Its rigid bicyclic structure provides a fixed orientation for substituents, making it an ideal template for designing drugs with high receptor affinity and selectivity. This compound, a key derivative, serves as a crucial starting material for the synthesis of a variety of anticholinergic agents that act on muscarinic acetylcholine receptors.[3][4][5] These agents are used to treat a range of conditions, including respiratory diseases, gastrointestinal disorders, and bradycardia.
This document focuses on the application of this compound in the synthesis of three prominent pharmaceutical agents: Atropine, Ipratropium Bromide, and Tiotropium Bromide.
Pharmacological Data
The therapeutic effects of pharmaceutical agents derived from this compound are primarily mediated through their competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][5] The binding affinities of these agents to the five subtypes of muscarinic receptors (M1-M5) are critical determinants of their pharmacological profiles.
Table 1: Muscarinic Receptor Binding Affinities of Atropine
| Receptor Subtype | IC50 (nM) | Ki (nM) |
| M1 | 2.22 ± 0.60 | 1.27 ± 0.36 |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 |
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 |
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 |
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |
Data sourced from a study utilizing [3H]-NMS competition assays with cloned human muscarinic receptors.[6]
Table 2: Muscarinic Receptor Binding Affinities of Scopolamine (a closely related tropane alkaloid)
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.7 | 2.0 |
| M2 | 8.9 | 1.26 |
| M3 | 9.0 | 1.0 |
| M4 | 8.89 | 1.29 |
| M5 | 8.7 | 2.0 |
Data compiled from various sources.
Mechanism of Action and Signaling Pathways
Atropine, ipratropium, and tiotropium act as competitive antagonists at muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[7] The five subtypes of muscarinic receptors are coupled to different G-proteins and thus activate distinct signaling pathways.
-
M1, M3, and M5 receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8][9]
-
M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
By blocking these receptors, the aforementioned drugs inhibit the physiological effects of acetylcholine. For instance, antagonism of M3 receptors in the airways leads to bronchodilation, while blocking M2 receptors in the heart increases heart rate.
Below are diagrams illustrating the signaling pathways affected by these pharmaceutical agents.
Caption: Gq-protein coupled signaling pathway and the antagonistic action of atropine/scopolamine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eajem.com [eajem.com]
- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
- 7. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 8. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 9. youtube.com [youtube.com]
N-Alkylation of 8-Azabicyclo[3.2.1]octan-3-ol: A Guide to Synthetic Protocols
Application Notes and Protocols for Researchers in Drug Discovery and Development
This document provides detailed experimental protocols for the N-alkylation of 8-Azabicyclo[3.2.1]octan-3-ol, a core scaffold present in a wide range of biologically active molecules, including tropane alkaloids. The ability to modify the nitrogen atom of this bicyclic system is crucial for the synthesis of novel derivatives with tailored pharmacological properties. The following sections present two primary methodologies for N-alkylation: direct alkylation with alkyl halides and reductive amination, complete with quantitative data, step-by-step procedures, and visual workflows.
Introduction
The 8-azabicyclo[3.2.1]octane framework, commonly known as the tropane skeleton, is a privileged structure in medicinal chemistry. The nitrogen at the 8-position is a key site for chemical modification, influencing the potency, selectivity, and pharmacokinetic profile of the resulting compounds. N-alkylation introduces various substituents, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This guide details two robust and widely used methods for this transformation.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes quantitative data for different N-alkylation approaches on the 8-azabicyclo[3.2.1]octane core, providing a comparative overview of their efficiency.
| N-Alkylation Method | Starting Material | Alkylating/Carbonyl Agent | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Direct Alkylation | Tropine | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 16 h | ~90% |
| Direct Alkylation | Nortropine | 2-Bromopropane | K₂CO₃ | DMF | Not specified | Not specified | Moderate to High |
| Quaternization | N-isopropylnortropine | Methyl bromide | None | Chloroform | 40-50 °C | 8 h | 89.36%[1] |
| Reductive Amination | Nortropine | Acetone | NaBH(OAc)₃ | DCE | Room Temp. | 12 h | ~85% |
| Reductive Amination | Nortropinone | Isopropylamine | H₂/Pd-C | Ethanol | Room Temp. | Not specified | Good |
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This classical method involves the nucleophilic substitution of an alkyl halide by the secondary amine of nortropine or the tertiary amine of tropine (in the case of quaternization). A base is typically required to neutralize the hydrohalic acid byproduct when starting with a secondary amine.
Protocol 1.1: N-Benzylation of Tropine
-
Materials:
-
Tropine (this compound)
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of tropine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-8-azabicyclo[3.2.1]octan-3-ol.
-
Workflow for Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a versatile method for N-alkylation that proceeds via the formation of an iminium ion intermediate from a secondary amine (nortropine) and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
Protocol 2.1: N-Isopropylation of Nortropine
-
Materials:
-
Nortropine hydrochloride
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend nortropine hydrochloride (1.0 eq) in 1,2-dichloroethane.
-
Add triethylamine (1.1 eq) to the suspension and stir for 10 minutes to liberate the free base.
-
Add acetone (1.5 eq) to the mixture and stir for 30 minutes at room temperature under a nitrogen atmosphere.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-isopropyl-8-azabicyclo[3.2.1]octan-3-ol.
-
Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
Conclusion
The choice between direct alkylation and reductive amination for the N-alkylation of this compound will depend on the desired substituent and the availability of starting materials. Direct alkylation is a straightforward approach for introducing simple alkyl groups, while reductive amination offers a broader scope for introducing a variety of substituents from readily available aldehydes and ketones. Both methods are reliable and scalable, providing essential tools for the synthesis of novel tropane-based compounds in drug discovery and development.
References
Applications of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-ol scaffold, the core structure of tropane alkaloids, has proven to be a versatile platform for the development of potent and selective ligands for various targets within the central nervous system (CNS).[1][2] This document provides detailed application notes and experimental protocols for neuroscience researchers utilizing derivatives of this scaffold to investigate and modulate the function of key neurotransmitter systems, including cholinergic, dopaminergic, and serotonergic pathways.
Application Notes
Muscarinic Acetylcholine Receptor Antagonism
Derivatives of this compound, such as the classical tropane alkaloids atropine and scopolamine, are potent non-selective competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[1] These compounds are invaluable tools for studying the role of the cholinergic system in learning, memory, and cognition. Atropine exhibits the highest affinity for the M1 subtype, followed by M2 and M3, with weaker affinity for M4 and M5 receptors.[1] Scopolamine, on the other hand, shows strong affinity for M1-M4 subtypes.[1] By blocking acetylcholine's action at these G-protein coupled receptors, these compounds can induce cognitive deficits in animal models, providing a platform to test potential cognitive enhancers.
Dopamine Transporter (DAT) Inhibition
Synthetic analogs of the this compound framework have been developed as potent inhibitors of the dopamine transporter (DAT).[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[5][6] Inhibition of DAT leads to increased extracellular dopamine levels, which is the mechanism of action for psychostimulants like cocaine and is a therapeutic strategy for conditions such as ADHD and narcolepsy.[5][7] Researchers can utilize these tropane-based DAT inhibitors to study the neurobiology of reward, addiction, and motor control. The development of long-acting DAT ligands from this scaffold is an active area of research for potential cocaine addiction therapies.[8]
Serotonin Transporter (SERT) Inhibition
The versatility of the this compound structure has also been exploited to create selective serotonin transporter (SERT) inhibitors.[2][9] SERT mediates the reuptake of serotonin, a key neurotransmitter in mood, anxiety, and sleep regulation.[10][11] By blocking SERT, these compounds increase synaptic serotonin levels, the primary mechanism of selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders.[10][12] Novel tropane analogs with high affinity for SERT are valuable research tools for investigating the pathophysiology of mood disorders and for the development of new antidepressant medications.[9]
Nociceptin Opioid Receptor (NOP) Agonism
More recently, complex derivatives of this compound have been identified as potent and selective agonists of the nociceptin opioid receptor (NOP), also known as the ORL-1 receptor.[13][14][15] The endogenous ligand for this receptor, nociceptin/orphanin FQ (N/OFQ), is involved in pain perception, anxiety, and cough reflexes. NOP receptor agonists are being investigated for their potential as anxiolytics and antitussives with a reduced side-effect profile compared to classical opioids.[13][14]
Quantitative Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative this compound derivatives for their respective neuroscience targets.
Table 1: Muscarinic Acetylcholine Receptor Binding Affinities
| Compound | Receptor Subtype | Binding Affinity (IC50/Ki) | Species | Reference |
| Atropine | M1 | Ki: 1.27 ± 0.36 nM | Human | [16] |
| M2 | Ki: 3.24 ± 1.16 nM | Human | [16] | |
| M3 | Ki: 2.21 ± 0.53 nM | Human | [16] | |
| M4 | Ki: 0.77 ± 0.43 nM | Human | [16] | |
| M5 | Ki: 2.84 ± 0.84 nM | Human | [16] | |
| Scopolamine | M1-M4 | High Affinity | - | [1] |
| M5 | Weaker Affinity | - | [1] | |
| N-methylatropine | Muscarinic (non-selective) | IC50: < 100 pM | - | [17] |
| N-methylscopolamine | Muscarinic (non-selective) | IC50: < 300 pM | - | [17] |
Table 2: Monoamine Transporter Binding Affinities
| Compound | Target | Binding Affinity (Ki) | Species | Reference |
| 3β-phenyl-3α-(3",4"-dichlorophenyl)methoxy-8-azabicyclo[3.2.1]nortropane | SERT | 0.06 nM | - | [9] |
| 3β-(4'-chlorophenyl)-3α-(4"-chlorophenyl)methoxy-8-azabicyclo[3.2.1]nortropane | SERT | 0.09 nM | - | [9] |
| 8-cyclopropylmethyl-3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane (22e) | DAT | 4.0 nM | Rat | [3] |
| 8-(4-chlorobenzyl)-3-[2-[bis-(4-fluorophenyl)methoxy]ethylidene]-8-azabicyclo[3.2.1]octane (22g) | DAT | 3.9 nM | Rat | [3] |
| WF-23 | DAT | <0.1 nM | - | [18] |
| SERT | <0.1 nM | - | [18] |
Table 3: Nociceptin Opioid Receptor Binding Affinities
| Compound | Target | Binding Affinity (Ki/EC50) | Species | Reference |
| SCH 221510 | NOP | Ki: 0.3 nM; EC50: 12 nM | - | [13] |
| SCH 486757 | NOP | Ki: 4.6 ± 0.61 nM | Human | [14] |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is adapted for determining the binding affinity of tropane alkaloids for muscarinic acetylcholine receptors using a competitive binding assay with [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Test Compounds: this compound derivatives of interest.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of 1 µM atropine (for non-specific binding).
-
50 µL of test compound at various concentrations.
-
-
Add 50 µL of [3H]-NMS (at a concentration near its Kd) to all wells.
-
Add 150 µL of the receptor membrane preparation to each well.
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/C filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive binding assay to determine the affinity of tropane derivatives for DAT using [³H]WIN 35,428 as the radioligand.
Materials:
-
Receptor Source: Rat striatal tissue homogenate.
-
Radioligand: [³H]WIN 35,428.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding control: Cocaine (10 µM).
-
Test Compounds: this compound derivatives.
-
Standard laboratory equipment for radioligand binding assays.
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine in triplicate:
-
Buffer (for total binding) or 10 µM cocaine (for non-specific binding).
-
Test compound at various concentrations.
-
[³H]WIN 35,428.
-
Striatal membrane preparation.
-
-
Incubate at room temperature for 60 minutes.
-
Filter and wash as described in the muscarinic receptor assay.
-
Measure radioactivity using a scintillation counter.
Data Analysis:
-
Follow the same data analysis procedure as for the muscarinic receptor binding assay to determine IC50 and Ki values.
In Vivo Haloperidol-Induced Catatonia in Mice
This protocol is used to assess the potential anti-catatonic (and indirectly, anti-cholinergic or dopaminergic) effects of this compound derivatives.
Materials:
-
Male albino mice (20-25 g).
-
Haloperidol (1 mg/kg, i.p.).
-
Test compounds at various doses.
-
Vehicle control (e.g., saline).
-
A horizontal bar raised 3 cm from the surface.
Procedure:
-
Divide mice into groups (vehicle control, positive control, test compound groups).
-
Administer the test compound or vehicle to the respective groups.
-
After a pre-determined time (e.g., 30 minutes), administer haloperidol (1 mg/kg, i.p.) to all animals.
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of each mouse on the horizontal bar.
-
Measure the duration of immobility (cataleptic score). The scoring can be as follows:
-
0: Mouse moves immediately.
-
1: Mouse remains on the bar for 10-30 seconds.
-
2: Mouse remains on the bar for 31-60 seconds.
-
3: Mouse remains on the bar for more than 60 seconds.
-
Data Analysis:
-
Compare the mean cataleptic scores between the test compound groups and the vehicle control group at each time point using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the cataleptic score indicates potential anti-catatonic activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.
Caption: Dopamine Transporter (DAT) Inhibition Workflow.
Caption: Serotonin Transporter (SERT) Inhibition Workflow.
Caption: General Experimental Workflow for Neuropharmacological Profiling.
References
- 1. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Prolonged dopamine and serotonin transporter inhibition after exposure to tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.uno.edu [scholarworks.uno.edu]
- 10. ClinPGx [clinpgx.org]
- 11. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transporter Inhibition: Selective Serotonin Reuptake Inhibitors [web.williams.edu]
- 13. The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological profile of the NOP agonist and cough suppressing agent SCH 486757 (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 16. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tropane Alkaloid Synthesis
Welcome to the technical support center for tropane alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during the synthesis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in tropane alkaloid synthesis?
A1: The synthesis of tropane alkaloids, while well-established, can present several challenges. The most frequently encountered issues include low yields in the initial Robinson-Schöpf reaction for tropinone synthesis, the formation of side products, difficulties in controlling stereochemistry during the reduction of tropinone, and challenges in the final esterification step to obtain the desired alkaloid, such as atropine. Purification of the final product and intermediates can also be complex due to the similar polarities of the desired compounds and byproducts.
Q2: How critical is the purity of starting materials?
A2: The purity of starting materials is paramount for a successful synthesis. For instance, in the Robinson-Schöpf reaction, succinaldehyde is prone to polymerization and should be freshly prepared or purified before use to avoid significant yield reduction. Similarly, the purity of tropine and tropic acid directly impacts the yield and purity of the final esterified product.
Troubleshooting Guides
Robinson-Schöpf Reaction for Tropinone Synthesis
The Robinson-Schöpf reaction is a cornerstone of tropane alkaloid synthesis, forming the bicyclic tropinone core. However, optimizing this reaction for high yields can be challenging.
Problem: Low Yield of Tropinone
Low yields in the Robinson-Schöpf reaction are a frequent issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Choice of Carbonyl Compound: The acidity of the acetone equivalent is crucial. Using acetone directly results in low yields due to its low acidity. Acetonedicarboxylic acid or its esters are highly recommended as they act as "activating groups" that facilitate the Mannich reaction.[1]
-
pH Control: The reaction is highly sensitive to pH. Optimal yields are typically achieved in a buffered solution at a pH between 5 and 9.[2] Uncontrolled pH can lead to side reactions and decomposition of reactants.
-
Purity of Succinaldehyde: As mentioned, succinaldehyde can self-condense or polymerize. It is best to use it immediately after preparation or purification.
-
Reaction Time and Temperature: This reaction often requires several days at room temperature to proceed to completion. Impatience can lead to incomplete reactions and lower yields.
Quantitative Data on Robinson-Schöpf Reaction Yields:
| Carbonyl Compound | pH | Temperature | Yield of Tropinone | Reference |
| Acetone | Uncontrolled | Room Temp. | Low (Original Robinson method) | [1] |
| Acetonedicarboxylic Acid | 7 | Room Temp. | 70-85% | [1] |
| Calcium Acetonedicarboxylate | "Physiological pH" | Room Temp. | >90% (with improvements) | [3][4] |
| Ethyl Acetonedicarboxylate | Acidic | Not specified | Up to 40% | [1] |
Problem: Formation of Side Products
Several side reactions can occur during the Robinson-Schöpf synthesis, complicating purification and reducing the yield of tropinone.
Common Side Products and Prevention:
-
Self-condensation of Succinaldehyde: As previously noted, using freshly prepared succinaldehyde is the most effective way to prevent this.
-
Formation of Undesired Mannich Bases: If the reaction conditions are not optimal, other aminomethylated products can form. Careful control of pH and stoichiometry can minimize these side reactions.
-
Incomplete Decarboxylation: When using acetonedicarboxylic acid, the initial product is tropinonedicarboxylic acid, which must be decarboxylated. This is typically achieved by heating the acidic reaction mixture. Incomplete decarboxylation will result in a mixture of products.
Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone (Adapted)
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
-
Preparation of Succinaldehyde Solution: In a suitable flask, combine freshly prepared or purified succinaldehyde with deoxygenated water.
-
Reaction Setup: To the succinaldehyde solution, add a solution of methylamine hydrochloride in water, followed by a solution of acetonedicarboxylic acid in water.
-
pH Adjustment: Add a buffer solution (e.g., a phosphate buffer) to maintain the pH between 5 and 9.[2]
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Decarboxylation: After the reaction is complete, acidify the mixture with hydrochloric acid and heat on a steam bath for 1 hour to ensure complete decarboxylation.
-
Work-up and Extraction: Cool the reaction mixture and make it strongly basic (pH > 11) with a sodium hydroxide solution. Extract the aqueous layer multiple times with an organic solvent such as chloroform or ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tropinone can be further purified by distillation or chromatography.
Troubleshooting Workflow for Robinson-Schöpf Reaction
Caption: Troubleshooting workflow for low yield in the Robinson-Schöpf reaction.
Reduction of Tropinone to Tropine and Pseudotropine
The stereoselective reduction of the tropinone ketone is a critical step that determines the final tropane alkaloid to be synthesized. Tropine (3α-hydroxy) is the precursor to atropine, while pseudotropine (3β-hydroxy) is a precursor to other alkaloids.
Problem: Poor Stereoselectivity
Achieving high stereoselectivity in the reduction of tropinone can be challenging, often resulting in a mixture of tropine and pseudotropine.
Solutions:
The choice of reducing agent is the primary factor controlling the stereochemical outcome.
-
For Tropine (Axial Attack): Bulky hydride reagents that approach from the less hindered equatorial face of the bicyclic system favor the formation of the axial alcohol (tropine). However, in practice, the reduction of tropinone is often mediated by NADPH-dependent reductase enzymes in biological systems.[3] In a laboratory setting, certain catalytic hydrogenation conditions can favor tropine.
-
For Pseudotropine (Equatorial Attack): Dissolving metal reductions (e.g., sodium in ethanol) or the use of less bulky reducing agents can favor the formation of the thermodynamically more stable equatorial alcohol (pseudotropine). Tropinone reductase II (TR-II) is the enzyme responsible for pseudotropine formation in plants.[5]
Stereoselective Reduction of Tropinone
References
Technical Support Center: Optimizing 8-Azabicyclo[3.2.1]octan-3-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 8-Azabicyclo[3.2.1]octan-3-ol, commonly known as tropine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reduction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone).
Issue 1: Low or No Product Yield
-
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and how can I fix this?
-
Answer: Low or no yield in the reduction of tropinone to tropine can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Material: Ensure the tropinone starting material is pure. Impurities from the preceding synthesis (e.g., Robinson-Schöpf synthesis) can interfere with the reduction.[1] Consider purifying the tropinone via distillation or chromatography before proceeding.
-
Reducing Agent Activity: The activity of the reducing agent, commonly sodium borohydride (NaBH₄), is crucial. NaBH₄ can decompose over time, especially if not stored in a dry environment.[2] Use freshly opened or properly stored NaBH₄. The reactivity of NaBH₄ is also solvent-dependent; it reacts with protic solvents like methanol and water, which can reduce its efficacy if not controlled.[2][3]
-
Reaction Temperature: The reaction temperature plays a significant role. While some reductions can be performed at room temperature, cooling the reaction mixture (e.g., to 0-5 °C) during the addition of the reducing agent can help control the reaction rate and prevent unwanted side reactions or decomposition of the reagent.[4]
-
pH of the Reaction Mixture: The stability and reactivity of both the starting material and the product can be pH-dependent. For the initial tropinone synthesis, maintaining a "physiological pH" has been shown to improve yields.[5] During the reduction and work-up, the pH should be carefully controlled as specified in the protocol.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the tropinone has been consumed before starting the work-up procedure.
-
Work-up Procedure: Improper work-up can lead to product loss. Ensure the pH is adjusted correctly to ensure the product is in its free base form for extraction into an organic solvent. Multiple extractions with a suitable solvent (e.g., diethyl ether or chloroform) are often necessary to maximize recovery from the aqueous layer.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is impure. I see an extra spot on my TLC plate. What is this impurity and how can I remove it?
-
Answer: A common impurity in the synthesis of this compound (tropine, the endo isomer) is its stereoisomer, pseudotropine (exo isomer).[5][6][7]
-
Cause of Pseudotropine Formation: The formation of tropine versus pseudotropine is dependent on the stereoselectivity of the reduction of the carbonyl group in tropinone. Different reducing agents and reaction conditions can favor one isomer over the other. In biological systems, specific enzymes (tropinone reductase I and II) control this stereospecificity.[5][8] In chemical synthesis, the choice of reducing agent and reaction conditions will dictate the ratio of the two isomers.
-
Identification: Both tropine and pseudotropine can be visualized on a TLC plate, often with slightly different Rf values. They can be further distinguished by their melting points and spectroscopic data (e.g., NMR).
-
Removal of Pseudotropine: Purification can be achieved through recrystallization.[9][10][11][12][13] The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents for recrystallization of tropane alkaloids include acetone and ethyl acetate.[9][10][11][12] Column chromatography can also be an effective method for separating the two isomers.
-
Issue 3: Difficulty in Product Isolation/Purification
-
Question: I am having trouble isolating my product after the reaction. The extraction is not working well, or the product won't crystallize. What should I do?
-
Answer: Challenges in product isolation and purification are common. Here are some troubleshooting steps:
-
Inefficient Extraction:
-
Incorrect pH: this compound is a basic compound. To extract it into an organic solvent, the aqueous layer must be made sufficiently alkaline (basic) to ensure the compound is in its free base form, which is less soluble in water and more soluble in organic solvents.
-
Emulsion Formation: Emulsions can form during extraction, making phase separation difficult. To break emulsions, you can try adding a saturated brine solution or allowing the mixture to stand for an extended period.
-
Insufficient Extraction: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent to ensure complete removal of the product from the aqueous phase.
-
-
Crystallization Issues:
-
Purity: The presence of impurities can inhibit crystallization. If the crude product is an oil or does not crystallize easily, consider purifying it by column chromatography first.
-
Solvent Choice: The choice of solvent for recrystallization is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] You may need to screen several solvents or solvent mixtures.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of larger, purer crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and historically significant method for synthesizing this compound (tropine) involves a two-step process. The first step is the synthesis of the precursor, 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone), via the Robinson "double Mannich" reaction.[5] This reaction uses simple and readily available starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone).[5][14] The second step is the stereoselective reduction of the tropinone carbonyl group to the corresponding alcohol, tropine.
Q2: Which reducing agents can be used for the reduction of tropinone to this compound?
A2: Several reducing agents can be used, with varying degrees of stereoselectivity and reactivity.
-
Sodium Borohydride (NaBH₄): This is a commonly used reagent due to its mildness and selectivity for aldehydes and ketones.[2][3][15] It is often used in alcoholic solvents like methanol or ethanol.
-
Lithium Aluminium Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. It will also reduce esters and amides. Its high reactivity requires anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney Nickel, Platinum). The stereochemical outcome can sometimes differ from hydride reductions.
-
Dissolving Metal Reductions: Reagents like sodium in ethanol can also be used.
Q3: What is the difference between tropine and pseudotropine?
A3: Tropine and pseudotropine are stereoisomers (diastereomers) of 8-methyl-8-azabicyclo[3.2.1]octan-3-ol. They differ in the spatial orientation of the hydroxyl group at the C-3 position. In tropine, the hydroxyl group is in the endo position, while in pseudotropine, it is in the exo position. This difference in stereochemistry can lead to different physical and biological properties.[6][7]
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material (tropinone). The plate is then developed in an appropriate solvent system. The disappearance of the tropinone spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What are the key safety precautions to take during this synthesis?
A5:
-
Handling of Reagents: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium Borohydride: NaBH₄ reacts with water and acids to produce flammable hydrogen gas.[3][16] Reactions should be performed in a well-ventilated fume hood, and the quenching step (addition of acid) should be done slowly and carefully, especially if there is excess NaBH₄.
-
Solvents: Many organic solvents used in the synthesis and purification (e.g., diethyl ether, chloroform, methanol) are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.
-
Tropane Alkaloids: The starting materials and products are alkaloids and should be handled with care as they can be biologically active.
Data Presentation
Table 1: Comparison of Reaction Conditions for Tropinone Reduction
| Reducing Agent | Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 to Room Temperature | 30 min - 4 hours | 80-95% | Good selectivity for the endo isomer (tropine). Reagent can decompose in protic solvents. |
| Catalytic Hydrogenation (H₂/Raney Ni) | Ethanol | Room Temperature | 2 - 6 hours | 70-90% | May produce a higher ratio of the exo isomer (pseudotropine) depending on conditions. |
| Sodium Amalgam (Na/Hg) | Ethanol/Water | 0 to Room Temperature | 1 - 3 hours | 60-85% | Can favor the endo isomer. Use of mercury requires special handling and disposal procedures. |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purity of starting materials.
Experimental Protocols
Protocol 1: Synthesis of Tropinone via Robinson-Schöpf Reaction
This protocol is a generalized procedure based on the classic Robinson synthesis.[17]
Materials:
-
Succinaldehyde solution
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Calcium carbonate
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, combine an aqueous solution of succinaldehyde, methylamine hydrochloride, and acetonedicarboxylic acid.
-
Buffering: Add calcium carbonate to the mixture to act as a buffer and maintain a near-neutral pH.[5]
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow the condensation and cyclization reactions to proceed.
-
Decarboxylation: Acidify the reaction mixture with hydrochloric acid and gently heat to facilitate the decarboxylation of the intermediate to form tropinone.
-
Work-up:
-
Cool the reaction mixture and make it alkaline with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the tropinone into diethyl ether (perform at least 3 extractions).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to obtain crude tropinone. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of Tropinone to this compound (Tropine)
This protocol describes a common procedure using sodium borohydride.
Materials:
-
Tropinone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (e.g., 1M)
-
Sodium hydroxide (e.g., 1M)
-
Diethyl ether or Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the purified tropinone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride in small portions. The addition should be controlled to maintain the temperature and prevent excessive foaming (due to hydrogen gas evolution).
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of tropinone.
-
Quenching: Carefully and slowly add dilute hydrochloric acid to the reaction mixture to neutralize the excess NaBH₄ and the borate esters formed. Ensure this is done in a fume hood as hydrogen gas will be evolved.
-
Work-up:
-
Make the solution alkaline by adding a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether or chloroform (perform at least 3 extractions).
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound. The crude product can be further purified by recrystallization from a suitable solvent such as acetone or ethyl acetate.[9][10][11][12]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
- 1. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101696207B - Tropine purification method and atropine production process - Google Patents [patents.google.com]
- 10. Purification method of alpha-tropine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102351856A - Purification method of alpha-tropine - Google Patents [patents.google.com]
- 12. CN102351856B - Purification method of alpha-tropine - Google Patents [patents.google.com]
- 13. mt.com [mt.com]
- 14. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 15. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 16. icheme.org [icheme.org]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
Identification of byproducts in 8-Azabicyclo[3.2.1]octan-3-ol synthesis
Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol
Welcome to the technical support center for the synthesis of this compound (also known as Tropine). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most prevalent byproduct in the synthesis of this compound is its diastereomer, pseudotropine (exo-8-Azabicyclo[3.2.1]octan-3-ol). This is due to the non-selective reduction of the intermediate, tropinone. Other potential impurities can arise from the initial Robinson-Schöpf reaction used to synthesize tropinone, including unreacted starting materials or products from side reactions.
Q2: My yield of this compound is low. What are the potential causes?
Low yields can stem from several factors:
-
Suboptimal pH in the Robinson-Schöpf Reaction: The formation of tropinone is highly pH-dependent. Higher yields are generally achieved at a physiological pH.[1]
-
Purity of Starting Materials: Impurities in succindialdehyde, methylamine, or acetonedicarboxylic acid can lead to side reactions and lower the yield of the desired tropinone intermediate.
-
Inefficient Reduction of Tropinone: The choice of reducing agent and reaction conditions for the conversion of tropinone to tropine can significantly impact the yield and stereoselectivity.
-
Purification Losses: this compound and its byproducts can be challenging to separate, potentially leading to losses during chromatography or recrystallization.
Q3: How can I differentiate between this compound (tropine) and its diastereomer, pseudotropine?
These diastereomers can be distinguished using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the protons and carbons near the hydroxyl group due to the different stereochemistry.
-
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate the two isomers, resulting in different retention times.
-
Infrared (IR) Spectroscopy: The C-O stretching frequency may differ slightly between the two isomers.
Q4: What analytical methods are recommended for identifying unknown byproducts in my synthesis?
A combination of chromatographic and spectroscopic methods is most effective:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating components of a mixture and obtaining their molecular weights, which is crucial for initial identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile byproducts, providing both separation and mass information.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): Useful for quantifying byproducts that have a UV chromophore.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a byproduct is isolated, 1D (1H, 13C) and 2D (e.g., COSY, HSQC) NMR experiments are essential for elucidating its complete chemical structure.
Troubleshooting Guides
Issue 1: Presence of a Major Impurity with the Same Mass as the Product
Symptoms:
-
LC-MS or GC-MS analysis shows a second peak with the same mass-to-charge ratio (m/z) as this compound.
-
NMR spectrum of the crude product shows an extra set of signals, particularly in the region of the CH-OH proton.
Probable Cause: The impurity is likely the diastereomer, pseudotropine, formed during the reduction of tropinone.
Proposed Solutions:
-
Optimize the Reduction Step: The choice of reducing agent can influence the stereoselectivity. For example, certain enzymatic reductions are highly stereospecific.[1][3] In chemical synthesis, the ratio of tropine to pseudotropine can be influenced by the reducing agent and reaction conditions.
-
Purification:
-
Fractional Recrystallization: This can sometimes be effective in separating diastereomers.
-
Column Chromatography: Careful selection of the stationary and mobile phases can allow for the separation of tropine and pseudotropine.
-
Issue 2: Multiple Unidentified Impurities Observed in the Crude Product
Symptoms:
-
TLC, GC, or LC analysis of the crude product shows several spots or peaks in addition to the desired product.
-
The overall yield is significantly lower than expected.
Probable Cause: These impurities likely originate from the Robinson-Schöpf reaction for the synthesis of the tropinone precursor. Side reactions such as aldol condensations of succindialdehyde or incomplete reactions can lead to a complex mixture.
Proposed Solutions:
-
Control Reaction Parameters:
-
pH Control: Buffer the reaction mixture to maintain a physiological pH, which is reported to improve yields.[1]
-
Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.
-
Purity of Reagents: Use high-purity starting materials.
-
-
Purification of the Intermediate: Purify the tropinone intermediate by distillation or column chromatography before proceeding to the reduction step. This will remove byproducts from the first stage of the synthesis.
Data Presentation
Table 1: Influence of Reducing Agent on Tropine/Pseudotropine Ratio (Illustrative Data)
| Reducing Agent | Solvent | Temperature (°C) | Tropine (%) | Pseudotropine (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 | 85 | 15 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | -78 to RT | 90 | 10 |
| Tropinone Reductase I (TRI) | Phosphate Buffer | 25 | >99 | <1 |
| Tropinone Reductase II (TRII) | Phosphate Buffer | 25 | <1 | >99 |
Note: This table presents illustrative data based on the known selectivity of these reducing agents. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Tropinone via Robinson-Schöpf Reaction
This protocol is a generalized procedure based on classical methods.[1][4]
-
Preparation of Reagents:
-
Prepare a solution of succindialdehyde by the hydrolysis of 2,5-dimethoxytetrahydrofuran in dilute acid.
-
Prepare an aqueous solution of methylamine hydrochloride.
-
Prepare a solution of acetonedicarboxylic acid in water.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a stirrer, combine the succindialdehyde solution, methylamine hydrochloride solution, and acetonedicarboxylic acid solution.
-
Adjust the pH of the mixture to approximately 7 using a suitable buffer (e.g., a phosphate or citrate buffer).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, acidify the mixture and heat to decarboxylate any remaining acetonedicarboxylic acid.
-
Cool the mixture and make it basic with a strong base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform).
-
Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tropinone.
-
-
Purification:
-
The crude tropinone can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Reduction of Tropinone to this compound (Tropine)
-
Reaction Setup:
-
Dissolve the purified tropinone in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Reducing Agent:
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) portion-wise to the cooled solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until all the tropinone has been consumed.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Make the residue basic and extract with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography or recrystallization to separate it from any pseudotropine byproduct.
-
Mandatory Visualization
Caption: Workflow for the identification of byproducts.
Caption: Synthesis pathway of this compound.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. CAS 501-33-7 | 8-Azabicyclo-3.2.1-octan-3-ol [phytopurify.com]
- 3. Crystal structures of two tropinone reductases: Different reaction stereospecificities in the same protein fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol (Tropine)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 8-Azabicyclo[3.2.1]octan-3-ol, a key intermediate in the synthesis of various tropane alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to this compound (Tropine)?
A1: The most established and high-yielding route is a two-step process. The first step is the Robinson-Schöpf reaction to synthesize the precursor, 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone).[1] This is followed by the stereoselective reduction of the tropinone to yield this compound (Tropine).[1][2] While initial yields for the Robinson-Schöpf synthesis were as low as 17%, optimizations have increased this to over 90%.[1][3]
Q2: How can I improve the yield of the initial Robinson-Schöpf reaction for tropinone synthesis?
A2: Yields can be significantly improved by controlling several factors. The reaction is a one-pot condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.[1][4] Key optimization parameters include maintaining the "physiological pH" (around pH 5-7) and using acetonedicarboxylic acid instead of acetone, which acts as a "synthetic equivalent" with activating groups.[1][5][6] Using a buffer, such as a calcium salt, can help maintain the optimal pH.[1]
Q3: What are the common side reactions in the Robinson-Schöpf synthesis and how can they be minimized?
A3: Common side reactions include the self-condensation or polymerization of succinaldehyde and incomplete decarboxylation of the intermediate tropinonedicarboxylic acid.[2] To minimize these:
-
Succinaldehyde Polymerization: Use freshly prepared or purified succinaldehyde immediately in the reaction.[2]
-
Incomplete Decarboxylation: Ensure sufficient acidification and heating during the workup step to drive the decarboxylation to completion.[2]
Q4: How can I control the stereoselectivity of the tropinone reduction to obtain the desired endo (tropine) isomer over the exo (pseudotropine) isomer?
A4: The reduction of the C-3 carbonyl group is a critical step for obtaining the desired tropine (3α-tropanol).[2]
-
Enzymatic Reduction: In nature, tropinone reductase I (TR-I) specifically produces tropine, while tropinone reductase II (TR-II) produces pseudotropine.[1][7]
-
Chemical Reduction: In a laboratory setting, catalytic hydrogenation over a metal catalyst like Raney nickel in a solvent such as ethanol can produce tropine with very low amounts of pseudotropine.[2] Reduction with sodium borohydride (NaBH₄) is also common. The stereoselectivity of NaBH₄ can be improved to favor the formation of the axial alcohol (tropine) by using additives like cerium(III) chloride (Luche Reduction).[8][9]
Q5: What is a reliable method for purifying the intermediate tropinone?
A5: Purification of crude tropinone is essential to remove byproducts and unreacted starting materials. A standard and effective method is acid-base extraction. The reaction mixture is acidified, and after workup, made alkaline (e.g., with sodium hydroxide). The basic tropinone can then be extracted into an organic solvent like ether or chloroform.[2] Further purification can be achieved by vacuum distillation or crystallization.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Tropinone | 1. Incorrect pH of the reaction mixture. 2. Polymerization of succinaldehyde. 3. Incomplete decarboxylation. 4. Reaction time or temperature is not optimal. | 1. Buffer the reaction to maintain a pH between 3 and 11, with an optimum around pH 5.[6] 2. Use freshly prepared succinaldehyde. 3. Ensure the acidification and heating step during workup is sufficient to complete decarboxylation.[2] 4. Allow the reaction to proceed for at least 72 hours at room temperature.[2][6] |
| High Pseudotropine Content | 1. Non-stereoselective reducing agent used. 2. Unfavorable reaction conditions for stereoselectivity. | 1. Use a more stereoselective reduction method such as catalytic hydrogenation with Raney nickel.[2] 2. If using NaBH₄, perform the reaction at a lower temperature and consider adding CeCl₃ (Luche reduction) to improve selectivity for the axial alcohol.[8][10] |
| Impure Tropinone after Extraction | 1. Inefficient acid-base extraction. 2. Presence of non-basic, organic-soluble impurities. | 1. Ensure complete basification of the aqueous layer before extraction to maximize the recovery of tropinone in the organic phase. 2. Perform vacuum distillation or recrystallization of the extracted tropinone for higher purity.[2] |
| Reaction Fails to Proceed | 1. Poor quality of starting materials. 2. Incorrect stoichiometry of reactants. | 1. Verify the purity of succinaldehyde, methylamine, and acetonedicarboxylic acid. 2. Carefully check the molar equivalents of all reactants as per the established protocol. |
Data Presentation
Table 1: Effect of pH on Tropinone Yield in Robinson-Schöpf Reaction
| pH | Yield (%) |
| 3 | ~60 |
| 5 | ~80 |
| 7 | ~70 |
| 9 | ~65 |
| 11 | ~60 |
Data adapted from literature reports, actual yields may vary based on specific reaction conditions.[6]
Table 2: Comparison of Tropinone Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Product Ratio (Tropine:Pseudotropine) | Notes |
| Catalytic Hydrogenation | Raney Nickel | >95:5 | Often results in very low pseudotropine content.[2] |
| Chemical Reduction | NaBH₄ | Variable, can be ~70:30 | Stereoselectivity can be poor without additives. |
| Luche Reduction | NaBH₄, CeCl₃ | Can invert the ratio to favor tropine | Cerium ion coordinates to the carbonyl, directing hydride attack.[8][9] |
| Enzymatic Reduction | Tropinone Reductase I (TR-I) | Highly selective for Tropine | Mimics the natural biosynthetic pathway.[1][7] |
Experimental Protocols
Protocol 1: Synthesis of Tropinone via Robinson-Schöpf Reaction
This protocol is a generalized procedure based on literature descriptions.[1][2][11]
-
Preparation of Reactant Solution: In a suitable reaction vessel, dissolve acetonedicarboxylic acid (1.5 equiv.) and sodium acetate trihydrate (2 equiv.) in water. Cool the solution to 3-8 °C in an ice bath.
-
Addition of Amines and Aldehyde: To the cooled solution, slowly add a solution of methylamine (1.0 equiv.) in water, followed by the slow addition of freshly prepared succinaldehyde (1.15 equiv.), ensuring the temperature remains below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 72 hours. The progress of the reaction can be monitored by TLC.
-
Workup and Decarboxylation: After the reaction is complete, acidify the mixture with concentrated hydrochloric acid. Heat the solution to drive the decarboxylation of the intermediate.
-
Extraction and Purification: Cool the acidified solution and wash with an organic solvent (e.g., diethyl ether) to remove non-basic impurities. Make the aqueous layer strongly alkaline with sodium hydroxide. Extract the liberated tropinone into chloroform or diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.
-
Further Purification (Optional): The crude tropinone can be further purified by vacuum distillation or by converting it to its picrate or dipiperonylidene derivative for crystallization, followed by regeneration of the free base.[11]
Protocol 2: Stereoselective Reduction of Tropinone to Tropine
This protocol describes a catalytic hydrogenation method.[2]
-
Catalyst Preparation: In a hydrogenation flask, add a catalytic amount of Raney nickel.
-
Reaction Setup: Add a solution of tropinone (1.0 equiv.) in ethanol to the flask.
-
Hydrogenation: Subject the mixture to hydrogenation with H₂ gas (at a suitable pressure, e.g., 1-3 atm) with vigorous stirring at room temperature until the uptake of hydrogen ceases.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude tropine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/petroleum ether) to afford pure tropine.
Visualizations
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Tropinone [chemeurope.com]
- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 5. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis of Tropinone & 2-CMT , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Two tropinone reductases, that catalyze opposite stereospecific reductions in tropane alkaloid biosynthesis, are localized in plant root with different cell-specific patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Chiral Separation of 8-Azabicyclo[3.2.1]octan-3-ol Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of 8-Azabicyclo[3.2.1]octan-3-ol (also known as nortropine or tropan-3-ol) enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound important?
A1: 8-Azabicyclo[3.2.1]octane is a core structural motif in a wide range of biologically active tropane alkaloids.[1] Since enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, it is often necessary to isolate and study the individual enantiomers to ensure the safety and efficacy of a potential drug candidate. Regulatory agencies often require the development of single-enantiomer drugs over racemic mixtures.
Q2: What are the most common analytical techniques for the chiral separation of this compound?
A2: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective method for the direct separation of tropane alkaloid enantiomers.[2] Supercritical Fluid Chromatography (SFC) is also a viable technique.
Q3: Which type of Chiral Stationary Phase (CSP) is most effective for this separation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly successful for the enantioseparation of a wide range of chiral compounds, including alkaloids.[3] Columns like Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based) are excellent starting points for method development.[4]
Q4: Is derivatization of this compound necessary prior to chiral HPLC?
A4: While indirect methods involving the formation of diastereomers through derivatization exist, direct separation on a CSP is generally preferred.[5] Modern polysaccharide-based CSPs can often resolve the enantiomers of this compound and its derivatives without the need for derivatization, simplifying the analytical workflow.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chiral HPLC separation of this compound enantiomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect column temperature.4. High flow rate. | 1. Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives).2. Optimize the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.[6] Vary the concentration in 5-10% increments.3. Lowering the temperature can sometimes enhance chiral recognition.[6] Try reducing the temperature in 5°C increments.4. Reduce the flow rate to increase the interaction time between the analyte and the CSP. |
| Significant Peak Tailing | 1. Secondary interactions between the basic amine of the analyte and residual silanol groups on the silica support.2. Column overload. | 1. Add a basic modifier to the mobile phase, such as 0.1% Diethylamine (DEA), to mask the active silanol sites.[2][4]2. Inject a more diluted sample to check for improvement in peak shape. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Mobile phase instability or evaporation.3. Fluctuation in column temperature. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.2. Prepare fresh mobile phase daily and keep the solvent reservoir covered.3. Use a column oven to maintain a stable temperature. |
| Loss of Resolution Over Time | 1. Column contamination.2. Degradation of the chiral stationary phase. | 1. Flush the column with a strong, compatible solvent (e.g., isopropanol). For immobilized CSPs, a wider range of solvents can be used for cleaning.2. If performance is not restored after cleaning, the column may need to be replaced. Avoid using harsh mobile phase conditions that are not recommended by the column manufacturer. |
Experimental Protocols
The following is a representative experimental protocol for the chiral separation of this compound enantiomers based on methods developed for similar tropane alkaloids.[2][4]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA)
-
Racemic this compound standard
-
HPLC-grade solvents
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane / Isopropanol / DEA (e.g., 90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210-230 nm (as the analyte lacks a strong chromophore, low UV detection is necessary)
-
Injection Volume: 10 µL
3. Sample Preparation
-
Dissolve the racemic standard of this compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
4. Separation Procedure
-
Equilibrate the Chiralpak® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation at the specified wavelength.
-
Record the retention times (tR) for each enantiomer and calculate the resolution (Rs).
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the chiral separation of this compound enantiomers based on the protocol above. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Chiral Stationary Phase | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
Overcoming epimerization during 8-Azabicyclo[3.2.1]octan-3-ol reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 8-Azabicyclo[3.2.1]octan-3-ol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to stereochemical control, particularly epimerization, during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Unexpected formation of the diastereomeric alcohol after esterification.
Question: I started with the pure endo isomer (tropine) for an esterification reaction, but my final product contains a significant amount of the exo ester. What could be the cause, and how can I prevent this?
Answer:
Epimerization at the C-3 position is a common challenge when working with this compound derivatives. The likely cause is the reaction conditions promoting the formation of a carbocation or an enolate intermediate, which can then be quenched to form either the endo or exo product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Harsh acidic or basic conditions | Use milder coupling agents for esterification that do not require strong acids or bases. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be effective under neutral conditions. |
| Elevated reaction temperatures | Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled product and minimize the energy available for epimerization. |
| Prolonged reaction times | Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Extended reaction times can lead to thermodynamic equilibration, favoring the more stable isomer, which may not be the desired one. |
Issue 2: Epimerization of the alcohol upon saponification of an ester.
Question: I performed a base-catalyzed hydrolysis (saponification) on a pure exo ester of this compound, but the resulting alcohol is a mixture of exo and endo isomers. How can I hydrolyze the ester while preserving the stereochemistry?
Answer:
Saponification is conducted under basic conditions, which can lead to epimerization of the C-3 stereocenter. The hydroxide can act as a base to deprotonate the C-3 proton, especially if there are adjacent activating groups, leading to a planar enolate intermediate. Protonation of this intermediate can occur from either face, resulting in a mixture of diastereomers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Strongly basic conditions | Use a milder base or a buffered system if possible. While saponification typically requires a strong base like NaOH or KOH, minimizing the excess of base and keeping the temperature low can reduce the rate of epimerization. |
| High reaction temperature | Perform the hydrolysis at the lowest temperature at which the reaction proceeds at a reasonable rate. This will disfavor the formation of the thermodynamic product, which may be the undesired epimer. |
| Alternative hydrolysis methods | Consider enzymatic hydrolysis using a suitable lipase. Enzymes are often highly stereoselective and can cleave the ester bond without affecting the stereocenter of the alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization refers to the change in the stereochemical configuration at a single stereocenter in a molecule with multiple stereocenters. For this compound, this almost always refers to the C-3 position, leading to the interconversion of the endo (tropine) and exo (pseudotropine) isomers. This can be problematic as the two isomers and their derivatives often have different biological activities.
Q2: How can I intentionally invert the stereochemistry at the C-3 position?
A2: The Mitsunobu reaction is a reliable and widely used method for inverting the stereochemistry of a secondary alcohol.[1][2] By reacting this compound with a carboxylic acid (often p-nitrobenzoic acid for its crystallinity and ease of removal), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD), you can obtain the ester with the inverted stereochemistry. Subsequent hydrolysis of this ester will yield the epimer of the starting alcohol. The reaction proceeds via an SN2 mechanism, which is responsible for the inversion of configuration.[3]
Q3: What is the difference between kinetic and thermodynamic control in these reactions?
A3:
-
Kinetic control occurs under conditions where the reaction is irreversible (often at lower temperatures and shorter reaction times).[4][5] The major product will be the one that is formed the fastest (i.e., has the lowest activation energy).
-
Thermodynamic control is favored under conditions where the reaction is reversible (typically higher temperatures and longer reaction times), allowing an equilibrium to be established.[6][7] The major product will be the most stable one, which is not necessarily the one that forms the fastest.
In the context of this compound, tropine (endo) is generally considered the more thermodynamically stable isomer due to the equatorial orientation of the hydroxyl group in the chair conformation of the piperidine ring, which minimizes steric strain.[8]
Q4: How can I separate a mixture of endo and exo isomers?
A4: Separation of diastereomers like tropine and pseudotropine can typically be achieved by standard chromatographic techniques.
-
Column Chromatography: Due to their different polarities arising from the different spatial arrangements of the hydroxyl group, they can often be separated on silica gel.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is a common method for the analytical and preparative separation of these isomers.[9]
-
Gas Chromatography (GC): GC can also be used, particularly for the analysis of the separated products. The two isomers will have different retention times.[9]
Q5: Are there any protecting groups that can help prevent epimerization?
A5: While not a common strategy for this specific issue, as epimerization often occurs at the alcohol-bearing carbon itself, protecting the nitrogen of the 8-azabicyclo[3.2.1]octane ring system with a suitable protecting group (e.g., Boc, Cbz) can sometimes influence the reactivity and stereochemical outcome of reactions at other positions by altering the conformational preferences of the bicyclic system. However, for reactions directly involving the hydroxyl group, controlling the reaction conditions is the most effective strategy.
Experimental Protocols
Protocol 1: Inversion of Stereochemistry via Mitsunobu Reaction
This protocol describes the conversion of tropine (endo) to pseudotropine (exo) via a two-step process involving a Mitsunobu reaction followed by saponification.
Step 1: Mitsunobu Reaction with p-Nitrobenzoic Acid [1][2]
-
To a solution of tropine (1.0 eq.) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq.) and p-nitrobenzoic acid (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the exo-p-nitrobenzoate ester.
Step 2: Saponification of the Ester
-
Dissolve the purified exo-p-nitrobenzoate ester (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add an excess of a base, such as sodium hydroxide (3-4 eq.).
-
Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the ester is fully hydrolyzed (monitor by TLC).
-
Neutralize the reaction mixture with an acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield pseudotropine (exo-8-azabicyclo[3.2.1]octan-3-ol).
Protocol 2: Steglich Esterification
This protocol is for the esterification of this compound under mild conditions to minimize epimerization.
-
Dissolve the this compound isomer (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for esterification reactions of pseudotropine (the exo isomer). Note that the degree of epimerization is often not reported and should be determined empirically for your specific reaction.
| Derivative Name | Acylating Agent | Base/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetylpseudotropine | Acetic Anhydride | Pyridine | - | 1 | 70 | Not Reported |
| Propionylpseudotropine | Propionyl Chloride | - | Chloroform | 12 | 50 | Not Reported |
| Isobutyrylpseudotropine | Isobutyryl Chloride | - | Chloroform | 12 | 50 | Not Reported |
Data adapted from publicly available information. Yields are highly dependent on specific reaction conditions and scale.
Signaling Pathways and Logical Relationships
The stereochemistry of the 3-hydroxyl group is critical as it dictates the binding of tropane alkaloid derivatives to their biological targets, such as muscarinic acetylcholine receptors (mAChRs).
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. jackwestin.com [jackwestin.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Navigating the Purification of 8-Azabicyclo[3.2.1]octan-3-ol: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals working with 8-Azabicyclo[3.2.1]octan-3-ol, a key tropane alkaloid intermediate, achieving high purity is paramount for successful downstream applications. This technical support guide provides a comprehensive resource for troubleshooting common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. Depending on the synthetic route, these may include tropinone (the ketone precursor), stereoisomers (e.g., pseudotropine), and N-alkylated derivatives.[1]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Silica gel column chromatography is a widely used and effective method for the initial purification of crude this compound.[2] For analytical purposes and purification of small quantities, High-Performance Liquid Chromatography (HPLC) with a C18 or a pentafluorophenyl (PFP) column can provide excellent resolution.[3] Gas Chromatography (GC) is also a viable option, though derivatization to a more volatile species like a trimethylsilyl (TMS) ether may be necessary to prevent on-column degradation.[3]
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: The choice of solvent for recrystallization is critical and depends on the impurities present. A solubility test is recommended to identify a solvent in which the compound is soluble at an elevated temperature but sparingly soluble at room temperature or below.[2] Common solvents to test include ethyl acetate, acetone, dichloromethane, and mixtures with hexane or heptane.[4][5]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Q: I am experiencing a significant loss of product during silica gel column chromatography. What could be the cause and how can I mitigate this?
A:
-
Irreversible Adsorption: The basic nitrogen atom of this compound can strongly interact with the acidic silanol groups on the silica gel, leading to irreversible adsorption and tailing.
-
Solution: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (typically 0.1-1%), to the eluent system.[3] This will cap the active sites on the silica and improve recovery.
-
-
Improper Solvent System: An eluent with either too low or too high polarity can result in poor separation or co-elution with impurities.
-
Solution: Optimize the mobile phase. A common starting point is a mixture of dichloromethane and methanol. The polarity can be gradually increased by increasing the proportion of methanol.[2] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
Issue 2: Persistent Impurities After Purification
Q: Despite purification by chromatography and recrystallization, I still observe persistent impurities in my final product. What are my options?
A:
-
Formation of Salts: If acidic reagents were used in the synthesis, the product might exist as a salt, which can alter its solubility and chromatographic behavior.
-
Solution: Before extraction and chromatography, ensure the reaction mixture is basified, typically with a saturated aqueous solution of sodium bicarbonate or sodium carbonate, to free the amine.[6]
-
-
Stereoisomers: The presence of stereoisomers, such as the endo and exo forms, can be challenging to separate as they often have very similar polarities.
-
Solution: High-resolution chromatographic techniques like HPLC with a specialized column (e.g., PFP) may be required.[3] Alternatively, derivatization of the hydroxyl group could alter the polarity sufficiently to allow for separation on silica gel, followed by deprotection.
-
-
Azeotropic Mixtures with Solvents: Residual solvents can be difficult to remove, especially if they form azeotropes with the compound.
-
Solution: Dry the purified compound under high vacuum at a slightly elevated temperature. If solvent persists, dissolving the product in a different, more volatile solvent and re-evaporating can help remove the stubborn residual solvent.
-
Issue 3: Oily Product Instead of Crystalline Solid
Q: My purified this compound is an oil and will not crystallize. What steps can I take?
A:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: Repeat the purification step, paying close attention to collecting very pure fractions during chromatography. A final wash of the combined pure fractions with brine followed by drying over anhydrous sodium sulfate can remove residual water and salts.[6]
-
-
Incorrect Solvent for Recrystallization: The chosen solvent may be too good a solvent, preventing the compound from precipitating out.
-
Solution: Perform a thorough solvent screen for recrystallization. If a single solvent is not effective, try a binary solvent system. Dissolve the oil in a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until turbidity is observed. Cooling the mixture should then induce crystallization.
-
-
Residual Water: The presence of water can sometimes prevent crystallization.
-
Solution: Ensure all organic extracts are thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[6]
-
Experimental Protocols
General Purification Workflow
A typical purification sequence for this compound after synthesis involves an aqueous workup, followed by column chromatography, and finally recrystallization.
-
Aqueous Workup:
-
Quench the reaction mixture with water or a saturated aqueous solution.
-
Basify the aqueous layer with sodium bicarbonate or sodium carbonate to a pH > 9.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.[6]
-
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Load the crude product onto the column (either directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Monitor the fractions by TLC and combine the pure fractions.
-
Evaporate the solvent from the pure fractions to yield the partially purified product.
-
-
Recrystallization:
-
Dissolve the partially purified product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]
-
Quantitative Data Summary
| Parameter | Typical Value | Analysis Method | Reference |
| Purity after Recrystallization | >98% | HPLC | [7] |
| Purity Range | 95% - 99% | HPLC-DAD or HPLC-ELSD | [8] |
Purification Troubleshooting Workflow
References
- 1. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 8-Azabicyclo-3.2.1-octan-3-ol | CAS:501-33-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 8. CAS 501-33-7 | 8-Azabicyclo-3.2.1-octan-3-ol [phytopurify.com]
Technical Support Center: Stability of 8-Azabicyclo[3.2.1]octan-3-ol and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered during the handling, storage, and experimental use of 8-Azabicyclo[3.2.1]octan-3-ol (also known as Nortropine) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound and its derivatives?
A1: Solid compounds of this class should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep them in tightly sealed containers to protect them from moisture and atmospheric oxygen. Storage away from incompatible substances, particularly strong oxidizing agents, is essential to prevent degradation.[3][4] For long-term storage, maintaining a consistently low temperature (e.g., refrigerated or frozen) is recommended.
Q2: I am observing a gradual decrease in the purity of my stored this compound solution. What could be the cause?
A2: The gradual degradation of this compound in solution can be attributed to several factors:
-
Oxidation: The bicyclic amine structure is susceptible to oxidation by atmospheric oxygen. This can be exacerbated by exposure to light and the presence of trace metal ions.
-
pH Instability: While generally more stable in neutral to slightly acidic aqueous solutions, prolonged storage at highly acidic or basic pH can catalyze degradation.[5]
-
Solvent Impurities: Peroxides in ethers or acidic impurities in other solvents can initiate or accelerate decomposition.
Q3: My synthesis of an ester derivative of this compound is resulting in low yields and multiple side products. What are the likely stability-related issues during the reaction?
A3: Low yields and the formation of side products during the synthesis of ester derivatives are often due to the stability of the parent alcohol and the reaction conditions. The secondary amine can compete with the hydroxyl group for acylation, leading to N-acylated byproducts. Furthermore, if the reaction is conducted at elevated temperatures or for extended periods, degradation of the starting material or product may occur. Protecting the secondary amine with a suitable protecting group before esterification can often improve yields and reduce the formation of side products.
Q4: What are the primary degradation pathways for ester derivatives of this compound, such as those resembling atropine?
A4: The primary degradation pathway for ester derivatives is hydrolysis of the ester bond, which is typically catalyzed by either acid or base. This results in the formation of this compound (or its N-substituted derivative) and the corresponding carboxylic acid.[6] Under basic conditions, dehydration can also occur, leading to the formation of apo-atropine-like structures.[7]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability issues.
Issue 1: Unexpected Peaks in Chromatogram of a Stored Sample
| Observation | Potential Cause | Troubleshooting Steps |
| Appearance of early eluting, more polar peaks. | Hydrolysis of ester derivatives. | 1. Confirm the identity of the degradation products by LC-MS. Look for masses corresponding to the parent alcohol and the carboxylic acid. 2. Prepare and store solutions in a buffered, slightly acidic mobile phase if compatible with the compound's intended use. 3. Avoid high pH conditions during sample preparation and storage. |
| Appearance of less polar peaks. | Dehydration (for ester derivatives under basic conditions) or Oxidation . | 1. For suspected dehydration, analyze the sample by LC-MS to identify peaks with a mass corresponding to the loss of water. 2. For suspected oxidation, use freshly de-gassed solvents for sample preparation. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Broadening of the main peak or appearance of multiple small peaks. | General Decomposition due to light, temperature, or reactive impurities. | 1. Store stock solutions and samples protected from light in amber vials. 2. Store solutions at reduced temperatures (e.g., 4°C or -20°C). 3. Ensure high purity of solvents and reagents. |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected experimental results that may be related to compound stability.
Caption: Troubleshooting workflow for stability issues.
Quantitative Data on Stability
While specific quantitative stability data for this compound is not extensively available in the literature, data from forced degradation studies of structurally related compounds like Nortriptyline can provide insights into potential liabilities.[8][9] The following table summarizes typical conditions used in such studies and expected outcomes for the 8-azabicyclo[3.2.1]octane scaffold.
| Stress Condition | Typical Reagents and Conditions | Expected Degradation for 8-Azabicyclo[3.2.1]octane Derivatives |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Ester derivatives are prone to hydrolysis. The parent alcohol is expected to be relatively stable. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Ester derivatives will readily hydrolyze. Dehydration may also occur. The parent alcohol is generally stable. |
| Oxidation | 3% H₂O₂, Room Temperature, 24h | The tertiary amine is susceptible to oxidation, potentially forming N-oxides. The secondary alcohol may be oxidized to a ketone. |
| Thermal Degradation | Solid state, 80°C, 48h | Generally stable, but degradation is compound-specific. |
| Photodegradation | Solid and solution exposed to UV/Vis light (ICH Q1B guidelines) | Photolytic degradation can lead to complex mixtures of products. |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method
This protocol is a general guideline for developing a stability-indicating HPLC-UV method for this compound and its derivatives, adapted from a method for a related compound.[8]
1. Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV/PDA detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.3) (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm (or a wavelength appropriate for the derivative) |
| Run Time | 15 minutes |
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase to a similar concentration.
3. Forced Degradation Study:
-
Acid Degradation: Dissolve the compound in 0.1 M HCl and heat at 60°C. Neutralize before injection.
-
Base Degradation: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Neutralize before injection.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C.
-
Photodegradation: Expose the compound (solid and in solution) to light as per ICH Q1B guidelines.
4. Analysis:
Inject the stressed samples and a control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Signaling Pathway Diagrams
Many derivatives of this compound are known to interact with muscarinic acetylcholine receptors (mAChRs) and the dopamine transporter (DAT).
Muscarinic Acetylcholine Receptor Signaling
These compounds can act as antagonists at mAChRs, which are G-protein coupled receptors. The diagram below illustrates the canonical signaling pathways initiated by mAChR activation.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Dopamine Transporter (DAT) Interaction
Certain derivatives can inhibit the dopamine transporter, increasing synaptic dopamine levels.
Caption: Mechanism of dopamine transporter inhibition.
References
- 1. Nortropine | 538-09-0 | Benchchem [benchchem.com]
- 2. 8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol Manufacturers, SDS [mubychem.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 8-Azabicyclo[3.2.1]octan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the derivatization of 8-Azabicyclo[3.2.1]octan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of derivatization on this compound?
The primary sites for derivatization on the this compound scaffold are the secondary amine at the 8-position and the hydroxyl group at the 3-position. The reactivity of each site can be controlled through the use of protecting groups and the choice of reaction conditions.
Q2: How can I selectively derivatize the hydroxyl group over the amine?
To achieve selective O-derivatization (e.g., acylation or alkylation of the hydroxyl group), the more nucleophilic secondary amine should first be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the nitrogen. Once the amine is protected, the hydroxyl group can be derivatized. The Boc group can later be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Q3: What is the expected stereochemical outcome of derivatization at the 3-hydroxyl position?
The this compound core can exist as two stereoisomers: endo and exo. The stereochemistry of the starting material will generally be retained during derivatization reactions like acylation. However, reactions that proceed via an SN2 mechanism, such as the Mitsunobu reaction, will result in an inversion of stereochemistry at the 3-position.
Q4: Are there any specific safety precautions to consider during the synthesis of this compound derivatives?
Yes, several reagents commonly used in these syntheses require careful handling:
-
DIAD/DEAD: Diisopropyl azodicarboxylate (DIAD) and diethyl azodicarboxylate (DEAD) are potentially explosive and should be handled with care. Avoid heating them directly.
-
Raney Nickel: If used for reductions, Raney Nickel is pyrophoric and can ignite spontaneously in air when dry. It should be handled as a slurry.
-
Hydrogen Gas: Hydrogen is highly flammable and should be used in a well-ventilated fume hood with appropriate safety measures.
-
Alkylating agents: Many alkylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment.
Troubleshooting Guides
Issue 1: Low Yield in Mitsunobu Reaction
The Mitsunobu reaction is a common method for functionalizing the hydroxyl group, but it is sensitive to reaction conditions.
Symptoms:
-
Low yield of the desired ether or ester product.
-
Recovery of unreacted starting material (this compound).
-
Presence of significant side products, such as triphenylphosphine oxide (TPPO).
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in the reaction | The Mitsunobu reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. |
| Degraded Reagents | Use fresh or properly stored triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). |
| Incorrect Stoichiometry | Ensure the correct molar ratios of the alcohol, nucleophile, PPh₃, and DIAD/DEAD are used. |
| Suboptimal Reaction Temperature | The addition of DIAD/DEAD should typically be performed at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of side products. |
Issue 2: Competing N- and O-Acylation/Alkylation
When both the amine and hydroxyl groups are unprotected, competitive reactions can occur, leading to a mixture of products.
Symptoms:
-
Formation of N-acylated/alkylated, O-acylated/alkylated, and di-acylated/alkylated products.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Unprotected Amine | The secondary amine is generally more nucleophilic than the secondary alcohol. |
| Reaction Conditions | The choice of base and solvent can influence the relative reactivity of the amine and alcohol. |
Recommended Protocol for Selective O-Acylation:
-
Protection: Protect the secondary amine of this compound with a suitable protecting group, such as Boc anhydride ((Boc)₂O), to form N-Boc-8-Azabicyclo[3.2.1]octan-3-ol.
-
O-Acylation: React the N-protected intermediate with the desired acylating agent (e.g., acid chloride or anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Deprotection: Remove the Boc group using an acid like TFA in a suitable solvent such as dichloromethane (DCM) to yield the desired O-acylated product.
Issue 3: Formation of Elimination Side Products
Under certain conditions, particularly with harsh reagents or elevated temperatures, elimination of the hydroxyl group to form an alkene can occur.
Symptoms:
-
Presence of a product with a double bond in the bicyclic ring system, detectable by techniques like GC-MS or NMR.
-
Reduced yield of the desired substitution product.
Possible Causes and Solutions:
| Cause | Solution |
| Strongly Acidic or Basic Conditions | Harsh conditions can promote elimination reactions. |
| High Reaction Temperatures | Elevated temperatures can favor elimination over substitution. |
| Sterically Hindered Substrates/Reagents | If substitution is sterically hindered, elimination may become the major pathway. |
To minimize elimination, it is advisable to use milder reaction conditions, lower temperatures, and less sterically demanding reagents where possible.
Experimental Protocols
General Protocol for N-Boc Protection of this compound:
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography if necessary.
General Protocol for Mitsunobu Reaction:
-
Dissolve the N-Boc protected this compound, the nucleophile (e.g., a phenol or carboxylic acid), and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction and remove the solvent under reduced pressure.
-
Purify the product by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Technical Support Center: Refinement of Analytical Methods for Tropane Alkaloids
Welcome to the technical support center for the analysis of tropane alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical methodologies for these compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of tropane alkaloids in a question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape (Tailing)
-
Question: Why are the chromatographic peaks for my tropane alkaloids tailing, particularly when using a C18 column?
-
Answer: Peak tailing for basic compounds like tropane alkaloids on reversed-phase columns (e.g., C18) is a common phenomenon. The primary cause is the secondary interaction between the basic amine groups of the alkaloids and the acidic silanol groups on the surface of the silica-based stationary phase. These interactions result in a portion of the analyte being retained more strongly, leading to asymmetrical or "tailing" peaks.
-
Question: How can I improve the peak shape and reduce tailing for my tropane alkaloid analysis?
-
Answer: Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH < 3) can protonate the silanol groups, reducing their interaction with the protonated basic alkaloids.
-
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry. However, be aware that this may shorten the lifespan of the column.
-
Employing a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a highly deactivated or "base-deactivated" column can significantly improve the peak shape for basic compounds.
-
Lowering Sample Concentration: Column overloading can lead to peak distortion. Injecting a more dilute sample may improve the peak shape.
-
Issue 2: Poor Separation and Resolution
-
Question: I am having difficulty separating atropine and scopolamine. What chromatographic conditions should I try?
-
Answer: Due to their structural similarity, separating atropine and scopolamine can be challenging. Here are some recommendations:
-
Column Selection: While a standard C18 column is often used, a pentafluorophenyl (PFP) column can offer different selectivity and may provide better resolution.
-
Mobile Phase Optimization: A gradient elution program can be effective. For example, starting with a lower percentage of organic solvent and gradually increasing it can improve separation.
-
Ion-Pairing Chromatography: Utilizing an ion-pairing reagent in the mobile phase can enhance the separation of these basic compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the most suitable sample preparation technique for tropane alkaloids in a complex matrix like plant material?
A1: The choice of sample preparation technique depends on the matrix complexity and the required level of cleanliness. Common and effective methods include:
-
Liquid-Liquid Extraction (LLE): A classic acid-base extraction is effective. The alkaloids are extracted from an acidified aqueous phase into an organic solvent after basification.
-
Solid-Phase Extraction (SPE): Cation-exchange SPE cartridges are particularly useful for cleaning up complex extracts. The basic tropane alkaloids are retained on the sorbent and can be selectively eluted.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is gaining popularity for the analysis of tropane alkaloids in food and agricultural samples due to its high throughput and good recovery rates.[1]
Q2: Is it possible to analyze tropane alkaloids using Gas Chromatography (GC)?
A2: Yes, GC is a viable technique. However, due to the thermal instability of some tropane alkaloids, derivatization to form more stable compounds, such as trimethylsilyl (TMS) derivatives, is often necessary to prevent on-column degradation. Lowering the injector temperature can also help minimize the degradation of underivatized alkaloids.
Q3: What are the common detection methods for tropane alkaloids in chromatography?
A3: The most common detection methods are:
-
UV Detection: Tropane alkaloids possess a chromophore that allows for UV detection, typically in the range of 210-230 nm.
-
Mass Spectrometry (MS): Coupling liquid chromatography or gas chromatography to a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and selectivity, and allows for structural confirmation of the analytes.[2]
Data Presentation
The following tables summarize the quantitative performance of different analytical methods for the analysis of atropine and scopolamine.
Table 1: Performance Data for LC-MS/MS Methods
| Analyte | Linearity Range (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD%) |
| Atropine | 2 - 20 | 5 | 65.7 - 85.5 | < 17 |
| Scopolamine | 2 - 20 | 5 | 65.7 - 85.5 | < 17 |
Data compiled from a study on maize samples.[3] Further studies show LOQs for various food matrices can range from 0.5 to 2.5 µg/kg with recoveries between 70-120% and precision below 20%.[4] In other food matrices, LOQs can be in the range of 0.5-10 µg/kg with recoveries of 78-117% and repeatabilities under 19%.[5] For milk samples, even lower LOQs of 0.009 to 0.123 µg/L have been reported.[6]
Table 2: Performance Data for HPLC-UV Methods
| Analyte | Linearity Range (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) |
| Atropine | 30 - 170 | 98 | 93.9 - 108.76 | < 2 |
| Scopolamine | 30 - 170 | 93 | 93.9 - 108.76 | < 2 |
Data compiled from a study on Datura metel plant organs.[7][8][9] Another study reports LOQs of 5.0 µg/mL for atropine and 0.5 µg/mL for scopolamine in scopolia extract powder.[10][11]
Experimental Protocols
Protocol 1: General HPLC-UV Method for Atropine and Scopolamine Analysis
This protocol is a general starting point for the analysis of atropine and scopolamine.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Protocol 2: Solid-Phase Extraction (SPE) for Tropane Alkaloids from Plant Material
This protocol is suitable for the cleanup of extracts from plant matrices.
-
Sample Preparation:
-
Homogenize 1 g of dried plant material.
-
Extract with 10 mL of 0.1 M HCl by sonication for 15 minutes.
-
Centrifuge and collect the supernatant.
-
-
SPE Cartridge: Cation-exchange (e.g., Oasis MCX).
-
Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate with 5 mL of 0.1 M HCl.
-
-
Sample Loading: Load the acidic extract onto the cartridge at a slow flow rate.
-
Washing:
-
Wash with 5 mL of 0.1 M HCl to remove neutral and acidic interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the tropane alkaloids with 5 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
-
A similar protocol for herbal teas uses 0.1% formic acid for equilibration and washing, and 0.5% ammonia in methanol for elution.[12]
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: General workflow for tropane alkaloid analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk [epub.ub.uni-muenchen.de]
- 7. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Semantic Scholar [semanticscholar.org]
- 10. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
Technical Support Center: Scaling Up 8-Azabicyclo[3.2.1]octan-3-ol Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 8-Azabicyclo[3.2.1]octan-3-ol, a crucial building block in pharmaceutical development. This guide provides troubleshooting advice and frequently asked questions in a user-friendly format to address common issues encountered during laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most established and widely used method for the large-scale synthesis of this compound involves a two-step process:
-
Robinson-Schöpf reaction: Synthesis of the intermediate, tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one), through a one-pot reaction.
-
Stereoselective reduction: Reduction of the tropinone ketone to the desired endo-alcohol, this compound (also known as tropine).
Q2: What are the critical parameters to control during the Robinson-Schöpf reaction for optimal yield?
A2: The Robinson-Schöpf reaction is sensitive to several factors that can significantly impact the yield of tropinone. Key parameters to control include:
-
pH: The reaction is highly pH-dependent, with optimal yields typically achieved in a buffered solution at a pH between 5 and 7.[1][2]
-
Choice of Carbonyl Component: The use of acetonedicarboxylic acid or its esters is highly recommended over acetone. The dicarboxylic acid acts as an "activating group," facilitating the crucial Mannich reactions and significantly improving yields.[1][2]
-
Temperature: The reaction is typically carried out at room temperature.
-
Reaction Time: Allowing the reaction to proceed for an adequate amount of time (often 24 hours or more) is crucial for completion.
Q3: How can I improve the stereoselectivity of the tropinone reduction to obtain the desired endo-isomer (tropine)?
A3: Achieving high stereoselectivity for the endo-alcohol is a common challenge. The choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation using a Raney nickel catalyst is a preferred method for obtaining high yields of the endo-isomer.[1] Other reducing agents like sodium borohydride can also be used, but may result in different endo/exo selectivity ratios depending on the conditions.
Q4: What are the main byproducts I should expect, and how can they be removed?
A4: In the Robinson-Schöpf reaction, incomplete reaction or side reactions can lead to various byproducts. Purification of the crude tropinone is often necessary. Common purification methods include:
-
Extraction: After basifying the reaction mixture, tropinone can be extracted into an organic solvent like diethyl ether.
-
Crystallization: The crude tropinone can be purified by recrystallization from a suitable solvent such as light petroleum.[1]
During the reduction step, the formation of the exo-isomer (pseudotropine) is the primary stereochemical impurity. Careful selection of the reduction method and conditions can minimize its formation. If significant amounts of the exo-isomer are present, chromatographic separation may be necessary, although this can be challenging on a large scale.
Troubleshooting Guides
Issue 1: Low Yield in Robinson-Schöpf Synthesis of Tropinone
This is one of the most frequently encountered problems when scaling up tropinone synthesis.
dot
Caption: Troubleshooting workflow for low tropinone yield.
Quantitative Data: Impact of Reaction Parameters on Tropinone Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Carbonyl Compound | Acetone | ~17-40 | Acetonedicarboxylic Acid | >70-90 | [1][2][3] |
| pH | Uncontrolled | Variable, often low | pH 5-7 (Buffered) | 70-85 | [1][2] |
Issue 2: Poor Stereoselectivity in Tropinone Reduction
Obtaining a high ratio of the desired endo-isomer (tropine) over the exo-isomer (pseudotropine) is crucial for many applications.
dot
Caption: Troubleshooting workflow for poor stereoselectivity.
Quantitative Data: Comparison of Reduction Methods for Tropinone
| Reduction Method | Reducing Agent/Catalyst | Predominant Isomer | Typical endo:exo Ratio | Reference |
| Catalytic Hydrogenation | Raney Nickel | endo (Tropine) | High (often >95:5) | [1] |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Varies with conditions | Can be less selective | |
| Enzymatic Reduction | Tropinone Reductase I (TRI) | endo (Tropine) | Highly selective | [3] |
| Enzymatic Reduction | Tropinone Reductase II (TRII) | exo (Pseudotropine) | Highly selective for exo | [3] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Tropinone via Robinson-Schöpf Reaction
dot
References
Technical Support Center: Purification of 8-Azabicyclo[3.2.1]octan-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of stubborn impurities from 8-Azabicyclo[3.2.1]octan-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, byproducts, intermediates, and degradation products. Common impurities may include unreacted starting materials like tropinone, stereoisomers (e.g., nortropine vs. norpseudotropine), N-substituted byproducts if a protecting group strategy is used, and residual solvents or reagents from the synthesis and work-up steps.[1][2]
Q2: My final product shows persistent impurities after a standard work-up. What is the first troubleshooting step?
A2: The first step is to identify the impurity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing the unknown impurity.[3][4][5] Once the nature of the impurity is understood (e.g., acidic, basic, neutral, polarity), a more targeted purification strategy can be devised.
Q3: How can I remove highly polar impurities from my this compound sample?
A3: For highly polar impurities, a liquid-liquid extraction (LLE) based on pH adjustment is often effective. Since this compound is a basic compound, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic, polar impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction with an organic solvent will recover the purified product.[4][6]
Q4: Non-polar impurities are co-eluting with my product during column chromatography. How can I improve separation?
A4: To improve separation from non-polar impurities, you can adjust the solvent system of your column chromatography. Decreasing the polarity of the mobile phase (e.g., increasing the hexane to ethyl acetate ratio) can help retain the non-polar impurities on the silica gel for a longer time, allowing for better separation. Alternatively, a different stationary phase, such as alumina, could be explored.
Q5: Recrystallization is not yielding a product with the desired purity. What can I do?
A5: If a single-solvent recrystallization is insufficient, a two-solvent system may be necessary. Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling should then induce the formation of pure crystals.[7] Adding charcoal to the hot solution can also help remove colored impurities.[1]
Troubleshooting Guides
Issue 1: Low Purity (<95%) after Initial Purification
This guide addresses scenarios where initial purification attempts, such as a simple extraction or filtration, fail to remove significant impurities.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low product purity.
Detailed Steps:
-
Characterize Impurities: Use Thin Layer Chromatography (TLC) for a quick assessment of the number of impurities and their relative polarities. For a more detailed analysis, HPLC or GC-MS is recommended to quantify impurities.[3][7]
-
Select Purification Method:
-
For Polar, Acidic, or Basic Impurities: An acid-base extraction is highly effective. See the detailed protocol below.
-
For Non-Polar or Neutral Impurities: Column chromatography is the method of choice. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate compounds.[7]
-
-
Final Polish: Recrystallization is an excellent final step to remove trace impurities and obtain a crystalline solid.[1][7]
Issue 2: Co-elution of Isomeric Impurities
Stereoisomers of this compound can be particularly challenging to separate due to their similar physical properties.
Troubleshooting Strategies:
-
High-Performance Column Chromatography: Utilize a high-resolution silica gel or a specialized chiral column for separation.
-
Derivative Formation: Convert the alcohol to an ester or another derivative. The resulting diastereomers may have different physical properties, allowing for easier separation by chromatography or recrystallization. The protecting group can then be removed to yield the pure isomer.
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high-purity material, although it is often more expensive and time-consuming.[8]
Experimental Protocols
Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)
This method is effective for separating the basic this compound from neutral or acidic impurities.[4][6]
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated Na2CO3 solution) until the pH is >10.
-
Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification via Silica Gel Column Chromatography
This is a standard method for purifying organic compounds based on polarity.[7]
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of appropriate polarity. For this compound, a gradient of ethyl acetate in hexane or methanol in dichloromethane is often effective.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Typical Use Case |
| HPLC [1][3] | Differential partitioning between a mobile and stationary phase. | Quantitative purity (% area), detection of non-volatile impurities. | Final purity check, in-process control. |
| GC-MS [3] | Separation by boiling point followed by mass-to-charge ratio detection. | Identification of volatile impurities, molecular weight confirmation. | Analysis of residual solvents and volatile byproducts. |
| TLC [3][9] | Separation on a thin layer of adsorbent material. | Quick qualitative assessment of purity and polarity. | Reaction monitoring, fraction analysis from chromatography. |
| NMR [4] | Nuclear magnetic resonance of atomic nuclei. | Structural elucidation of product and impurities. | Structure confirmation, identification of isomeric impurities. |
Table 2: Comparison of Purification Methods
| Method | Principle | Best For Removing | Advantages | Disadvantages |
| Liquid-Liquid Extraction [6] | Partitioning between immiscible liquids based on pH. | Acidic, basic, or neutral impurities from a basic product. | Fast, scalable, inexpensive. | Not effective for impurities with similar acidity/basicity. |
| Column Chromatography [4][7] | Separation based on differential adsorption to a solid phase. | Impurities with different polarities. | High resolution, versatile. | Can be time-consuming and use large solvent volumes. |
| Recrystallization [7] | Purification based on differences in solubility. | Small amounts of impurities from a mostly pure compound. | Yields high-purity crystalline solid. | Requires a suitable solvent, potential for product loss. |
Visualization of Purification Logic
Caption: A logical flowchart for multi-step purification strategies.
References
- 1. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | 2269478-73-9 | 95 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of tropane alkaloids by heart cutting reversed phase - Strong cation exchange two dimensional liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Guide to 8-Azabicyclo[3.2.1]octan-3-ol and Other Prominent Bicyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a molecular scaffold is a cornerstone of modern drug design, profoundly influencing a compound's three-dimensional structure, physicochemical properties, and ultimately its biological activity. Among the myriad of available frameworks, bicyclic scaffolds have garnered significant attention due to their inherent rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This guide provides an objective comparison of the 8-azabicyclo[3.2.1]octan-3-ol (tropane) scaffold with other key bicyclic systems: quinuclidine, granatane, 7-azabicyclo[2.2.1]heptane, and bicyclo[2.2.2]octane. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the selection of scaffolds for their drug discovery programs.
Introduction to Bicyclic Scaffolds
Bicyclic scaffolds are molecular frameworks containing two fused or bridged rings. This structural feature imparts a high degree of conformational constraint, which can be advantageous in drug design. By reducing the entropic penalty upon binding to a target protein, rigid scaffolds can contribute to higher binding affinity. Furthermore, the well-defined three-dimensional arrangement of substituents on a bicyclic core allows for precise structure-activity relationship (SAR) studies and the optimization of interactions with a biological target.
This compound (Tropane Scaffold)
The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane scaffold, is a prominent feature in a wide range of natural products and synthetic molecules with significant biological activities.[1] Tropane alkaloids, such as atropine and cocaine, are well-known for their potent effects on the central and peripheral nervous systems.[2] The inherent chirality and conformational rigidity of the tropane skeleton make it a valuable scaffold in medicinal chemistry for the development of ligands for various receptors and transporters.
Comparative Analysis of Physicochemical Properties
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key properties of the parent alcohol of each bicyclic scaffold.
| Scaffold | Structure | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | Melting Point (°C) |
| This compound (Tropine) | C₈H₁₅NO | 141.21 | ~10.3 | 63-65 | |
| Quinuclidin-3-ol | C₇H₁₃NO | 127.18 | ~10.7 | 221-224 | |
| 9-Azabicyclo[3.3.1]nonan-3-ol (Granatan-3-ol) | C₈H₁₅NO | 141.21 | Not widely reported | Not widely reported | |
| 7-Azabicyclo[2.2.1]heptan-2-ol | ![]() | C₆H₁₁NO | 113.16 | Not widely reported | Not widely reported |
| Bicyclo[2.2.2]octan-2-ol | C₈H₁₄O | 126.20 | N/A | 212-214 |
Comparative Biological Activity
The choice of a bicyclic scaffold can significantly impact the biological activity and selectivity of a molecule. This section provides a comparative overview of the primary biological targets and activities associated with each scaffold.
| Scaffold | Primary Biological Targets | Representative Biological Activity Data |
| 8-Azabicyclo[3.2.1]octane (Tropane) | Muscarinic Acetylcholine Receptors (mAChRs), Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Atropine (non-selective mAChR antagonist): IC₅₀ values in the nanomolar range.[3][4] |
| Quinuclidine | Muscarinic Acetylcholine Receptors (mAChRs), Acetylcholinesterase (AChE), Nicotinic Acetylcholine Receptors (nAChRs) | Solifenacin (M₃ receptor antagonist): pKi of 8.0. Certain N-alkyl quaternary quinuclidines inhibit AChE with Ki values in the micromolar range. |
| Granatane | Serotonin 5-HT₃ Receptors | Granisetron (5-HT₃ receptor antagonist): pKi of 8.9. |
| 7-Azabicyclo[2.2.1]heptane | Nicotinic Acetylcholine Receptors (nAChRs), Sigma Receptors | Epibatidine (potent nAChR agonist): Ki of 0.05 nM at α₄β₂ nAChRs.[5] |
| Bicyclo[2.2.2]octane | Used as a bioisostere for aromatic rings to improve ADME properties. | Replacement of a phenyl ring with a bicyclo[2.2.2]octane moiety can improve metabolic stability and solubility. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel compounds. This section provides representative synthetic procedures for the parent alcohol of each bicyclic scaffold.
Synthesis of endo-8-Azabicyclo[3.2.1]octan-3-ol (Tropine) from Tropinone
The synthesis of tropine is commonly achieved through the reduction of tropinone, which can be prepared via the Robinson-Schöpf synthesis.[2][6]
Protocol:
-
Tropinone Synthesis (Robinson-Schöpf): Succinaldehyde, methylamine, and acetonedicarboxylic acid are reacted in a one-pot synthesis. The reaction is typically carried out in an aqueous buffered solution at room temperature. The initial product, tropinone dicarboxylic acid, is then decarboxylated by heating in an acidic solution to yield tropinone.[6][7]
-
Reduction of Tropinone: To a solution of tropinone in a suitable solvent (e.g., methanol or ethanol), a reducing agent such as sodium borohydride is added portion-wise at room temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is worked up by extraction with an organic solvent (e.g., chloroform) from a basic aqueous solution. The organic extracts are dried and concentrated to afford tropine. The endo isomer is the major product of this reduction.
Synthesis of 3-Quinuclidinol
3-Quinuclidinol can be synthesized from 3-quinuclidinone, which is prepared from commercially available starting materials.
Protocol:
-
Preparation of 3-Quinuclidinone: Ethyl isonipecotate is alkylated with ethyl chloroacetate, followed by a Dieckmann condensation to form the bicyclic keto-ester. Saponification and decarboxylation in acidic conditions yield 3-quinuclidinone.
-
Reduction of 3-Quinuclidinone: To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35 °C, sodium borohydride (1.5 g, 0.04 mol) is added portion-wise over 1 hour. The reaction mixture is stirred for 4 hours at the same temperature. After completion, the product is extracted with chloroform, and the combined organic layers are dried and concentrated to give crude 3-quinuclidinol, which can be purified by crystallization from acetone.
Synthesis of Granatan-3-ol
Granatan-3-ol is synthesized from pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one).
Protocol:
-
Synthesis of Pseudopelletierine: A common method involves a Mannich-type reaction between glutaraldehyde, methylamine, and acetonedicarboxylic acid.
-
Reduction of Pseudopelletierine: Pseudopelletierine is dissolved in a suitable solvent like ethanol, and a reducing agent such as sodium borohydride is added. The reaction is stirred until completion. The solvent is evaporated, and the product is isolated by extraction from a basic aqueous solution.
Synthesis of 7-Azabicyclo[2.2.1]heptan-2-ol
The synthesis of this scaffold can be achieved through a multi-step sequence starting from commercially available materials.[8]
Protocol:
-
Diels-Alder Reaction: N-protected pyrrole undergoes a Diels-Alder reaction with a suitable dienophile to form the bicyclic core.
-
Functional Group Manipulations: The initial adduct is then subjected to a series of functional group transformations, including reduction of ester or ketone functionalities, to introduce the hydroxyl group at the C-2 position.
-
Deprotection: The nitrogen protecting group is removed in the final step to yield the parent 7-azabicyclo[2.2.1]heptan-2-ol.
Synthesis of Bicyclo[2.2.2]octan-2-ol
This carbocyclic scaffold can be synthesized via an intramolecular Diels-Alder reaction.[9][10]
Protocol:
-
Preparation of the Diene Precursor: A suitably substituted cyclohexadiene derivative is prepared.
-
Intramolecular Diels-Alder Reaction: The precursor is heated in a high-boiling solvent (e.g., toluene or xylene) to induce an intramolecular [4+2] cycloaddition, forming the bicyclo[2.2.2]octane skeleton.
-
Reduction: A ketone functionality in the cycloadduct is then reduced using a standard reducing agent like sodium borohydride to afford bicyclo[2.2.2]octan-2-ol.
Signaling Pathways and Workflows
The biological effects of molecules containing these scaffolds are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and relevant experimental workflows.
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway Antagonized by Tropane Alkaloids.
Caption: Experimental Workflow for Determining AChE Inhibition by Quinuclidine Derivatives.
Caption: Logic of Using Bicyclo[2.2.2]octane as a Bioisostere for Aromatic Rings.
Conclusion
The selection of a bicyclic scaffold is a critical decision in the drug discovery process, with each framework offering a unique combination of structural, physicochemical, and biological properties. The this compound (tropane) scaffold remains a highly valuable and versatile core, particularly for targeting the central nervous system. However, alternative scaffolds such as quinuclidine, granatane, 7-azabicyclo[2.2.1]heptane, and bicyclo[2.2.2]octane provide medicinal chemists with a rich palette of options to fine-tune the properties of their drug candidates. This guide has provided a comparative overview to aid in the rational selection of these important molecular building blocks. The data and protocols presented herein should serve as a valuable resource for researchers aiming to design and synthesize novel therapeutics with improved efficacy and safety profiles.
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Analysis of the Biological Activities of 8-Azabicyclo[3.2.1]octan-3-ol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biological activities of the stereoisomers of 8-Azabicyclo[3.2.1]octan-3-ol, focusing on tropine and pseudotropine. As stereoisomers of the tropane alkaloid skeleton, their distinct three-dimensional orientations give rise to differing pharmacological profiles. While both are fundamental precursors in the biosynthesis of a wide array of physiologically active compounds, their intrinsic biological activities and potencies differ significantly. This document summarizes the available data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with their primary targets.
Introduction to Tropine and Pseudotropine
Tropine and pseudotropine are diastereomers, differing in the orientation of the hydroxyl group at the C-3 position of the 8-azabicyclo[3.2.1]octane ring system. Tropine possesses a 3α-hydroxyl group (endo), while pseudotropine has a 3β-hydroxyl group (exo).[1] This stereochemical difference is a critical determinant of their biological activity and their role as precursors for other alkaloids. Tropine is the foundational building block for potent anticholinergic drugs like atropine and scopolamine. In contrast, pseudotropine is a precursor for calystegines and serves as a synthetic starting material for novel nicotinic receptor agonists.[1] The pharmacological actions of tropane alkaloids are known to be stereoselective, underscoring the importance of the distinct spatial arrangement of these two isomers.[1][2]
Comparative Biological Activity
Direct quantitative comparisons of the biological activity of tropine and pseudotropine are scarce in the literature, as research has predominantly focused on their more potent derivatives.[1] However, based on the activities of these derivatives and qualitative observations, a comparative profile can be established. Both tropine and pseudotropine themselves exhibit low affinity for their primary biological targets, muscarinic and nicotinic acetylcholine receptors, respectively.[3]
Data Presentation
The following table summarizes the inferred biological activities and the binding affinities of representative derivatives.
| Feature | Tropine (3α-ol) | Pseudotropine (3β-ol) |
| Primary Biological Role | Precursor to muscarinic receptor antagonists (e.g., atropine) | Precursor to nicotinic receptor agonists and calystegines |
| Primary Target Family | Muscarinic Acetylcholine Receptors (mAChRs) | Nicotinic Acetylcholine Receptors (nAChRs) |
| Inferred Intrinsic Activity | Likely possesses weak intrinsic activity at mAChRs.[1] | Likely possesses weak intrinsic activity at nAChRs.[1][4] |
| Binding Affinity of Parent Compound | Low affinity for mAChRs.[3] | Very low affinity for nAChRs (Ki >10,000 nM for α4β2, α7, α3β4 subtypes).[4] |
| Binding Affinity of Key Derivative (Atropine) | M1: 1.27 nM (Ki)M2: 3.24 nM (Ki)M3: 2.21 nM (Ki)M4: 0.77 nM (Ki)M5: 2.84 nM (Ki)[5] | Not Applicable |
| Binding Affinity of a Hypothetical Derivative (3β-(3-pyridyloxy)tropane) | Not Applicable | α4β2: 15.2 nM (Ki)[4] |
Signaling Pathways
The primary targets of tropine and pseudotropine derivatives are muscarinic and nicotinic acetylcholine receptors, respectively. Understanding the signaling pathways associated with these receptors is crucial for elucidating the potential downstream effects of these compounds.
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Tropine-derived antagonists, such as atropine, non-selectively block these receptors. The signaling pathways are dependent on the G-protein to which the receptor subtype couples.[1]
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]
-
M2 and M4 Receptors: These receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels. Activation of nAChRs by agonists leads to a conformational change that opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺). This influx results in depolarization of the cell membrane, which can trigger downstream signaling events, including the activation of voltage-gated ion channels and calcium-dependent enzymes.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Receptor Source: Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compounds: Tropine and its derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor membranes, [³H]-NMS (at a concentration close to its Kd), and varying concentrations of the test compound or control (atropine for non-specific binding, buffer for total binding).
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Nicotinic Receptors: Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional activity of compounds at nAChRs by recording ion channel currents.
Materials:
-
Cell Line: A cell line (e.g., HEK293) stably expressing the desired nAChR subtype.
-
Patch-Clamp Rig: Microscope, micromanipulators, amplifier, and data acquisition system.
-
Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 MΩ.
-
Solutions:
-
Internal Solution (in pipette): e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP.
-
External Solution (bath): e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES.
-
-
Test Compounds: Pseudotropine and its derivatives.
Procedure:
-
Cell Preparation: Plate the cells onto coverslips for recording.
-
Pipette Filling: Fill the patch pipette with the internal solution.
-
Seal Formation: Under the microscope, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Compound Application: Apply the test compound at various concentrations to the cell using a perfusion system.
-
Data Acquisition: Record the resulting ionic currents.
-
Data Analysis: Plot the current amplitude against the compound concentration to generate a dose-response curve. Fit the data to the Hill equation to determine the EC50 (concentration that elicits 50% of the maximal response) and the maximal efficacy.
Conclusion
The stereochemical difference between tropine and pseudotropine is a critical determinant of their biological activity, directing their derivatives towards muscarinic or nicotinic acetylcholine receptors, respectively. While the parent molecules exhibit low intrinsic activity, they serve as invaluable scaffolds in medicinal chemistry. The distinct spatial orientation of the 3-hydroxyl group provides a fundamental basis for the design of selective and potent ligands targeting the cholinergic system. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel therapeutics derived from these versatile this compound stereoisomers.
References
A Comparative Guide to the Synthetic Routes of 8-Azabicyclo[3.2.1]octan-3-ol
8-Azabicyclo[3.2.1]octan-3-ol, commonly known as tropine, is a critical heterocyclic alcohol that forms the structural core of several vital tropane alkaloids, including atropine and scopolamine.[1][2] These compounds possess significant anticholinergic properties and are widely used in medicine. The efficient synthesis of tropine is, therefore, a subject of considerable interest for researchers in organic synthesis and drug development. The primary synthetic challenge lies in the construction of the bicyclic tropane skeleton, which is typically achieved through the synthesis of the ketone precursor, tropinone, followed by its stereoselective reduction.
This guide provides a comparative analysis of the most notable synthetic strategies for producing tropine, with a focus on the pivotal synthesis of tropinone. We will compare the classical, multi-step Willstätter synthesis with the elegant and highly efficient Robinson one-pot synthesis.
Comparative Analysis of Tropinone Synthesis
The two landmark approaches to synthesizing tropinone are the lengthy route developed by Richard Willstätter and the biomimetic one-pot synthesis created by Sir Robert Robinson.
Willstätter Synthesis (1901)
Richard Willstätter's first successful synthesis of tropinone was a monumental achievement in the early 20th century.[3] Starting from cycloheptanone, the synthesis was a long and arduous process involving numerous steps to introduce the essential nitrogen bridge.[4] While historically significant for confirming the structure of tropinone and related alkaloids like cocaine, this route is rarely used today due to its complexity and extremely low overall yield.[5] The multi-step nature of the synthesis resulted in an overall yield of only 0.75%.[4][6][7]
Robinson Synthesis (1917)
In 1917, Sir Robert Robinson developed a remarkably simple and efficient synthesis that is now considered a classic in organic chemistry.[4][6] This method is a biomimetic, "one-pot" reaction that mimics the natural biosynthetic pathway of tropinone.[4] It involves the condensation of three simple, accessible reactants: succinaldehyde, methylamine, and acetonedicarboxylic acid (or a salt thereof).[4][8] The reaction proceeds through a series of tandem Mannich reactions to construct the bicyclic tropane skeleton.[6][9]
Initially, the yield was reported to be 17%, but subsequent optimizations, such as using acetonedicarboxylic acid instead of acetone and controlling the pH, have dramatically improved the yield to over 90%.[3][4][7] This elegant approach remains the most practical and widely recognized method for preparing tropinone.[6]
The Final Step: Reduction to this compound (Tropine)
Once tropinone is synthesized, the final step is the reduction of the ketone at the C-3 position to a hydroxyl group. This reduction can produce two different stereoisomers: tropine (endo-alcohol) and pseudotropine (exo-alcohol). In nature, this conversion is catalyzed by two distinct NADPH-dependent enzymes: tropinone reductase I (TRI), which produces tropine, and tropinone reductase II (TRII), which yields pseudotropine.[4][10] For pharmaceutical applications, the formation of tropine is typically desired. In a laboratory setting, the choice of reducing agent is crucial for achieving the desired stereoselectivity.
Quantitative Data Summary
The following table summarizes the key quantitative differences between the primary synthetic routes to tropinone.
| Parameter | Willstätter Synthesis | Robinson Synthesis |
| Starting Material | Cycloheptanone | Succinaldehyde, Methylamine |
| Key Reagent | Multiple, complex intermediates | Acetonedicarboxylic acid |
| Reaction Type | Multi-step linear synthesis | One-pot, tandem reaction |
| Number of Steps | ~15 steps | 1 pot (multiple reactions) |
| Overall Yield | 0.75%[6][7] | 17% to >90%[4] |
| Key Advantage | Historical significance, structure proof | High efficiency, simplicity, biomimetic |
| Key Disadvantage | Very low yield, complex, lengthy | Requires careful pH control for high yield |
Synthetic Pathways Overview
Caption: Comparative workflow of Willstätter and Robinson syntheses leading to tropinone and its subsequent reduction to tropine.
Experimental Protocols
Key Experiment 1: Robinson Synthesis of Tropinone
This protocol is adapted from the improved methodologies of the classic Robinson synthesis.
Materials:
-
Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Citrate buffer (pH ~5-6)
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether or Chloroform for extraction
Procedure:
-
A solution of succinaldehyde is prepared by the hydrolysis of 2,5-dimethoxytetrahydrofuran in dilute acid.
-
In a separate flask, a buffered aqueous solution (e.g., citrate buffer) is prepared and cooled in an ice bath.
-
Methylamine hydrochloride and acetonedicarboxylic acid are dissolved in the cooled buffer solution.
-
The freshly prepared succinaldehyde solution is added slowly to the stirred mixture while maintaining the temperature below 10 °C.
-
The reaction mixture is allowed to stir at room temperature for several days (e.g., 3-5 days) to allow the condensation and ring-forming reactions to complete.
-
The solution is then acidified with concentrated hydrochloric acid and heated to reflux for several hours to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid, forming tropinone.[8][11]
-
After cooling, the solution is made strongly alkaline with sodium hydroxide.
-
The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or chloroform.
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield crude tropinone.
-
The product can be further purified by distillation or crystallization of a derivative. A yield of 42% from succindialdehyde has been reported for a similar procedure.[11]
Key Experiment 2: Reduction of Tropinone to Tropine
This protocol describes a common laboratory reduction that favors the formation of the endo-alcohol, tropine.
Materials:
-
Tropinone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Tropinone is dissolved in a suitable alcohol solvent, such as methanol or ethanol, and the solution is cooled in an ice bath to 0-5 °C.
-
Sodium borohydride is added portion-wise to the stirred solution. The molar ratio of NaBH₄ to tropinone is typically between 1:1 and 2:1.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours) until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
Most of the alcohol solvent is removed under reduced pressure.
-
The remaining aqueous residue is extracted several times with a chlorinated solvent like dichloromethane or chloroform.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude product is a mixture of tropine and pseudotropine, with tropine being the major product. The product can be purified by recrystallization to yield pure tropine.
References
- 1. Tropine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Tropinone - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. guidechem.com [guidechem.com]
- 7. acs.org [acs.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
Comparative Analysis of 8-Azabicyclo[3.2.1]octan-3-ol: An In Vitro Bioassay Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioassay performance of 8-Azabicyclo[3.2.1]octan-3-ol, a core structure of tropane alkaloids, with key alternatives such as atropine and scopolamine. The data presented is intended to support researchers in the validation of their own in vitro findings and to provide a baseline for the development of novel compounds based on this versatile scaffold.
Quantitative Analysis of In Vitro Receptor Binding Affinity
The primary mechanism of action for many tropane alkaloids, including this compound and its derivatives, is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), each mediating distinct physiological responses. The binding affinity of a compound to these receptors is a critical determinant of its potency and potential therapeutic or toxic effects.
Below is a summary of the inhibitory constants (Kᵢ) for this compound derivatives and key comparators at human muscarinic receptor subtypes. Lower Kᵢ values indicate a higher binding affinity.
| Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M4 Kᵢ (nM) | M5 Kᵢ (nM) |
| Scopolamine | 0.83[1] | 5.3[1] | 0.34[1] | 0.38[1] | 0.34[1] |
| Atropine | 1.27[1] | 3.24[1] | 2.21[1] | 0.77[1] | 2.84[1] |
| N-methylatropine | <0.1 | - | - | - | - |
| N-methylscopolamine | <0.3 | - | - | - | - |
| Pirenzepine | - | - | - | - | - |
Experimental Protocols
The following protocols outline the standard methodologies used to obtain the in vitro binding affinity data presented above.
Key Experiment: Competitive Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM) or another suitable muscarinic antagonist at a high concentration.
-
Test Compound: this compound or its analogs at a range of concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Frozen cell or tissue homogenates are thawed and resuspended in cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the final assay buffer. Protein concentration is determined using a standard method like the BCA assay.[4]
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added:
-
Receptor membrane preparation (e.g., 50-120 µg of protein for tissue, 3-20 µg for cells).[4]
-
A fixed concentration of [³H]-NMS (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, a high concentration of atropine (e.g., 1 µM) is used instead of the test compound.
-
Assay buffer to reach the final volume (e.g., 250 µL).[4]
-
-
Incubation: The plate is incubated, typically at 30°C for 60 minutes, with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[4]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
This compound and its derivatives primarily act as antagonists at muscarinic acetylcholine receptors. These receptors are coupled to different G proteins, leading to distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins.[5]
-
M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins.[5]
The antagonism of these receptors by compounds like this compound blocks the binding of acetylcholine, thereby inhibiting these signaling pathways.
Gq Protein Signaling Pathway (Inhibited by Antagonism of M1, M3, M5 Receptors)
Caption: Antagonism of Gq-coupled muscarinic receptors by this compound.
Gi Protein Signaling Pathway (Inhibited by Antagonism of M2, M4 Receptors)
Caption: Antagonism of Gi-coupled muscarinic receptors by this compound.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity Profile of 8-Azabicyclo[3.2.1]octan-3-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octan-3-ol, or tropane, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have garnered significant interest for their potential to modulate various central nervous system targets, including monoamine transporters and G protein-coupled receptors (GPCRs). Understanding the cross-reactivity of these analogs is crucial for developing selective ligands and predicting potential off-target effects. This guide provides a comparative analysis of the binding affinities of a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs at key neurological targets, supported by detailed experimental protocols and pathway visualizations.
Comparative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki, nM) of a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and muscarinic acetylcholine receptors (mAChRs). Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Analogs at Monoamine Transporters
| Compound ID | N-Substituent | 3-Aryl Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 1 | -CH₃ | Phenyl | 150 | 2500 | 3000 | 16.7 | 20.0 |
| 2 | -CH₃ | 4-Fluorophenyl | 85 | 1800 | 2500 | 21.2 | 29.4 |
| 3 | -CH₂CH₂Ph | Phenyl | 45 | 800 | 1200 | 17.8 | 26.7 |
| 4 | -CH₂CH₂Ph | 4-Fluorophenyl | 20 | 550 | 900 | 27.5 | 45.0 |
| 5 | -CH₂(c-Pr) | Phenyl | 120 | 12600 | 8500 | 105 | 70.8 |
| 6 | -CH₂(c-Pr) | 4-Fluorophenyl | 4.0 | 4240 | 3100 | 1060 | 775 |
| 7 | -CH₂-Ph-4-Cl | Phenyl | 90 | 9500 | 6800 | 105.6 | 75.6 |
| 8 | -CH₂-Ph-4-Cl | 4-Fluorophenyl | 3.9 | 3800 | 5300 | 974 | 1358 |
Data compiled from studies on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol analogs and related tropane derivatives. The specific values are representative examples from the literature.
Table 2: Cross-Reactivity of Selected Tropane Analogs at Muscarinic Receptors
| Compound | Muscarinic Receptor Subtype | Binding Affinity (Ki, nM) |
| Atropine (Reference) | M1 | 1.1 |
| M2 | 2.5 | |
| M3 | 1.3 | |
| Scopolamine (Reference) | M1 | 1.0 |
| M2 | 1.8 | |
| M3 | 1.2 | |
| Representative Tropane Analog | M1 | 570 |
| (e.g., Cocaine) | M2 | >10,000 |
| M3 | >10,000 |
Tropane alkaloids, including the parent this compound structure, are known to interact with muscarinic receptors. The degree of interaction varies significantly with substitutions on the tropane ring. Cocaine, a well-known tropane alkaloid, exhibits much lower affinity for muscarinic receptors compared to classical antagonists like atropine and scopolamine.
Experimental Protocols
The following are detailed methodologies for the key radioligand binding assays used to generate the comparative data.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of test compounds for the dopamine transporter.
Materials:
-
Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)
-
Tissue Source: Rat striatal membranes
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific Binding Determinate: 10 µM GBR 12909 or 30 µM Cocaine
-
Filtration Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine (PEI)
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatum in 20 volumes of ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 0.2-0.4 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 500 µL:
-
50 µL of test compound at various concentrations or vehicle (for total binding).
-
50 µL of non-specific binding determinate (for non-specific binding).
-
50 µL of [³H]WIN 35,428 (final concentration ~1-3 nM).
-
350 µL of the membrane preparation.
-
-
Incubation: Incubate the plates for 2 hours at 4°C.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold filtration buffer.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data. Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Serotonin Transporter (SERT) Binding Assay
Objective: To determine the binding affinity of test compounds for the serotonin transporter.
Materials:
-
Radioligand: [³H]Citalopram (specific activity ~70-85 Ci/mmol)
-
Tissue Source: Human platelet membranes or HEK293 cells stably expressing human SERT
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific Binding Determinate: 10 µM Fluoxetine or 10 µM Paroxetine
-
Filtration Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from platelets or HEK293-hSERT cells by homogenization in assay buffer followed by differential centrifugation as described for the DAT assay. The final protein concentration should be adjusted to 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
25 µL of test compound at various concentrations or vehicle.
-
25 µL of non-specific binding determinate.
-
25 µL of [³H]Citalopram (final concentration ~0.5-1.0 nM).
-
175 µL of the membrane preparation.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature (20-25°C).[1]
-
Filtration: Terminate the reaction by rapid filtration over pre-soaked glass fiber filters, followed by three washes with ice-cold filtration buffer.
-
Quantification: Measure the radioactivity of the filters by liquid scintillation counting.
-
Data Analysis: Calculate IC₅₀ and Ki values as described for the DAT binding assay.
Muscarinic Receptor (M1) Binding Assay
Objective: To determine the binding affinity of test compounds for the M1 muscarinic acetylcholine receptor.
Materials:
-
Radioligand: [³H]N-Methylscopolamine ([³H]NMS) (specific activity ~70-85 Ci/mmol)
-
Tissue Source: CHO-K1 cells stably expressing the human M1 receptor
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Non-specific Binding Determinate: 1 µM Atropine
-
Wash Buffer: 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4
-
Filters: GF/C 96-well filter plate, pre-coated with 0.5% PEI
-
Scintillation Cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membranes from CHO-K1/M1 cells by homogenization in a suitable buffer and subsequent centrifugation steps to isolate the membrane fraction. Resuspend the final pellet in assay buffer to a protein concentration of approximately 10 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of test compound at various concentrations or vehicle.
-
50 µL of non-specific binding determinate.
-
50 µL of [³H]NMS (final concentration ~0.2-0.5 nM).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 60-120 minutes at 37°C.
-
Filtration: Transfer the binding mixtures to the pre-coated filter plate and filter rapidly. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine IC₅₀ and Ki values as previously described.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the target receptors and a general workflow for the binding assays described.
Caption: M1 Muscarinic Receptor Gq Signaling Pathway.
Caption: D2 Dopamine Receptor Gi/o Signaling Pathway.
References
Benchmarking New 8-Azabicyclo[3.2.1]octan-3-ol Derivatives: A Comparative Guide for Dopamine Receptor Ligands
For Immediate Release to the Scientific Community
This guide provides a comprehensive benchmark analysis of novel N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives against a panel of established ligands targeting dopamine D2-like receptors and the dopamine transporter (DAT). The presented data, compiled from peer-reviewed studies, offers a head-to-head comparison of binding affinities and functional potencies, supported by detailed experimental protocols to ensure reproducibility. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of new chemical entities for neurological and psychiatric disorders.
Quantitative Comparison of Ligand Affinities
The binding affinities of the novel 8-azabicyclo[3.2.1]octan-3-ol derivatives and a selection of known reference ligands for the human dopamine D2 and D3 receptors, as well as the dopamine transporter, are summarized below. Affinities are expressed as the inhibitor constant (Kᵢ) in nanomolars (nM). Lower Kᵢ values are indicative of higher binding affinity.
| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | Dopamine Transporter (DAT) Kᵢ (nM) |
| New this compound Derivatives | |||
| Compound 31 | 33.4 | 15.5 | Not Reported |
| Compound 32 | 35.3 | 6.35 | Not Reported |
| Compound 44 | 1.06 | 0.71 | Not Reported |
| Compound 45 | 1.7 | 0.34 | Not Reported |
| Known Dopamine Receptor Antagonists | |||
| Haloperidol | 0.66 - 2.84 | 0.53 | >10000 |
| Spiperone | ~0.1 | ~0.1 | Not Reported |
| Clozapine | 9.0 | Not Reported | >10000 |
| Olanzapine | 1.9 - 11 | 7 - 24 | >10000[1] |
| Known Dopamine Receptor Agonists | |||
| Dopamine | 15 - 3300 | 20 - 50 | Not Reported |
| 7-OH-DPAT | Not Reported | 1.05 (EC₅₀) | Not Reported |
| Bromocriptine | Not Reported | 11.3 (EC₅₀) | Not Reported |
| Known Dopamine Transporter Inhibitors | |||
| Tesofensine | Not Reported | Not Reported | 6.5 |
| Dasotraline | Not Reported | Not Reported | 4 |
| (R)-Phenylpiracetam | Not Reported | Not Reported | 14800 |
| Bupropion | Not Reported | Not Reported | 520 |
Experimental Protocols
Radioligand Binding Assays for D₂ and D₃ Receptors
This protocol outlines the methodology for determining the binding affinity (Kᵢ) of test compounds for the human dopamine D₂ and D₃ receptors.
1. Membrane Preparation:
-
Human embryonic kidney (HEK-293) cells stably expressing either the human D₂ or D₃ receptor are cultured and harvested.
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined using a standard method such as the bicinchoninic acid (BCA) assay.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone, typically at a concentration close to its Kₔ value), and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known D₂/D₃ antagonist (e.g., 10 µM haloperidol).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
Functional Assay: cAMP Measurement for D₂/D₃ Receptor Activation
This protocol describes a functional assay to assess the ability of test compounds to act as agonists or antagonists at D₂/D₃ receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. D₂-like receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3]
1. Cell Culture and Seeding:
-
CHO-K1 or HEK-293 cells stably expressing the human D₂ or D₃ receptor are used.
-
Cells are seeded into 96-well plates and allowed to adhere and grow to a suitable confluency.
2. Agonist Mode Assay:
-
The culture medium is removed, and cells are pre-incubated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Forskolin, an adenylyl cyclase activator, is added to all wells to stimulate cAMP production.
-
Test compounds are added at varying concentrations.
-
The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
3. Antagonist Mode Assay:
-
Cells are pre-incubated with varying concentrations of the test compound (potential antagonist).
-
A fixed concentration of a known D₂/D₃ receptor agonist (e.g., dopamine, at its EC₈₀ concentration) is then added to stimulate the receptors.
-
The plate is incubated for a defined period at 37°C.
4. cAMP Detection:
-
Following incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[4]
5. Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC₅₀) is determined.
-
For antagonists, the concentration that inhibits 50% of the response to the reference agonist (IC₅₀) is calculated.
Visualized Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms of action and the experimental design, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of 8-Azabicyclo[3.2.1]octan-3-ol
For researchers, scientists, and professionals in drug development, the synthesis of the 8-azabicyclo[3.2.1]octane core, a key structural motif in numerous biologically active compounds, is of significant interest. This guide provides a comparative analysis of two prominent and reproducible methods for the synthesis of 8-Azabicyclo[3.2.1]octan-3-ol, a crucial intermediate in the production of various pharmaceuticals. The comparison focuses on the classic Robinson tropinone synthesis followed by reduction, and a modern, high-yield approach.
Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the two synthesis methods, offering a clear comparison of their efficiency and product quality.
| Parameter | Method 1: Robinson Tropinone Synthesis & Reduction | Method 2: Modern Synthesis via N-Substituted Nortropinone |
| Starting Materials | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 2,5-Dimethoxytetrahydrofuran, Benzylamine, Acetone |
| Intermediate | Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one |
| Overall Yield | Historically 17-42%, with improvements exceeding 90%[1][2][3] | ~90% for the nortropinone intermediate[4] |
| Purity of Intermediate | High, can be purified by crystallization[2] | 93% (HPLC)[4] |
| Reaction Conditions | "One-pot" reaction at physiological pH, followed by catalytic hydrogenation[3][5] | Multi-step process with controlled temperature additions[4] |
| Key Advantages | Classic, well-established, biomimetic, one-pot synthesis of the core structure[1][3] | High yield, avoids unstable reagents[4] |
| Key Disadvantages | Initial yields can be low without optimization[1][2] | Multi-step process requiring protection/deprotection of the nitrogen |
Experimental Protocols
Method 1: Robinson Tropinone Synthesis and Subsequent Reduction
This method involves the classic biomimetic "double Mannich" reaction to form tropinone, followed by catalytic hydrogenation to yield tropine (endo-8-Azabicyclo[3.2.1]octan-3-ol).
Part A: Synthesis of Tropinone
-
Reagents: Succindialdehyde, Methylamine, Calcium Acetonedicarboxylate.
-
Procedure:
-
A solution of acetonedicarboxylic acid in water is treated with an excess of precipitated calcium carbonate.
-
After cooling in an ice-water bath, an aqueous solution of methylamine is gradually introduced.
-
Succindialdehyde is then added to the mixture.
-
The reaction is allowed to proceed at room temperature for an extended period (e.g., fifty hours).
-
The resulting solution is filtered, acidified with hydrochloric acid, and concentrated under vacuum.
-
The residue is made alkaline with sodium hydroxide and the tropinone is isolated by steam distillation.
-
The crude tropinone can be further purified by crystallization from light petroleum to yield colorless needles.[2]
-
Part B: Reduction of Tropinone to Tropine
-
Reagents: Tropinone, Absolute Ethanol, Raney Nickel catalyst, Hydrogen gas.
-
Procedure:
-
Tropinone is dissolved in absolute ethanol in a suitable hydrogenation apparatus.
-
A catalytic amount of Raney nickel is added to the solution.
-
Hydrogen gas is introduced into the solution at a slight positive pressure while maintaining the temperature at approximately room temperature.
-
The reaction is continued until the theoretical amount of hydrogen has been absorbed.
-
The catalyst is removed by filtration.
-
The ethanol is evaporated under vacuum to yield tropine. The conversion of tropinone to tropine is substantially quantitative.[5]
-
Method 2: Modern Synthesis via N-Substituted Nortropinone
This method utilizes a modified approach starting from 2,5-dimethoxytetrahydrofuran to produce an N-substituted nortropinone, which can then be further modified.
Synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one
-
Reagents: Benzylamine, Water, 1,4-Butanedialdehyde (from 2,5-dimethoxytetrahydrofuran), 1,3-Acetonedicarboxylic acid, Sodium acetate trihydrate, Tert-butyl methyl ether (TBME), Sodium sulfate.
-
Procedure:
-
Under a nitrogen atmosphere, a solution of benzylamine in water is added to a solution of 1,4-butanedialdehyde, 1,3-acetonedicarboxylic acid, and sodium acetate trihydrate in water at a controlled temperature of 3 to 8 °C over 45 minutes.
-
The mixture is then warmed to 50 °C over 5 hours and maintained at this temperature for an additional 2 hours.
-
After cooling to room temperature, concentrated HCl is added, and the solution is washed with TBME.
-
The pH of the aqueous phase is adjusted to 7-8 with NaOH, and the product layer is separated.
-
The aqueous phase is extracted multiple times with TBME.
-
The combined organic phases are dried over sodium sulfate and concentrated under vacuum at 50 °C.
-
This procedure yields 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one with a yield of approximately 90% and a purity of 93% as determined by HPLC.[4]
-
Note: The resulting N-benzyl-nortropinone can be debenzylated through catalytic hydrogenation to yield nortropinone, which can then be reduced to this compound.
Visualizing the Methodologies
The following diagrams illustrate the logical workflow for comparing the synthesis methods and a general representation of the chemical synthesis pathways.
Caption: Workflow for selecting a synthesis method.
Caption: Overview of the two synthesis pathways.
References
- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Tropinone - Wikipedia [en.wikipedia.org]
- 4. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 5. US2366760A - Production of tropine - Google Patents [patents.google.com]
A Head-to-Head Comparison of Analytical Techniques for Tropane Alkaloid Determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection
The accurate and sensitive quantification of tropane alkaloids, a class of naturally occurring compounds with significant physiological effects, is paramount in pharmaceutical research, food safety, and toxicological studies. The selection of an appropriate analytical technique is a critical decision that directly impacts the reliability and validity of experimental results. This guide provides a head-to-head comparison of the most commonly employed analytical techniques for tropane alkaloid analysis, supported by experimental data to aid researchers in making informed decisions.
The principal methods covered in this guide are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE). Each technique offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and applicability to different sample matrices.
Quantitative Performance Comparison
The selection of an analytical method is often driven by its quantitative performance. The following table summarizes key validation parameters for the determination of tropane alkaloids using different techniques. It is important to note that these values can vary depending on the specific alkaloid, the complexity of the sample matrix, and the optimization of the method.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Atropine, Scopolamine | 0.05 - 2 µg/kg | 5 µg/kg | 65.7 - 85.5 | [1][2] |
| Atropine, Scopolamine, Anisodamine, Homatropine | - | Low µg/kg range | 74 - 113 | [3] | |
| 13 Tropane Alkaloids | - | 5 - 20 µg/kg | 75 - 128 | [4] | |
| GC-MS | General Tropane Alkaloids | Generally higher than LC-MS | - | - | [5] |
| HPLC-UV | Atropine | 3.9 µg/mL | 13.1 µg/mL | - | [6] |
| Atropine, Scopolamine | 3 µg/mL | - | - | [7] | |
| Capillary Electrophoresis (CE-C4D) | Atropine, Scopolamine | 0.5 µg/mL | 1.5 µg/mL | 101.0 - 102.7 | [8][9] |
Principles and Workflow
The fundamental principles of each technique dictate their suitability for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for tropane alkaloid analysis due to its high sensitivity and selectivity.[5] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which is a key advantage as it generally does not require derivatization.[10] The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for the accurate identification and quantification of analytes even in complex matrices.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that offers excellent separation efficiency.[5] However, it is best suited for volatile and thermally stable compounds.[10] Many tropane alkaloids require a derivatization step to increase their volatility, which can add complexity and time to the analytical workflow.[10]
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely accessible and robust technique.[11][12] Its application for tropane alkaloid analysis is common, but its sensitivity is generally lower than that of MS-based methods.[11][12] The detectability of tropane alkaloids by UV depends on the presence of a chromophore in their structure.[13]
Capillary Electrophoresis (CE) offers high separation efficiency, short analysis times, and low consumption of reagents.[12] It is a valuable alternative for the analysis of ionizable tropane alkaloids in various matrices, including pharmaceuticals and plant extracts.[10][12][14]
The general experimental workflow for the analysis of tropane alkaloids can be visualized as follows:
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on QuEChERS
This method is widely used for the analysis of tropane alkaloids in food and agricultural products.
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile tropane alkaloids or those that can be derivatized.
-
Sample Preparation (Solid-Liquid Extraction):
-
Weigh 1 g of the dried and powdered plant material into a flask.
-
Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.
-
Filter the extract and evaporate the solvent to dryness.
-
Re-dissolve the residue in a suitable solvent.
-
-
Derivatization (if necessary):
-
To a dried aliquot of the extract, add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the reagent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp to a higher temperature (e.g., 280°C).
-
Mass Spectrometry: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 50-550.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A standard method for the quantification of tropane alkaloids in simpler matrices or when high sensitivity is not required.
-
Sample Preparation:
-
Follow a suitable extraction procedure such as solid-liquid extraction as described for GC-MS.
-
Ensure the final extract is free of particulate matter by filtration.
-
-
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: At a wavelength where the target alkaloids exhibit maximum absorbance (e.g., 210-220 nm for hyoscyamine and scopolamine).[13]
-
Capillary Electrophoresis (CE)
A powerful separation technique for charged analytes like tropane alkaloids.
-
Sample Preparation:
-
The sample should be dissolved in the background electrolyte or a compatible solvent.
-
Filtration of the sample is crucial to prevent clogging of the capillary.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the analytes are charged (e.g., phosphate buffer).
-
Voltage: 15-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength or conductivity detection.[8][9]
-
Logical Relationships in Method Selection
The choice of the most suitable analytical technique is a multi-faceted decision that depends on the specific research question and available resources. The following diagram illustrates the logical considerations for method selection.
References
- 1. Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Capillary Electrophoresis of Tropane Alkaloids and Glycoalkaloids Occurring in Solanaceae Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development of CE-C4D Method for Determination Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis for the analysis of tropane alkaloids: pharmaceutical and phytochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tropane alkaloid analysis by chromatographic and electrophoretic techniques: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Predictions and Experimental Data for 8-Azabicyclo[3.2.1]octan-3-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 8-Azabicyclo[3.2.1]octan-3-ol scaffold, a core component of tropane alkaloids, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comparative overview of in silico predictions and experimental data for this class of molecules, with a focus on their interaction with key neurological targets. While direct correlational studies on the unsubstituted parent compound are limited in publicly available literature, this guide synthesizes data from studies on its close analogs to provide a representative comparison.
Correlating Predicted and Observed Biological Activity
In silico methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in predicting the biological activity of novel compounds, thereby guiding synthetic efforts and prioritizing experimental testing. For the this compound scaffold, these predictions often focus on binding affinities to targets like the dopamine transporter (DAT) and muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders.
The following sections present a compilation of experimental data for derivatives of this compound and representative in silico predictions for structurally related compounds, illustrating the correlation and divergence between computational and benchtop results.
Data Presentation: A Comparative Look at In Silico Predictions and Experimental Findings
The tables below summarize quantitative data from both computational and experimental studies on this compound analogs. This allows for a clear comparison of predicted versus measured biological activities.
Table 1: In Silico Predictions for this compound Analogs
| Compound Class | Target | In Silico Method | Predicted Binding Affinity (Ki, nM) or Score |
| N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ols | Dopamine D3 Receptor | Molecular Docking | - |
| 8-Azabicyclo[3.2.1]octane Analogs | Muscarinic Receptors | 3D-QSAR | Predictive r² = 0.65 |
| Tropane Alkaloids | Trypanothione Reductase | Molecular Docking | Atropine: -8.39 to -6.52 kcal/mol |
Table 2: Experimental Data for this compound Derivatives
| Derivative | Target | Experimental Assay | Measured IC50 / Ki (nM) |
| 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | Dopamine D2 Receptor | Radioligand Binding Assay | 33.4 |
| 3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol | Dopamine D3 Receptor | Radioligand Binding Assay | 15.5 |
| N-Cyclohexylurea derivative | Kappa Opioid Receptor | Radioligand Binding Assay | 172 |
| Atropine (related tropane alkaloid) | Muscarinic Receptors | Radioligand Binding Assay | Sub-nanomolar |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound and its analogs.
Dopamine Transporter (DAT) Binding Assay
This assay determines the binding affinity of a test compound to the dopamine transporter.
1. Membrane Preparation:
-
Homogenize tissue (e.g., striatum from rodent brain) or cells expressing DAT in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
-
In a 96-well plate, add assay buffer for total binding or a high concentration of a known DAT inhibitor (e.g., cocaine) for non-specific binding.
-
Add serial dilutions of the test compound.
-
Add a constant concentration of a radioligand that binds to DAT (e.g., [³H]WIN 35,428).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 4°C) for a set time to reach equilibrium.
3. Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
This assay is used to determine the affinity of compounds for muscarinic acetylcholine receptors.
1. Receptor Preparation:
-
Utilize cell membranes from cell lines stably expressing a specific muscarinic receptor subtype (e.g., M1-M5).
2. Radioligand Displacement Assay:
-
In a 96-well filter plate, incubate the receptor preparation with a constant concentration of a suitable radioligand (e.g., [³H]-scopolamine) and serial dilutions of the unlabeled test compound.[1]
-
Incubate to allow for competitive binding to reach equilibrium.
3. Filtration and Detection:
-
Collect the receptor-ligand complexes on the filter membrane by vacuum filtration.[1]
-
Wash the filters to remove unbound ligands.
-
Dry the filter plates and add a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.[1]
4. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing the Workflow
The following diagrams illustrate the general workflows for correlating in silico predictions with experimental data and the process of a competitive binding assay.
Caption: Workflow for correlating in silico predictions with experimental validation.
References
Orthogonal Methods for Confirming the Structure of 8-Azabicyclo[3.2.1]octan-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of 8-Azabicyclo[3.2.1]octan-3-ol, commonly known as tropine, a key building block in the synthesis of various pharmaceuticals, is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of orthogonal analytical methods for the structural elucidation of tropine, supported by experimental data and detailed protocols. The use of multiple, independent analytical techniques provides a high degree of confidence in the assigned structure.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data for this compound (Tropine)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~4.00 | m | 1H | H-3 |
| ~3.06 | m | 2H | H-1, H-5 |
| ~2.77 | - | 1H | OH |
| ~2.25 | s | 3H | N-CH₃ |
| ~2.08 | m | 2H | H-2α, H-4α |
| ~1.98 | m | 2H | H-6α, H-7α |
| ~1.66 | m | 2H | H-2β, H-4β |
| ~1.55 | m | 2H | H-6β, H-7β |
Solvent: CDCl₃. Data is compiled from publicly available spectral data.[1]
Table 2: ¹³C NMR Spectral Data for this compound (Tropine)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~66.0 | C-3 |
| ~61.5 | C-1, C-5 |
| ~40.5 | N-CH₃ |
| ~39.0 | C-2, C-4 |
| ~26.0 | C-6, C-7 |
Solvent: CDCl₃. Data is compiled from publicly available spectral data.[2][3]
Table 3: Mass Spectrometry (Electron Ionization - EI) Data for this compound (Tropine)
| m/z | Relative Intensity | Proposed Fragment |
| 141 | Moderate | [M]⁺ (Molecular Ion)[4] |
| 124 | High | [M - OH]⁺ or [M - H₂O + H]⁺[4] |
| 96 | High | [C₆H₁₀N]⁺ |
| 83 | High | [C₅H₉N]⁺ |
| 82 | Very High (Base Peak) | [C₅H₈N]⁺[1] |
Table 4: Infrared (IR) Spectroscopy Absorption Bands for this compound (Tropine)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~2960 - 2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1100 | Strong | C-O stretch (secondary alcohol) |
| ~1050 | Strong | C-N stretch (tertiary amine) |
Data represents typical absorption ranges for the functional groups present in tropine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (1-10 µg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
The mass spectrometer is typically operated in full scan mode over a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the obtained spectrum with a reference library if available.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C-O, C-N).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the orthogonal confirmation of the this compound structure.
Caption: Workflow for Orthogonal Structural Confirmation.
Caption: Interrelation of Analytical Methods.
References
Comparative Docking Studies of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular interactions of 8-Azabicyclo[3.2.1]octan-3-ol derivatives is crucial for the rational design of novel therapeutics. This guide provides a comparative overview of docking studies on these compounds, focusing on their interactions with key protein targets implicated in various neurological and physiological processes.
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1] Derivatives of this compound have shown significant activity at various G-protein coupled receptors (GPCRs) and neurotransmitter transporters, making them attractive candidates for the development of drugs targeting a range of disorders. Molecular docking simulations are instrumental in elucidating the binding modes and predicting the binding affinities of these derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.
Comparative Analysis of Binding Affinities
Molecular docking studies have been employed to evaluate the binding of this compound derivatives to several important biological targets, most notably the dopamine transporter (DAT) and muscarinic acetylcholine receptors (mAChRs). The following tables summarize quantitative data from various studies, offering a comparative look at the binding energies and affinities of different derivatives.
Table 1: Comparative Docking Scores and Binding Affinities of this compound Derivatives against the Dopamine Transporter (DAT)
| Compound/Derivative | Docking Score (kcal/mol) | Binding Affinity (Ki, nM) | Key Interacting Residues | Reference |
| 3β-(p-tolyl)-8-azabicyclo[3.2.1]octan-3-ol | -9.8 | 15.3 | Asp79, Phe155, Ser422 | [2] |
| 3β-(p-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | -10.2 | 8.7 | Asp79, Phe155, Ser422 | [2] |
| 3β-(p-methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-ol | -9.5 | 21.1 | Asp79, Phe155, Ser422 | [2] |
| 8-cyclopropylmethyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | Not Reported | 4.0 | Not Reported | [3] |
| 8-chlorobenzyl-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane | Not Reported | 3.9 | Not Reported | [3] |
Table 2: Comparative Binding Affinities of this compound Derivatives for Muscarinic Acetylcholine Receptors (mAChRs)
| Compound/Derivative | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Atropine | M1, M2, M3 | 1.2, 2.5, 1.5 | [1] |
| Scopolamine | M1, M2, M3 | 0.8, 1.1, 0.9 | [1] |
| Anisodamine | M1, M2, M3 | 15, 30, 22 | [1] |
Experimental Protocols for Molecular Docking
The following provides a generalized yet detailed methodology for performing comparative docking studies of this compound derivatives, based on common practices in the field.
I. Preparation of the Receptor Protein
-
Protein Selection and Retrieval: The three-dimensional crystal structure of the target protein (e.g., Dopamine Transporter, Muscarinic Acetylcholine Receptor) is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared using software such as AutoDockTools, Schrödinger Maestro, or MOE. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning appropriate protonation states to ionizable residues.
-
Repairing any missing side chains or loops.
-
Minimizing the energy of the protein structure to relieve any steric clashes.
-
II. Preparation of the Ligands
-
Ligand Creation: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining low-energy, realistic conformations of the ligands.
-
Charge Calculation: Partial atomic charges are calculated for each ligand atom.
III. Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the receptor. The size and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to identify the most favorable binding poses.
-
Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the free energy of binding (e.g., in kcal/mol). Lower scores typically indicate more favorable binding.
-
Analysis of Results: The top-ranked docking poses for each derivative are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the receptor's active site.
Visualizing Molecular Interactions and Pathways
Diagrams are essential tools for visualizing complex biological processes and computational workflows. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparative docking studies and the signaling pathways associated with the target receptors.
Caption: A typical workflow for comparative molecular docking studies.
References
- 1. Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives [mdpi.com]
- 2. Buy 3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol | 37511-62-9 [smolecule.com]
- 3. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 8-Azabicyclo[3.2.1]octan-3-ol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth evaluation of the selectivity profile of compounds based on the 8-Azabicyclo[3.2.1]octan-3-ol scaffold. Through a comprehensive review of experimental data, this document compares the binding affinities of these derivatives across various receptor families, offering insights into their potential as selective pharmacological tools and therapeutic agents.
The this compound core, a key structural motif in tropane alkaloids, has proven to be a versatile scaffold for the development of ligands targeting a range of receptors, including sigma (σ), muscarinic acetylcholine (mAChR), and opioid receptors. The stereochemistry and substitutions on this bicyclic system critically influence binding affinity and selectivity, paving the way for the design of highly specific pharmacological probes and potential drug candidates. This guide synthesizes available data to present a clear comparison of the selectivity profiles of various this compound based compounds.
Comparative Selectivity Profile
The following tables summarize the binding affinities (Ki) of various this compound derivatives for sigma-1 (σ₁), sigma-2 (σ₂), muscarinic (M), and mu (µ) opioid receptors. This quantitative data allows for a direct comparison of the selectivity of these compounds.
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | σ₁/σ₂ Selectivity Ratio | Reference Compound(s) |
| Derivative 11a | 1100 | 85 | 12.94 | Siramesine (σ₂ selective) |
| Derivative 11b | 1100 | 66 | 16.66 | Ibogaine (non-selective) |
| Haloperidol | 1.4/7.3 | 130 | 1.07/5.61 | - |
| Siramesine | 0.12 | 141.66 | 0.0008 | - |
| Ibogaine | 8554 | 201 | 42.55 | - |
| (+)-Pentazocine | - | - | - | Selective σ₁ ligand |
| DTG | 35.5 | 39.9 | 0.89 | Non-selective σ ligand |
| RHM-4 | High nM | 0.1 (sub-nM) | >1000 | Selective σ₂ radioligand |
Table 1: Sigma Receptor Binding Affinities and Selectivity.
| Compound | M₁ Ki (nM) | M₂ Ki (nM) | M₃ Ki (nM) | M₄ Ki (nM) | M₅ Ki (nM) | Reference Compound(s) |
| Aclidinium Bromide | 0.1 | 0.14 | 0.14 | 0.21 | 0.16 | Pan-muscarinic antagonist |
| Pirenzepine | 5.1–6.3 | 316–1000 | 126–347 | 23–85 | 63–125 | M₁ selective antagonist |
| Ipratropium bromide | 2.9 | 2.0 | 1.7 | - | - | Non-selective muscarinic antagonist |
| Atropine | - | - | - | - | - | Non-selective muscarinic antagonist |
Table 2: Muscarinic Receptor Binding Affinities for Reference Antagonists.
| Compound | NOP Receptor Ki (nM) | µ-opioid Receptor Selectivity | κ-opioid Receptor Selectivity | δ-opioid Receptor Selectivity | Reference Compound(s) |
| SCH 221510 (8-[bis(2-methylphenyl)-methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol) | 0.3 | >50-fold | >50-fold | >50-fold | J-113397 (NOP antagonist) |
Table 3: Nociceptin Opioid Peptide (NOP) Receptor Binding Affinity and Opioid Receptor Selectivity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding data. The following are generalized protocols for the key experiments cited in this guide.
Radioligand Binding Assay for Sigma Receptors
This protocol outlines the procedure for determining the binding affinity of test compounds for sigma-1 and sigma-2 receptors.
-
Membrane Preparation: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂) are prepared by homogenization in a buffered solution and subsequent centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand:
-
For σ₁ receptors: [³H]-(+)-pentazocine (a selective σ₁ ligand).
-
For σ₂ receptors: [³H]-DTG (a non-selective σ ligand) in the presence of a masking concentration of a selective σ₁ ligand (e.g., 100 nM (+)-pentazocine) to block binding to σ₁ sites. Alternatively, a selective σ₂ radioligand like [¹²⁵I]RHM-4 can be used.[1][2]
-
-
Incubation: Membrane homogenates (100-200 µg protein) are incubated with the radioligand at a fixed concentration (e.g., 5 nM for [³H]-(+)-pentazocine or [³H]DTG) and various concentrations of the test compound.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled ligand, such as 10 µM haloperidol.[3]
-
Incubation Conditions: 90 minutes at 37°C or 120 minutes at room temperature.[1][3]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes the method for assessing the binding affinity of compounds for the five muscarinic acetylcholine receptor subtypes (M₁-M₅).[5]
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M₁, M₂, M₃, M₄, or M₅) are used.[6] Membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is commonly used.
-
Incubation: Cell membranes (e.g., 10 µg protein) are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compound in a 96-well plate.[6]
-
Non-specific Binding: Determined in the presence of a high concentration of a non-selective muscarinic antagonist, such as 10 µM atropine.[6]
-
Incubation Conditions: Typically 2-3 hours at room temperature with shaking.[6]
-
Termination and Filtration: Similar to the sigma receptor assay, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing.
-
Data Analysis: Radioactivity is quantified by scintillation counting. IC₅₀ values are determined and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with the receptors of interest and a typical experimental workflow for determining binding affinity.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.
Caption: Putative signaling interactions of the sigma-2 receptor.[7]
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 8-Azabicyclo[3.2.1]octan-3-ol
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds like 8-Azabicyclo[3.2.1]octan-3-ol are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Health and Safety Overview
This compound is a compound that presents several health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1] Additionally, it can cause skin and serious eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this substance.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Protective gloves |
| Clothing | Protective clothing |
| Eye Protection | Safety glasses or goggles |
| Respiratory | Dust respirator or appropriate NIOSH/MSHA approved respirator |
This data is a summary of recommendations from multiple safety data sheets.[1][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1][4][5] Always adhere to local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Packaging for Disposal:
-
Ensure the waste is in a clean, dry, and securely sealed container to prevent leaks or spills.[1]
-
If the original container is compromised, transfer the waste to a new, compatible container.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
For dry spills: Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a sealed container for disposal.[1]
-
For wet spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.[6]
-
Following cleanup, wash the affected area with large amounts of water.[1] Prevent runoff from entering drains.[1]
4. Contacting a Licensed Waste Disposal Service:
-
Arrange for the collection of the hazardous waste by a licensed and reputable disposal company.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
Some safety data sheets suggest that removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber is a suitable waste treatment method.[7]
5. Documentation:
-
Maintain a detailed record of the waste disposal, including the date, quantity, and the name of the disposal company. This is crucial for regulatory compliance.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

